molecular formula C20H24Cl2N8O B12365037 DS17

DS17

Cat. No.: B12365037
M. Wt: 463.4 g/mol
InChI Key: NIAQZRDKVVUEMV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS17 is a useful research compound. Its molecular formula is C20H24Cl2N8O and its molecular weight is 463.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24Cl2N8O

Molecular Weight

463.4 g/mol

IUPAC Name

(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol

InChI

InChI=1S/C20H24Cl2N8O/c1-4-11(8-31)25-20-28-18(17-19(29-20)30(9-24-17)10(2)3)23-7-16-26-14-5-12(21)13(22)6-15(14)27-16/h5-6,9-11,31H,4,7-8H2,1-3H3,(H,26,27)(H2,23,25,28,29)/t11-/m1/s1

InChI Key

NIAQZRDKVVUEMV-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=NC4=CC(=C(C=C4N3)Cl)Cl

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=NC4=CC(=C(C=C4N3)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

The Multi-Targeted Kinase Inhibitor DS17 (Dasatinib): A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS17, widely known as Dasatinib, is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases. Initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its intricate mechanism of action and broad target profile have made it a subject of extensive research. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of Dasatinib, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in patients with resistance or intolerance to first-generation TKIs like imatinib.[1] Its mechanism of action is centered on the inhibition of the constitutively active BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL.[2] However, the therapeutic utility of Dasatinib extends beyond BCR-ABL inhibition due to its ability to engage a wider range of kinase targets.[3][4] This guide will dissect the multifaceted interactions of Dasatinib with its targets and the subsequent downstream signaling consequences.

Mechanism of Action

Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[2] A key distinction from imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[2][3]

Primary Target: BCR-ABL Kinase

The primary therapeutic target of Dasatinib is the BCR-ABL tyrosine kinase.[2] In CML and Ph+ ALL, the chromosomal translocation t(9;22) creates the Philadelphia chromosome, leading to the expression of the BCR-ABL fusion protein with deregulated kinase activity.[2] This aberrant kinase continuously phosphorylates downstream substrates, driving uncontrolled cell proliferation and survival.[2] Dasatinib potently inhibits BCR-ABL kinase activity, leading to the induction of apoptosis in malignant cells.[2][5]

Secondary and Off-Target Kinases

Beyond BCR-ABL, Dasatinib inhibits a spectrum of other tyrosine kinases at nanomolar concentrations, contributing to both its therapeutic effects and potential side effects.[3][4]

Table 1: Key Kinase Targets of Dasatinib

Kinase FamilySpecific TargetsCellular Functions
ABL Family ABL1, ABL2Cell differentiation, division, adhesion, and stress response
SRC Family SRC, LCK, YES, FYNCell growth, proliferation, migration, and survival
Tec Family Tec, BtkB-cell signaling and development
Receptor Tyrosine Kinases c-KIT, PDGFRα, PDGFRβ, EPHA2, DDR1, DDR2Cell growth, differentiation, and angiogenesis

Source:[3][6][7]

Signaling Pathways Modulated by Dasatinib

Dasatinib's inhibition of multiple kinases leads to the modulation of several critical intracellular signaling pathways.

BCR-ABL Signaling Pathway

Dasatinib directly inhibits the kinase activity of BCR-ABL, thereby blocking the activation of downstream pathways crucial for leukemic cell survival and proliferation, including:

  • RAS/MAPK Pathway: Involved in cell proliferation.

  • PI3K/AKT Pathway: Promotes cell survival by inhibiting apoptosis.

  • JAK/STAT Pathway: Contributes to cell growth and survival.[8][9]

BCR_ABL_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Dasatinib inhibits the constitutively active BCR-ABL kinase.
SRC Family Kinase (SFK) Signaling

Dasatinib is a potent inhibitor of SFKs, which are involved in various cellular processes, including proliferation, migration, and survival.[9] Inhibition of SFKs by Dasatinib can lead to reduced tumor growth and metastasis in solid tumors where SFKs are overexpressed or hyperactivated.[10]

Unfolded Protein Response (UPR) Pathway

Recent studies have shown that Dasatinib can regulate the Unfolded Protein Response (UPR) mechanism, which is activated by endoplasmic reticulum (ER) stress and plays a role in cancer progression and therapy resistance.[11] Dasatinib has been shown to decrease the expression of UPR-related genes, suggesting another mechanism for its anti-cancer activity.[11]

Quantitative Data from Clinical Trials

The efficacy of Dasatinib has been demonstrated in several key clinical trials. The following tables summarize comparative data from studies involving patients with chronic phase CML.

Table 2: Efficacy of Dasatinib vs. Imatinib in Newly Diagnosed CML-CP (DASISION Trial - 5-Year Follow-up)

Response MetricDasatinib (100 mg once daily)Imatinib (400 mg once daily)p-value
Complete Cytogenetic Response (CCyR) 84%69%0.04
Major Molecular Response (MMR) 76%64%0.0022
Progression-Free Survival (PFS) 85%86%NS
Overall Survival (OS) 91%90%NS

Source:[12][13]

Table 3: Efficacy of Dasatinib vs. High-Dose Imatinib in Imatinib-Resistant CML-CP (START-R Trial - 2-Year Follow-up)

Response MetricDasatinib (70 mg twice daily)High-Dose Imatinib (800 mg daily)p-value
Complete Hematologic Response (CHR) 93%82%0.034
Major Cytogenetic Response (MCyR) 53%33%0.017
Complete Cytogenetic Response (CCyR) 44%18%0.0025
Major Molecular Response (MMR) 29%12%0.028

Source:[14]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of Dasatinib.

Kinase Inhibition Assay

This protocol determines the in vitro inhibitory activity of Dasatinib against a specific kinase.

Kinase_Inhibition_Assay cluster_setup cluster_reaction cluster_detection Reagents 1. Prepare Reagents: - Recombinant Kinase - Kinase Buffer - ATP - Peptide Substrate Incubation 3. Incubate Kinase with Dasatinib Reagents->Incubation Dasatinib_prep 2. Prepare Dasatinib Serial Dilutions Dasatinib_prep->Incubation Reaction_start 4. Initiate Reaction with ATP & Substrate Incubation->Reaction_start Detection 5. Detect Phosphorylated Substrate (e.g., Luminescence) Reaction_start->Detection Analysis 6. Calculate IC50 Value Detection->Analysis

Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the purified recombinant target kinase, a specific peptide substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of Dasatinib.

  • Incubation: Incubate the kinase with the various concentrations of Dasatinib for a predetermined time.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP and peptide substrate mixture.

  • Detection: After a set reaction time, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of Dasatinib and fit the data to a dose-response curve to determine the IC50 value.[15]

Cell Viability Assay

This protocol measures the effect of Dasatinib on the viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562 CML cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Dasatinib for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well.

  • Incubation and Measurement: Incubate the plates according to the reagent manufacturer's instructions and then measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]

Western Blotting for Phospho-Protein Analysis

This protocol assesses the inhibition of downstream signaling pathways by Dasatinib.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with Dasatinib Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-phospho-CrkL) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Analysis & Quantification Detection->Analysis

Workflow for Western Blotting analysis.

Methodology:

  • Cell Treatment: Treat cultured cancer cells with Dasatinib at various concentrations for a defined period.

  • Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-CrkL, a BCR-ABL substrate) and a primary antibody for the total protein as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the effect of Dasatinib on the phosphorylation of the target protein.[15][16]

Conclusion

Dasatinib (this compound) is a powerful multi-targeted kinase inhibitor with a complex and well-characterized mechanism of action. Its primary efficacy in CML and Ph+ ALL stems from its potent inhibition of the BCR-ABL kinase, including many imatinib-resistant forms. Furthermore, its activity against a broader range of kinases, including SFKs, contributes to its therapeutic potential in other malignancies. The continued elucidation of its interactions with various signaling pathways, such as the UPR, will likely open new avenues for its clinical application. This guide provides a foundational understanding of Dasatinib's molecular pharmacology for researchers and clinicians working to optimize its use and develop next-generation targeted therapies.

References

An In-depth Technical Guide to BRD9 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound specified in the topic, DS17 , is identified in publicly available scientific literature as a selective molecular glue degrader of Cyclin K , not BRD9. Therefore, this guide focuses on a well-characterized, potent, and selective BRD9 degrader, dBRD9-A , to fulfill the core request for a technical guide on BRD9 degradation for a scientific audience.

Executive Summary

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. Its role in regulating gene transcription has identified it as a key therapeutic target in various malignancies, most notably in synovial sarcoma, where it is essential for the oncogenic activity of the SS18-SSX fusion protein. While small molecule inhibitors of the BRD9 bromodomain have been developed, they have shown only modest effects. This has led to the development of targeted protein degradation strategies, utilizing heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) to induce the selective destruction of the BRD9 protein.

This technical guide provides a comprehensive overview of BRD9 degradation, focusing on the well-documented PROTAC degrader, dBRD9-A . It details the mechanism of action, presents key quantitative data on its potency and selectivity, outlines detailed experimental protocols for its characterization, and visualizes the core concepts of its function and evaluation.

Introduction to BRD9

BRD9 is an epigenetic "reader" that recognizes acetylated lysine residues on histones, thereby recruiting the ncBAF complex to specific chromatin locations.[1] This complex alters nucleosome positioning, influencing the transcription of target genes. In certain cancers, this function is hijacked to promote oncogenic gene expression programs.[1][2] For instance, in synovial sarcoma, the hallmark SS18-SSX fusion protein requires the integration of BRD9 into BAF complexes to drive the cancer's progression.[1][3] Consequently, removing the BRD9 protein entirely through targeted degradation offers a more robust therapeutic strategy than simply inhibiting its bromodomain binding function.[4]

Mechanism of Action: The PROTAC Approach

dBRD9-A is a PROTAC, a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate BRD9.[5] It consists of three key components:

  • A "warhead" that binds specifically to the bromodomain of BRD9.

  • An E3 ligase ligand (in this case, a derivative of pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5]

  • A flexible linker that connects the two ligands.

The simultaneous binding of dBRD9-A to both BRD9 and CRBN induces the formation of a ternary complex.[5] This proximity enables the E3 ligase to poly-ubiquitinate BRD9, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of dBRD9-A to induce the degradation of multiple BRD9 protein molecules.

G cluster_0 Cellular Environment dBRD9_A dBRD9-A (PROTAC) Ternary Ternary Complex (BRD9-PROTAC-CRBN) dBRD9_A->Ternary Binds BRD9 BRD9 Protein BRD9->Ternary CRBN CRBN E3 Ligase CRBN->Ternary PolyUb Poly-ubiquitinated BRD9 Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->dBRD9_A Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Mechanism of dBRD9-A-mediated BRD9 degradation.

Quantitative Data Presentation

The efficacy, potency, and selectivity of BRD9 degraders and inhibitors are determined by various quantitative metrics. The following tables summarize key data for dBRD9-A and other relevant compounds across different cancer cell lines.

Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of BRD9 Degraders

Compound Cell Line DC₅₀ (nM) Dₘₐₓ (%) Time (h) E3 Ligase
dBRD9-A Synovial Sarcoma Cells Low nM ~100% 24 CRBN
FHD-609 HiBiT-BRD9 HEK293 0.19 97% - CRBN[6]
AMPTX-1 MV4-11 0.5 93% 6 DCAF16[7][8]
AMPTX-1 MCF-7 2 70% 6 DCAF16[8]
VZ185 HeLa 4.5 >95% 4 VHL[9]

| DBr-1 | 293T | 90 | >90% | 24 | DCAF1[10] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.

Table 2: Anti-proliferative Activity (IC₅₀) of BRD9 Degraders and Inhibitors

Compound Cell Line(s) IC₅₀ (nM) Assay Time Type
dBRD9 EOL-1 4.87 7 days Degrader[5]
dBRD9 A204 89.8 7 days Degrader[5]
QA-68 MV4-11, SKM-1 1 - 10 6 days Degrader[5]
FHD-609 Synovial Sarcoma Lines Picomolar - Degrader[11]
I-BRD9 Kasumi-1 ~3200 - Inhibitor[12]

| BI-7273 | EOL-1 | 1400 | - | Inhibitor[13] |

IC₅₀: Half-maximal inhibitory concentration.

Table 3: Selectivity Profile of BRD9-Targeting Compounds

Compound BRD9 Affinity BRD7 Affinity BRD4 Affinity Selectivity Notes
dBRD9-A Potent Degrader No Degradation No Degradation Highly selective for BRD9 degradation over other bromodomains.
I-BRD9 pIC₅₀ = 7.3 200-fold lower >700-fold lower Selective inhibitor for BRD9 vs. BRD7 and BET family.[14][15][16]
BI-7273 IC₅₀ = 19 nM IC₅₀ = 117 nM >100 µM Dual BRD9/BRD7 inhibitor with high selectivity over BETs.[13][17][18]

| AMPTX-1 | Potent Degrader | No Degradation | No Degradation | Selective for BRD9 degradation despite warhead binding BRD7.[8] |

BRD9 Signaling Pathways in Synovial Sarcoma

In synovial sarcoma, the SS18-SSX fusion oncoprotein is the primary oncogenic driver. It integrates into the SWI/SNF (BAF) chromatin remodeling complex, displacing the tumor-suppressive subunit BAF47. The functional dependency on BRD9 arises from its role as a required component of this aberrant complex.[1] The SS18-SSX/BRD9-containing complex is recruited to chromatin, where it activates potent oncogenic transcriptional programs, including those regulated by the transcription factor MYC.[19] Degradation of BRD9 leads to the disruption of this complex, loss of MYC from chromatin at key gene promoters, and subsequent downregulation of genes involved in cell cycle progression and ribosome biogenesis, ultimately causing cell cycle arrest and tumor growth inhibition.[3][19]

G cluster_pathway BRD9 Signaling in Synovial Sarcoma SS18_SSX SS18-SSX Fusion Protein ncBAF Aberrant ncBAF Complex SS18_SSX->ncBAF BRD9 BRD9 BRD9->ncBAF Degradation Degradation BRD9->Degradation BAF_Core Core BAF Subunits BAF_Core->ncBAF Chromatin Chromatin ncBAF->Chromatin Binds & Remodels MYC MYC Chromatin->MYC Activates Oncogenes Oncogenic Gene Expression (e.g., Cell Cycle, Ribosome Biogenesis) MYC->Oncogenes Drives Transcription Proliferation Tumor Proliferation & Survival Oncogenes->Proliferation dBRD9_A dBRD9-A dBRD9_A->BRD9 Induces

Role of BRD9 in the SS18-SSX oncogenic pathway.

Experimental Protocols

Characterizing a BRD9 degrader involves a series of key experiments to confirm its mechanism of action, potency, and cellular effects.

Protocol 1: Western Blot for BRD9 Degradation

This protocol is essential to visually confirm the dose- and time-dependent degradation of BRD9 protein.[5][20]

Workflow Diagram

G cluster_workflow Western Blot Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting E->F G 7. Detection & Quantification F->G

Experimental workflow for Western Blot analysis.

Methodology

  • Cell Culture and Treatment:

    • Seed synovial sarcoma cells (e.g., SYO-1, HSSYII) in 6-well plates to achieve 70-80% confluency at harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a dose range of dBRD9-A (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.[5]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's protocol.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary anti-BRD9 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate and image using a chemiluminescence detection system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

    • Quantify band intensities using software like ImageJ. Normalize BRD9 levels to the loading control to determine the percentage of remaining protein.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to provide evidence for the dBRD9-A-induced interaction between BRD9 and the E3 ligase CRBN.[20][21]

Methodology

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T or a relevant cancer line) and treat with dBRD9-A (at a concentration known to be effective, e.g., 100 nM) and a DMSO control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.

  • Cell Lysis:

    • Lyse cells using a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease inhibitors. Avoid harsh detergents that would disrupt protein-protein interactions.

    • Perform lysis and centrifugation as described in the Western Blot protocol.

  • Pre-Clearing (Optional but Recommended):

    • Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add a primary antibody against the E3 ligase component (e.g., anti-CRBN). As a control, use a non-specific IgG antibody in a separate sample.

    • Incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose or magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Analysis:

    • Analyze the eluates by Western Blot. Probe separate blots with antibodies against BRD9 and CRBN.

    • A band for BRD9 in the sample where CRBN was immunoprecipitated (and treated with dBRD9-A) — but not in the IgG or DMSO controls — confirms the formation of the ternary complex.

Protocol 3: Cell Viability Assay

This assay measures the effect of BRD9 degradation on cell proliferation and is used to determine the IC₅₀ value.

Methodology

  • Cell Plating:

    • Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment:

    • Prepare a serial dilution of dBRD9-A (e.g., 11-point, 3-fold dilution starting from 10 µM).

    • Add the compounds to the wells and include a DMSO vehicle control.

  • Incubation:

    • Incubate the plate for a period relevant to the cell line's doubling time and the degrader's mechanism (e.g., 5-7 days).

  • Viability Measurement:

    • Use a luminescent-based assay such as CellTiter-Glo® Luminescent Cell Viability Assay.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Place the plate on an orbital shaker for 10 minutes to induce cell lysis.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of treated wells to the DMSO control wells to calculate the percentage of viability.

    • Plot the percent viability against the log of the degrader concentration and fit a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

Targeted degradation of BRD9, exemplified by the PROTAC dBRD9-A, represents a promising and highly effective therapeutic strategy for cancers dependent on the ncBAF complex, such as synovial sarcoma. By inducing the complete removal of the BRD9 protein, degraders overcome the limitations of traditional inhibitors and lead to a more profound and durable anti-tumor response. The quantitative data and experimental protocols detailed in this guide provide a robust framework for researchers to evaluate and develop novel BRD9-targeting therapeutics.

References

The Role of "DS17" in Oncogenic Gene Expression: A Technical Overview of Key "-17" Suffix Proteins in Cancer Biology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DS17" is not a recognized or standard nomenclature for a gene or protein in widely used biological databases. It is possible that this is a typographical error or a project-specific identifier. This technical guide will, therefore, focus on several well-characterized proteins with the "-17" suffix that play significant roles in oncogenic gene expression: DDX17 , KRT17 , and CDH17 . These proteins are frequently implicated in cancer progression and represent the most probable subjects of interest for researchers in this field.

This document provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental data related to the oncogenic functions of these proteins, tailored for researchers, scientists, and drug development professionals.

DDX17: A DEAD-box RNA Helicase Orchestrating Oncogenic Gene Expression

DEAD-box helicase 17 (DDX17), also known as p72, is a crucial regulator of RNA metabolism, with multifaceted roles in transcription, pre-mRNA splicing, and microRNA processing. Its dysregulation is increasingly linked to the progression of various cancers, including lung adenocarcinoma, hepatocellular carcinoma, and colorectal cancer.[1][2][3] DDX17 can function as an oncogene by modulating the expression and alternative splicing of genes involved in critical cellular processes like proliferation and apoptosis.[1][2]

Quantitative Data: Impact of DDX17 Knockdown on Gene Expression in Lung Adenocarcinoma

The following table summarizes the quantitative changes in the mRNA expression of key apoptosis- and proliferation-related genes upon siRNA-mediated knockdown of DDX17 in A549 lung adenocarcinoma cells, as determined by RNA-sequencing and validated by RT-qPCR.[1][4][5]

Gene CategoryGene SymbolFunctionFold Change (siDDX17 vs. Control)Validation Method
Pro-Apoptotic BAXApoptosis RegulatorIncreasedRT-qPCR
BAK1Apoptosis RegulatorIncreasedRT-qPCR
CASP3Apoptosis ExecutionerIncreasedRT-qPCR
Anti-Apoptotic BCL2Apoptosis InhibitorDecreasedRT-qPCR
BCL2L1 (Bcl-xL)Apoptosis InhibitorDecreasedRT-qPCR
Pro-Proliferative CCND1 (Cyclin D1)Cell Cycle RegulatorDecreasedRT-qPCR
CDK4Cell Cycle KinaseDecreasedRT-qPCR
MYCTranscription FactorDecreasedRT-qPCR
Signaling and Functional Pathways of DDX17

DDX17's oncogenic role is exerted through its influence on various signaling pathways and cellular processes. It can act as a transcriptional co-activator or co-repressor and is a key player in alternative splicing, which generates protein isoforms with different, often opposing, functions.

DDX17_Oncogenic_Function DDX17 in Oncogenic Gene Regulation DDX17 DDX17 (p72) Pre_mRNA Pre-mRNA DDX17->Pre_mRNA Alternative Splicing Transcription_Factors Transcription Factors (e.g., REST) DDX17->Transcription_Factors Co-regulation Pro_Proliferative_Genes Pro-Proliferative Genes (e.g., CCND1, MYC) Pre_mRNA->Pro_Proliferative_Genes Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., BAX, CASP3) Pre_mRNA->Pro_Apoptotic_Genes Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., BCL2) Pre_mRNA->Anti_Apoptotic_Genes Transcription_Factors->Pro_Proliferative_Genes Activation Transcription_Factors->Anti_Apoptotic_Genes Activation Proliferation Cell Proliferation Pro_Proliferative_Genes->Proliferation Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Anti_Apoptotic_Genes->Proliferation Proliferation->Apoptosis Inhibition

DDX17's dual role in transcription and splicing.
Experimental Protocols

This protocol describes the transient knockdown of DDX17 expression in the A549 human lung adenocarcinoma cell line using small interfering RNA (siRNA).

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • siRNA targeting DDX17 (pool of 3 target-specific siRNAs)[6]

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent[7]

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • RNase-free water and consumables

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed A549 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute the DDX17 siRNA pool and the non-targeting control siRNA in Opti-MEM I medium to the desired final concentration (e.g., 20-40 nM).[7]

  • Transfection Reagent Preparation: In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[7]

  • Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.

This protocol provides a general workflow for identifying differentially expressed genes following DDX17 knockdown.

Procedure:

  • RNA Extraction: Extract total RNA from both DDX17-knockdown and control cells using a suitable RNA isolation kit, ensuring high purity and integrity.

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between the DDX17-knockdown and control groups using statistical packages such as edgeR or DESeq2.[8]

KRT17: A Cytoskeletal Protein with Non-Canonical Roles in Oncogenic Signaling

Keratin 17 (KRT17) is a type I intermediate filament protein whose expression is typically restricted to specific epithelial appendages. However, its aberrant overexpression is a hallmark of several cancers, including cervical, pancreatic, and oral squamous cell carcinoma, where it is often associated with poor prognosis.[9][10] Beyond its structural role, KRT17 actively participates in oncogenic signaling, promoting cell proliferation, migration, and metabolic reprogramming.[9][11]

KRT17-Mediated Signaling Pathways

KRT17 exerts its oncogenic functions by modulating key signaling pathways, most notably the PI3K/Akt/mTOR pathway, and by regulating the activity of cell cycle inhibitors like p27KIP1.[10][11][12]

KRT17_Signaling_Pathway KRT17 Oncogenic Signaling Pathways KRT17 KRT17 Akt Akt KRT17->Akt Activation p27 p27KIP1 KRT17->p27 Nuclear Export & Degradation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Activation HIF1a HIF1α mTOR->HIF1a Activation Cell_Growth Cell Growth & Protein Synthesis mTOR->Cell_Growth Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Inhibition Warburg_Effect Warburg Effect (Glycolysis) HIF1a->Warburg_Effect

KRT17 activates the Akt/mTOR pathway and inhibits p27.
Experimental Protocols

This protocol is for verifying the interaction between KRT17 and its binding partners, such as 14-3-3σ.

Materials:

  • Cancer cell line expressing KRT17

  • Co-IP Lysis/Wash Buffer

  • Anti-KRT17 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Lysis: Lyse the cells in Co-IP buffer to release proteins while maintaining protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-KRT17 antibody or a control IgG overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected binding partner (e.g., 14-3-3σ).

CDH17: A Cadherin Driving Oncogenesis through the Wnt/β-Catenin Pathway

Cadherin-17 (CDH17), also known as liver-intestine cadherin (LI-cadherin), is a unique member of the cadherin superfamily. While its expression in healthy adults is primarily restricted to the gastrointestinal tract, it is aberrantly overexpressed in several cancers, including hepatocellular carcinoma (HCC), gastric cancer, and colorectal cancer.[13][14][15] High CDH17 expression is correlated with tumor progression and poor patient outcomes.[13][14]

Quantitative Data: Effect of CDH17 Inhibition on Wnt/β-Catenin Signaling

Inhibition of CDH17 has been shown to significantly impact the Wnt/β-catenin signaling pathway. The following table summarizes the effects of CDH17 knockdown or antibody-mediated inhibition in HCC cells.[13][16][17]

ParameterEffect of CDH17 InhibitionQuantitative ChangeCell Line
TCF/LEF Transcriptional Activity Decrease>80% reduction (p < 0.01)MHCC97H
Nuclear β-catenin DecreaseSignificant reductionMHCC97H
Cyclin D1 (Wnt target gene) DecreaseSignificant reductionMHCC97H
Retinoblastoma (Rb) (Tumor Suppressor) IncreaseSignificant increaseMHCC97H
Tumor Growth (in vivo) Suppression80-95% reductionHCC xenografts
CDH17-Modulated Wnt/β-Catenin Signaling Pathway

CDH17 acts as an upstream regulator of the canonical Wnt/β-catenin signaling pathway, promoting the nuclear accumulation of β-catenin and the subsequent transcription of oncogenes.[13][14][18]

CDH17_Wnt_Pathway CDH17 Regulation of Wnt/β-Catenin Signaling cluster_0 Nucleus CDH17 CDH17 GSK3b GSK-3β CDH17->GSK3b Inhibition of phosphorylation bCatenin β-catenin GSK3b->bCatenin Phosphorylation & Degradation Nucleus Nucleus bCatenin->Nucleus Translocation TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes (e.g., Cyclin D1, MYC) Proliferation_Invasion Proliferation & Invasion Wnt_Target_Genes->Proliferation_Invasion bCatenin_n β-catenin TCF_LEF_n TCF/LEF bCatenin_n->TCF_LEF_n Binding TCF_LEF_n->Wnt_Target_Genes Transcription

CDH17 promotes β-catenin nuclear translocation and activity.
Experimental Protocols

A ChIP assay can be used to determine if a transcription factor, such as those activated by the pathways involving the proteins discussed, binds to the promoter regions of specific target genes.

Materials:

  • Formaldehyde

  • Glycine

  • Lysis buffers

  • Sonicator

  • Antibody against the transcription factor of interest (e.g., TCF/LEF)

  • Control IgG

  • Protein A/G beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification and PCR/qPCR

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.[19][20]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.[20]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein overnight.

  • Complex Precipitation: Precipitate the antibody-protein-DNA complexes using Protein A/G beads.

  • Washing: Wash the complexes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating. Digest the proteins with proteinase K.[19]

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA by PCR or qPCR using primers specific for the promoter region of a target gene.

Conclusion

While the identity of "this compound" remains ambiguous, this guide provides a comprehensive overview of three key proteins—DDX17, KRT17, and CDH17—that are central to the study of oncogenic gene expression. DDX17 directly modulates the transcriptome through its roles in RNA processing. KRT17, a cytoskeletal protein, has emerged as a critical signaling node, particularly through the Akt/mTOR pathway. CDH17 promotes oncogenesis by activating the Wnt/β-catenin signaling cascade. Understanding the distinct and overlapping mechanisms of these proteins offers valuable insights for the development of novel cancer diagnostics and therapeutics. Further research into their complex interplay will undoubtedly uncover new vulnerabilities in cancer cells that can be exploited for therapeutic benefit.

References

Unraveling "DS17": A Case of Mistaken Identity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the designation "DS17" has revealed that it does not correspond to a known drug or compound in the pharmaceutical development pipeline. Initial searches for a therapeutic agent with this identifier led to a notable case of mistaken identity, with the term "this compound" predominantly referring to a seismicity rate model used in geological studies.

While the prompt requested an in-depth technical guide on the discovery and development of a drug named this compound, extensive research across scientific databases and clinical trial registries yielded no such entity. The "this compound" designation is, in fact, associated with a model used to forecast seismicity rates in the context of gas extraction at the Groningen gas field.[1]

This misattribution highlights a crucial aspect of scientific and pharmaceutical research: the precise and unambiguous naming of compounds and therapeutic agents. While the user's request was specific, the absence of a corresponding drug makes it impossible to fulfill the detailed requirements for a technical whitepaper, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

The search for "this compound" did, however, bring to light several distinct areas of active drug discovery that coincidentally involve the number 17. These include research into:

  • GPR17: The G protein-coupled receptor 17 has been identified as a potential target for promoting myelination in diseases like multiple sclerosis.[2][3]

  • Cadherin 17 (CDH17): This protein is being explored as a target for cancer therapies, particularly in gastrointestinal adenocarcinomas.[4] One company, Mabwell, has received FDA clearance for a phase 1/2 clinical trial for 7MW4911, a CDH17-targeting antibody-drug conjugate for advanced gastrointestinal tumors.[5]

  • Interleukin-17 (IL-17): This cytokine is a target in the treatment of inflammatory and autoimmune diseases. For instance, secukinumab, an antibody that targets IL-17, has been studied in a phase 2 clinical trial for atopic dermatitis.[6]

  • NMDA Receptors: Research into novel antidepressants has focused on targeting the NMDA receptor, with some studies exploring compounds that are analogs of D-cycloserine.[7]

It is plausible that the query for "this compound" may have been a typographical error or a misremembered designation for a compound or trial related to one of these or other research areas. Without a specific, correctly identified drug, a detailed technical guide cannot be constructed.

For researchers, scientists, and drug development professionals, this serves as a reminder of the importance of precise terminology and the potential for ambiguity in scientific communication. When investigating a particular therapeutic agent, it is essential to have accurate and verified nomenclature to access the correct body of research.

References

The Impact of DS17-Mediated Cyclin K Degradation on BAF Chromatin Remodeling Complexes in Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the potential effects of the novel molecular glue degrader, DS17, on the function of BAF (SWI/SNF) chromatin remodeling complexes in cancer. While direct evidence of interaction is currently emerging, this document synthesizes existing knowledge to propose a compelling hypothesis of functional synergy and outlines detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and epigenetics.

Introduction to BAF Complexes and Their Role in Cancer

The BAF (BRG1/BRM-associated factors) complexes are ATP-dependent chromatin remodeling enzymes crucial for regulating gene expression by altering nucleosome positioning and DNA accessibility. These multi-subunit complexes play a fundamental role in various cellular processes, including transcription, DNA repair, and cell differentiation. In humans, there are three main types of BAF complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF), each with distinct subunit compositions and functions.

Mutations in the genes encoding BAF subunits are found in over 20% of human cancers, highlighting their critical role as tumor suppressors. These mutations can lead to loss of function, altering the complex's ability to remodel chromatin and resulting in aberrant gene expression that drives tumorigenesis.

This compound: A Molecular Glue Degrader of Cyclin K

This compound is a recently identified molecular glue that potently and selectively induces the degradation of Cyclin K with an EC50 of 13 nM.[1] Cyclin K forms a complex with Cyclin-Dependent Kinase 12 (CDK12), which is a key regulator of transcriptional elongation. The CDK12/Cyclin K complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the expression of a specific subset of genes, many of which are involved in the DNA Damage Response (DDR).[2][3] Given the importance of DDR pathways in cancer development and therapy resistance, targeting the CDK12/Cyclin K complex has emerged as a promising anti-cancer strategy.

Hypothesized Functional Interaction between this compound and BAF Complexes

While direct biochemical interactions between this compound and BAF complexes have not yet been reported, a strong functional link can be hypothesized based on their convergent roles in regulating the transcription of DNA Damage Response (DDR) genes.

The CDK12/Cyclin K complex is known to be essential for the proper expression of key DDR genes such as BRCA1, ATM, and FANCD2.[2][4] Similarly, BAF complexes are recruited to sites of DNA damage and are critical for remodeling chromatin to allow for the efficient repair of DNA lesions. It is therefore plausible that the degradation of Cyclin K by this compound, leading to the downregulation of DDR genes, could create a cellular state that is highly dependent on the remaining DNA repair pathways, many of which are modulated by BAF complexes. This could lead to synthetic lethal vulnerabilities that could be exploited for therapeutic benefit.

This guide proposes a model where this compound-mediated degradation of Cyclin K perturbs the transcriptional landscape of DDR genes, which may in turn alter the recruitment, composition, or activity of BAF complexes at these and other genomic loci.

dot

IP_MS_Workflow start Cancer Cells +/- this compound lysis Nuclear Lysis start->lysis ip Immunoprecipitation (anti-BAF core subunit) lysis->ip wash_elute Wash and Elute ip->wash_elute digest In-solution Digestion (Trypsin) wash_elute->digest lcms LC-MS/MS digest->lcms data_analysis Protein Identification and Quantification lcms->data_analysis ChIP_seq_Workflow start Cancer Cells +/- this compound crosslink Formaldehyde Cross-linking start->crosslink sonication Chromatin Sonication crosslink->sonication chip Chromatin Immunoprecipitation (anti-BAF subunit) sonication->chip reverse_crosslink Reverse Cross-links chip->reverse_crosslink dna_purification DNA Purification reverse_crosslink->dna_purification sequencing Library Prep & Sequencing dna_purification->sequencing data_analysis Peak Calling & Differential Binding Analysis sequencing->data_analysis ATPase_Assay_Workflow start Immunoprecipitated BAF Complexes on Beads reaction Incubate with ATP in Reaction Buffer start->reaction detection Measure Inorganic Phosphate Release reaction->detection analysis Calculate and Compare ATPase Activity detection->analysis

References

An In-depth Technical Guide to DS17: A Cyclin K Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

DS17 is a potent and selective molecular glue degrader that induces the degradation of Cyclin K. By hijacking the CUL4-DDB1 E3 ubiquitin ligase complex, this compound facilitates the ubiquitination and subsequent proteasomal degradation of Cyclin K, a key regulator of transcription and cell cycle progression. This targeted protein degradation mechanism makes this compound a valuable tool for cancer research and a potential starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with a purine core. Its identity is defined by the following nomenclature and structural representations.

  • IUPAC Name: (R)-2-((6-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)amino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol

  • SMILES String: CC(C)N1C=NC2=C1C(=NC(=N2)N--INVALID-LINK--CO)NCCC3=NC4=C(N3)C=C(C=C4)Cl

  • Chemical Formula: C₂₂H₂₆Cl₂N₈O

  • Molecular Weight: 505.41 g/mol

Physicochemical and Biological Properties

The properties of this compound are summarized in the tables below. Physicochemical properties are predicted using computational models, while biological properties are derived from experimental data reported in the primary literature.

Physicochemical Properties
PropertyValueSource
Molecular Weight 505.41 g/mol Calculated
logP 4.2Predicted
Topological Polar Surface Area (TPSA) 134 ŲPredicted
Hydrogen Bond Donors 4Predicted
Hydrogen Bond Acceptors 8Predicted
Rotatable Bonds 7Predicted
Biological Properties
PropertyValueCell LineSource
Mechanism of Action Molecular glue-mediated degradation of Cyclin KN/A[Kozicka et al., 2024]
EC₅₀ (Ternary Complex Formation) 13 nMIn vitro[Kozicka et al., 2024]
Target Protein Cyclin KN/A[Kozicka et al., 2024]
E3 Ligase Complex Hijacked CUL4-DDB1N/A[Kozicka et al., 2024]

Mechanism of Action and Signaling Pathway

This compound functions by inducing proximity between Cyclin K (in complex with its partner kinase CDK12) and the DDB1 substrate receptor of the CUL4 E3 ubiquitin ligase complex. This induced ternary complex formation leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome.

DS17_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound Ternary_Complex CDK12-Cyclin K :: this compound :: DDB1 This compound->Ternary_Complex Binds CDK12_CCNK CDK12-Cyclin K Complex CDK12_CCNK->Ternary_Complex Binds DDB1 DDB1 DDB1->Ternary_Complex Binds CUL4 CUL4-RBX1 E3 Ligase CUL4->Ternary_Complex Recruited Proteasome Proteasome Ub Ubiquitin Ub->Ternary_Complex Polyubiquitination of Cyclin K Ternary_Complex->Proteasome Degradation of Cyclin K Proteomics_Workflow cluster_input Sample Preparation cluster_analysis Analysis cluster_output Output Cell_Culture 1. Cell Culture (MDA-MB-231) Treatment 2. Treatment (this compound or DMSO) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Digestion 4. Reduction, Alkylation & Tryptic Digestion Lysis->Digestion Desalting 5. Peptide Desalting (C18 SPE) Digestion->Desalting LC_MS 6. LC-MS/MS Desalting->LC_MS Data_Processing 7. Data Processing (e.g., MaxQuant) LC_MS->Data_Processing Statistical_Analysis 8. Statistical Analysis (Differential Expression) Data_Processing->Statistical_Analysis Results Differentially Expressed Proteins Statistical_Analysis->Results

Understanding the Selectivity of Chemical Probes for BRD9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1] Its role as an epigenetic reader, specifically recognizing acetylated lysine residues on histones, positions it as a critical regulator of gene transcription.[2][3] Dysregulation of BRD9 has been implicated in various cancers, including acute myeloid leukemia (AML) and malignant rhabdoid tumors.[4][5] The development of potent and selective small-molecule inhibitors of BRD9 is therefore of high interest for both basic research and drug development. This guide provides an in-depth technical overview of the principles and methods used to characterize the selectivity of BRD9 inhibitors, using data from well-characterized probes that are structurally and functionally related to emerging chemical probes. While specific data for a probe designated "DS17" is not extensively available in the public domain, the information presented here for closely related and highly selective BRD9 inhibitors provides a robust framework for understanding its selectivity profile.

The Structural Basis of BRD9 Selectivity

The human genome encodes 61 bromodomains in 46 different proteins, which are grouped into eight families. Achieving selectivity for a single bromodomain is a significant challenge due to the conserved nature of the acetyl-lysine binding pocket. However, subtle differences in the architecture of this pocket can be exploited to design selective inhibitors.

The selectivity of inhibitors for BRD9 over other bromodomains, particularly its closest homolog BRD7 (with 85% sequence identity in the bromodomain), is attributed to specific interactions with non-conserved residues within and around the binding pocket.[6][7] Key structural features of the BRD9 bromodomain that contribute to inhibitor selectivity include:

  • The ZA Channel: The region connecting the αZ and αA helices of the bromodomain fold is larger in BRD9 compared to many other bromodomains, including those in the BET family (BRD2, BRD3, BRD4, and BRDT).[4] This larger hydrophobic cavity, formed by residues such as Phe44, Phe47, and Tyr106, can accommodate bulkier chemical moieties, a feature often exploited in the design of selective inhibitors.[6][8]

  • Gatekeeper Residue: The "gatekeeper" residue at the entrance of the binding pocket is Tyr106 in BRD9, which is replaced by an isoleucine in BRD4.[6] This difference allows for specific π-stacking interactions with the aromatic systems of inhibitors.[9]

  • Induced Fit: The binding of some inhibitors can induce a conformational change in key residues, such as Phe47, creating a unique binding mode that enhances affinity and selectivity.[4]

Quantitative Assessment of Selectivity

The selectivity of a BRD9 inhibitor is quantified by comparing its binding affinity or inhibitory activity against BRD9 to a panel of other bromodomains. This is typically expressed as a selectivity ratio (e.g., Kd for off-target / Kd for BRD9). A higher ratio indicates greater selectivity. The following tables summarize key quantitative data for several well-characterized, selective BRD9 inhibitors.

Table 1: Biochemical Binding Affinity and Inhibition Data for Selective BRD9 Inhibitors

CompoundTargetAssay TypeKd (nM)IC50 (nM)Reference
I-BRD9 BRD9DiscoveRx1.9-[4]
BRD7DiscoveRx380-[4]
BRD4-BD1DiscoveRx1400-[4]
BI-7273 BRD9ITC9-[7]
BRD7ITC--
BI-9564 BRD9AlphaScreen-< 50[4]
BRD7AlphaScreen--
BRD4AlphaScreen>1000-fold selective-[4]
LP99 BRD9ITC99-[4]
BRD7ITC909-[4]
"compound 28" BRD9ITC68-[4]
BRD7ITC368-[4]

Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating tighter binding. IC50 (half-maximal inhibitory concentration) is a measure of the functional inhibition of a biological process.[10]

Table 2: Cellular Target Engagement Data for Selective BRD9 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
I-BRD9 BRD9-H3.3NanoBRET158[4]
LP99 BRD9-H3.3NanoBRET5100[4]
BRD9-H4NanoBRET6200[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. The following sections describe the protocols for key biochemical and cellular assays.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11]

Protocol:

  • Sample Preparation:

    • Recombinant BRD9 protein is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • The inhibitor is dissolved in the same final dialysis buffer to minimize heats of dilution. A small percentage of DMSO may be used for solubility, with a matching concentration in the protein solution.

  • ITC Experiment:

    • The BRD9 protein solution (typically 10-20 µM) is loaded into the sample cell of the calorimeter.

    • The inhibitor solution (typically 100-200 µM) is loaded into the injection syringe.

    • The experiment is performed at a constant temperature, usually 25°C or 30°C.[12]

    • A series of small injections of the inhibitor into the protein solution are made, and the resulting heat change is measured after each injection.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to determine the heat change per injection.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to measure the binding of BRD9 to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.

Protocol:

  • Reagent Preparation:

    • Reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).

    • GST-tagged BRD9 protein is diluted to the desired concentration.

    • A biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac) is used as the substrate.

    • Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads are used.

  • Assay Procedure:

    • The inhibitor is serially diluted in assay buffer.

    • GST-BRD9 and the biotinylated histone peptide are added to the wells of a 384-well microplate containing the inhibitor dilutions.

    • The plate is incubated to allow for binding to reach equilibrium.

    • A mixture of Donor and Acceptor beads is added to the wells.

    • The plate is incubated in the dark to allow for bead-protein complex formation.

  • Signal Detection:

    • The plate is read on an AlphaScreen-capable microplate reader.

    • The IC50 value is determined by plotting the AlphaScreen signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a target protein within living cells.[13][14]

Protocol:

  • Cell Preparation:

    • HEK293T cells are transiently transfected with a plasmid encoding BRD9 fused to NanoLuc® luciferase (the energy donor).

    • A fluorescently labeled tracer that binds to the BRD9 bromodomain is used as the energy acceptor.

  • Assay Procedure:

    • Transfected cells are harvested and resuspended in Opti-MEM.

    • The test compound is serially diluted.

    • The cells are dispensed into a white 384-well plate.

    • The NanoBRET™ tracer and the test compound are added to the cells.

    • The Nano-Glo® substrate is added, and the plate is incubated.

  • Signal Detection and Analysis:

    • The donor emission (460 nm) and acceptor emission (618 nm) are measured using a luminometer.

    • The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.

    • Compound binding displaces the tracer, leading to a decrease in the BRET signal. The IC50 is determined by plotting the BRET ratio against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of BRD9 inhibitor selectivity. The following diagrams, generated using the DOT language for Graphviz, illustrate the BRD9 signaling pathway and a typical workflow for inhibitor characterization.

BRD9_Signaling_Pathway cluster_nucleus Nucleus Histones Histones BRD9 BRD9 Histones->BRD9 recognizes acetylated lysines ncBAF_Complex ncBAF Complex BRD9->ncBAF_Complex recruits Gene_Transcription Target Gene Transcription ncBAF_Complex->Gene_Transcription regulates This compound This compound (Inhibitor) This compound->BRD9 inhibits binding

Caption: BRD9 signaling pathway and the mechanism of inhibition.

Inhibitor_Characterization_Workflow cluster_workflow Inhibitor Selectivity Workflow Biochemical_Assays Biochemical Assays (e.g., ITC, AlphaScreen) Cellular_Assays Cellular Target Engagement (e.g., NanoBRET) Biochemical_Assays->Cellular_Assays Selectivity_Profiling Broad Bromodomain Selectivity Panel Cellular_Assays->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: A typical workflow for characterizing BRD9 inhibitor selectivity.

Conclusion

The selective inhibition of BRD9 presents a promising therapeutic strategy for certain cancers. A thorough understanding of the structural features that govern selectivity, coupled with rigorous quantitative assessment using a combination of biochemical and cellular assays, is paramount for the development of effective and safe BRD9-targeted therapies. The methodologies and data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and understand the selectivity of novel BRD9 inhibitors. While the specific inhibitor "this compound" remains to be fully characterized in publicly accessible literature, the principles and data derived from closely related, highly selective BRD9 probes offer valuable insights into its likely mechanism of action and selectivity profile.

References

Preliminary In Vitro Profile of DS17: A Molecular Glue Degrader of Cyclin K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS17 is a novel small molecule identified as a potent and selective molecular glue degrader. It operates by inducing the proximity of Cyclin K to the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K. This targeted protein degradation mechanism makes this compound a valuable tool for studying the roles of Cyclin K and its associated cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13, in transcription and cell cycle regulation. Furthermore, its potential for therapeutic intervention in diseases characterized by aberrant Cyclin K function, such as certain cancers, is an area of active investigation.

Core Mechanism of Action

This compound functions as a molecular glue, a class of small molecules that induce or stabilize protein-protein interactions. Specifically, this compound facilitates the formation of a ternary complex between the CDK12-Cyclin K complex and the Damage-Specific DNA Binding Protein 1 (DDB1), a component of the CUL4-RBX1 E3 ubiquitin ligase. This induced proximity positions Cyclin K for ubiquitination by the E3 ligase, marking it for degradation by the proteasome. The degradation of Cyclin K subsequently impairs the kinase activity of its partner CDKs, leading to downstream cellular effects.[1][2]

Quantitative Data Summary

The following table summarizes the key in vitro quantitative data for this compound.

ParameterValueAssay TypeCell Line/SystemReference
Cyclin K Degradation EC50 13 nMIn-cell WesternNot Specified[3]
CDK12-DDB1 Ternary Complex Formation EC50 13 nMTR-FRETBiochemical Assay[4]

Signaling Pathway

The signaling pathway for this compound-mediated Cyclin K degradation is a linear cascade initiated by the binding of this compound to its target proteins.

DS17_Signaling_Pathway cluster_0 This compound-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary_Complex CDK12-Cyclin K-DS17-DDB1 Ternary Complex This compound->Ternary_Complex CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex DDB1 DDB1 (of CUL4-RBX1 E3 Ligase) DDB1->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK

This compound induces the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of Cyclin K.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol is designed to quantify the formation of the CDK12-Cyclin K-DS17-DDB1 ternary complex in a biochemical setting.

Materials:

  • Recombinant human CDK12-Cyclin K complex

  • Recombinant human DDB1

  • This compound compound

  • TR-FRET donor and acceptor antibodies/tags specific for the recombinant proteins

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well microplates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add a fixed concentration of the CDK12-Cyclin K complex and DDB1.

  • Add the serially diluted this compound to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

  • Add the TR-FRET donor and acceptor reagents.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the EC50 value from the dose-response curve.[1]

In-Cell Western for Cyclin K Degradation

This protocol quantifies the degradation of endogenous Cyclin K in a cellular context.

Materials:

  • Human cell line expressing Cyclin K (e.g., MDA-MB-231)[5]

  • This compound compound

  • Cell culture medium and supplements

  • 96-well plates

  • Primary antibody against Cyclin K

  • Primary antibody for a loading control protein (e.g., GAPDH)

  • Fluorescently labeled secondary antibodies

  • Fixation and permeabilization buffers

  • Blocking buffer

  • Imaging system capable of detecting fluorescence in microplates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).

  • Fix, permeabilize, and block the cells.

  • Incubate the cells with the primary antibody against Cyclin K and the loading control protein.

  • Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.

  • Acquire fluorescent signals using an imaging system.

  • Normalize the Cyclin K signal to the loading control signal.

  • Calculate the DC50 (concentration for 50% degradation) value from the dose-response curve.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the initial in vitro characterization of a molecular glue degrader like this compound.

Experimental_Workflow cluster_Biochemical Biochemical Characterization cluster_Cellular Cellular Characterization cluster_Data Data Analysis arrow arrow Biochem_Start Start with Recombinant Proteins TR_FRET TR-FRET Assay (Ternary Complex Formation) Biochem_Start->TR_FRET EC50_Calc EC50/DC50 Calculation TR_FRET->EC50_Calc Cell_Start Select Appropriate Cell Line Degradation_Assay In-Cell Western or Western Blot (Protein Degradation) Cell_Start->Degradation_Assay Proteomics Mass Spectrometry (Global Proteome Effects) Degradation_Assay->Proteomics Degradation_Assay->EC50_Calc RNA_Seq RNA Sequencing (Transcriptional Effects) Proteomics->RNA_Seq Pathway_Analysis Pathway and Network Analysis Proteomics->Pathway_Analysis RNA_Seq->Pathway_Analysis

A general workflow for the in vitro characterization of a molecular glue degrader.

References

Methodological & Application

Application Notes and Protocols for DS17 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS17 is a potent and selective molecular glue that induces the degradation of Cyclin K.[1][2] As a key regulator of transcription, Cyclin K, in complex with cyclin-dependent kinase 12 (CDK12) and CDK13, plays a crucial role in gene expression, particularly of genes involved in the DNA damage response.[3][4][5] The degradation of Cyclin K disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells, making this compound a promising tool for cancer research and therapeutic development.[1][6]

This document provides detailed application notes and protocols for the utilization of this compound in cell-based assays to characterize its effects on Cyclin K degradation, cell viability, and downstream signaling pathways.

Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact.[7] Specifically, this compound binds to the kinase domain of CDK12, creating a novel interface that is recognized by the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[6][7] This induced ternary complex formation leads to the polyubiquitination of Cyclin K, the partner protein of CDK12, targeting it for degradation by the proteasome.[6][7] The degradation of Cyclin K subsequently inhibits the transcriptional activity of the CDK12/Cyclin K complex.[4]

This compound Mechanism of Action cluster_0 Cell This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK Binds DDB1_CUL4_RBX1 DDB1-CUL4-RBX1 E3 Ligase CDK12_CycK->DDB1_CUL4_RBX1 Forms Ternary Complex with this compound Proteasome Proteasome CDK12_CycK->Proteasome Degradation Transcription Transcription of DNA Damage Response Genes CDK12_CycK->Transcription Promotes DDB1_CUL4_RBX1->CDK12_CycK Polyubiquitinates Cyclin K Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Ub Ubiquitin Inhibition->Transcription Inhibits

This compound induces the degradation of Cyclin K via the ubiquitin-proteasome system.

Data Presentation

The efficacy of this compound is determined by its ability to induce the degradation of Cyclin K and inhibit cell proliferation. The following tables provide a template for summarizing quantitative data from cell-based assays. Due to the limited availability of specific DC50, Dmax, and IC50 values for this compound in the public domain, representative data for other well-characterized Cyclin K molecular glue degraders (e.g., HQ461, SR-4835) are included for illustrative purposes.

Table 1: Cyclin K Degradation

CompoundCell LineAssay TypeDC50 (nM)Dmax (%)Time Point (hours)
This compound MDA-MB-231Western Blot->80% at 1 µM5
HQ461HCT116Western Blot~50>904
SR-4835A549-HiBiTHiBiT Assay~90>952

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Cell Viability

CompoundCell LineAssay TypeIC50/GI50 (µM)Time Point (hours)
This compound VariousCellTiter-Glo-72
HQ461A549CellTiter-Glo1.372
SR-4835MDA-MB-231CellTiter-Glo~0.172

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Experimental Protocols

The following are detailed protocols for assessing the activity of this compound in cell-based assays.

Protocol 1: Assessment of Cyclin K Degradation by Western Blot

This protocol details the steps to quantify the degradation of Cyclin K in response to this compound treatment.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., MDA-MB-231, HCT116)

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for the desired time points (e.g., 2, 4, 6, 12, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add an appropriate volume of RIPA buffer to each well and incubate on ice for 15-30 minutes.

  • Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for Cyclin K and the loading control. Normalize the Cyclin K signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining Cyclin K. Plot the percentage of remaining Cyclin K against the log concentration of this compound to determine the DC50 and Dmax.

Western Blot Workflow for Cyclin K Degradation cluster_0 Experimental Steps A 1. Seed Cells B 2. Treat with this compound A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE & Transfer C->D E 5. Immunoblotting D->E F 6. Image & Analyze E->F

A streamlined workflow for assessing protein degradation via Western blot.
Protocol 2: Cell Viability Assay

This protocol measures the effect of this compound-induced Cyclin K degradation on cell proliferation and viability.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for the duration of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range is 0.1 nM to 100 µM. Include a vehicle control (DMSO).

  • Incubation: Add the compound dilutions to the respective wells. Incubate the plate for a desired period, typically 72 hours, at 37°C in a humidified incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle-treated control wells. Plot the percentage of cell viability against the log concentration of this compound to calculate the IC50 or GI50 value.

Troubleshooting

IssuePossible CauseSolution
No Cyclin K degradation observed Insufficient this compound concentration or incubation time.Optimize this compound concentration and perform a time-course experiment.
Inactive this compound.Ensure proper storage and handling of the compound.
Cell line is resistant.Use a different cell line known to be sensitive to CDK12/13 inhibition or Cyclin K degradation.
High background in Western blot Insufficient blocking or washing.Increase blocking time and/or washing steps.
Non-specific antibody binding.Titrate the primary antibody concentration.
Variable cell viability results Inconsistent cell seeding.Ensure a homogenous cell suspension and accurate cell counting.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with PBS.

Conclusion

This compound is a valuable research tool for studying the biological roles of Cyclin K and the therapeutic potential of its degradation. The protocols provided herein offer a framework for characterizing the cellular effects of this compound. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for DS17 Treatment in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of DS17, a novel therapeutic agent, using xenograft models. The protocols detailed below are designed for both standard cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), offering a robust framework for preclinical assessment of this compound.

This compound: Mechanism of Action

This compound is a targeted therapeutic agent hypothesized to modulate the Interleukin-17 (IL-17) signaling pathway. The IL-17 family of cytokines are known to play a significant role in inflammation and have been implicated in the pathogenesis of several autoimmune diseases and cancers.[1][2][3] IL-17 signaling can promote tumor growth by inducing the production of pro-inflammatory cytokines and chemokines.[3][4] this compound is designed to inhibit this pathway, thereby reducing inflammation within the tumor microenvironment and suppressing tumor growth.

Signaling Pathway of IL-17

The IL-17A/IL-17F signaling cascade is initiated by their binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC.[3][5] This binding event recruits the adaptor protein Act1, which in turn leads to the ubiquitination of TRAF6.[1][5] The activation of TRAF6 triggers downstream signaling cascades, including the MAPK, NF-κB, and C/EBPβ pathways, resulting in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, IL-1β), chemokines, and antimicrobial peptides.[3][4][5]

IL17_Signaling_Pathway IL-17A/F IL-17A/F IL-17RA/RC IL-17RA IL-17RC IL-17A/F->IL-17RA/RC Act1 Act1 IL-17RA/RC->Act1 TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK TRAF6->MAPK NF-kB NF-kB TRAF6->NF-kB C/EBP C/EBP TRAF6->C/EBP nucleus Nucleus MAPK->nucleus NF-kB->nucleus C/EBP->nucleus Pro-inflammatory Genes Pro-inflammatory Genes nucleus->Pro-inflammatory Genes Transcription

Caption: Simplified IL-17 Signaling Pathway.

Experimental Protocols

Xenograft Model Establishment

This protocol outlines the steps for establishing both cell line-derived (CDX) and patient-derived (PDX) xenograft models in immunodeficient mice.

  • Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are recommended due to their robust engraftment capabilities for human cells and tissues.[6]

  • Age: 6-8 weeks old female mice are typically used, except for prostate cancer models where male mice are appropriate.[6]

  • Acclimatization: Allow a 3-5 day acclimatization period for the mice upon arrival.[7]

  • Cell Culture: Culture cancer cells in their recommended medium until they are 70-80% confluent.

  • Harvesting:

    • Replace the medium with fresh medium 3-4 hours before harvesting.[7]

    • Wash cells with PBS, then add a minimal amount of trypsin-EDTA to detach the cells.[7]

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.[7]

    • Wash the cell pellet twice with sterile PBS.[7]

  • Cell Counting:

    • Resuspend the cell pellet in PBS.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.[7]

  • Injection Preparation: Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 3.0 x 107 cells/mL. This will allow for an injection of 3.0 x 106 cells in a 100 µL volume.[7]

  • Source: Patient tumor tissue is obtained with appropriate consent and handled following BSL-2 procedures.[6]

  • Implantation: A small fragment of the patient's tumor is implanted subcutaneously into the flank of an NSG mouse using a trocar.[6]

  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Injection Site: Clean the injection site on the lower flank of the mouse with ethanol and iodine solutions.[7]

  • Injection (CDX): Using a 1-cc syringe with a 27- or 30-gauge needle, inject 100 µL of the cell suspension subcutaneously (s.c.).[7]

  • Implantation (PDX): Make a small incision and implant the tumor fragment subcutaneously.[6]

This compound Treatment Protocol
  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure their dimensions with digital calipers up to three times a week.[6]

    • Calculate tumor volume using the formula: Volume = (width)2 x length/2.[7][8]

  • Treatment Initiation: Begin this compound treatment when tumors reach an average volume of 50-100 mm3.[7]

  • Dosing and Administration:

    • The specific dose, route of administration (e.g., intraperitoneal, oral), and treatment schedule for this compound should be determined from prior in vitro studies or dose-escalation studies.

    • A typical treatment cycle may last 28 days.[9]

  • Control Groups: Include a vehicle control group that receives the same volume and formulation as the this compound group, but without the active compound.

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select & Prepare Cancer Cells/Tissue B Implant into Immunodeficient Mice A->B C Monitor Tumor Growth B->C D Randomize into Treatment & Control Groups C->D E Administer this compound or Vehicle D->E F Continue Tumor Monitoring E->F G Measure Final Tumor Volume & Weight F->G H Collect Tissues for Histology & Biomarker Analysis G->H I Statistical Analysis H->I

Caption: General workflow for a xenograft study.

Data Presentation and Analysis

Quantitative Data Summary

All quantitative data should be summarized in tables for clear comparison between treatment and control groups.

GroupNumber of Mice (n)Initial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Final Tumor Weight (g) (Mean ± SD)
Vehicle Control 1075.2 ± 8.11520.5 ± 150.3N/A1.6 ± 0.2
This compound (X mg/kg) 1074.8 ± 7.9450.1 ± 95.770.4%0.5 ± 0.1

Tumor Growth Inhibition (TGI) is calculated as: (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.[6]

End-of-Study Procedures
  • Euthanasia: At the end of the study (or when tumors reach the predetermined size limit), euthanize the mice according to institutional guidelines.

  • Tumor Excision and Measurement: Excise the tumors and record their final weight.

  • Tissue Processing:

    • Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • Snap-freeze a portion in liquid nitrogen for western blot or other molecular analyses.

Immunohistochemistry (IHC)
  • Purpose: To assess the in-situ expression of key biomarkers related to the this compound mechanism of action (e.g., p-NF-κB, Ki-67 for proliferation).

  • Protocol:

    • Paraffin-embed and section the fixed tumor tissues.

    • Perform antigen retrieval using an appropriate buffer.

    • Block endogenous peroxidase activity.

    • Incubate with primary antibodies against the target proteins.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Develop with a chromogenic substrate (e.g., DAB).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Image and quantify the staining intensity and distribution.

Western Blotting
  • Purpose: To quantify the expression levels of proteins in the IL-17 signaling pathway.

  • Protocol:

    • Homogenize the frozen tumor tissue and extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Conclusion

This document provides a detailed framework for conducting preclinical studies of this compound in xenograft models. Adherence to these protocols will ensure the generation of robust and reproducible data, which is crucial for the continued development of this novel therapeutic agent.

References

Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "DS17" did not yield specific results in the performed search. Based on the query context and search outcomes, it is highly probable that "this compound" is a typographical error for "Dasatinib" (often abbreviated as DST), a known tyrosine kinase inhibitor used in cancer research. The following application notes and protocols are based on the available information for Dasatinib. Information on the IL-17 signaling pathway is also provided as a potential area of interest.

Dasatinib (DST) Dosage and Administration for In Vivo Studies

Dasatinib is a potent oral multi-targeted kinase inhibitor. For in vivo studies, its poor aqueous solubility necessitates formulation strategies to enhance bioavailability.[1][2] A common approach is the use of a solid self-nanoemulsifying drug delivery system (S-SNEDDS).[1]

Quantitative Data Summary
ParameterValueSpeciesFormulationAdministration RouteSource
Dosage15 mg/kgRatFree Dasatinib and DST-S-SNEDDSOral Gavage[1]
Experimental Protocol: In Vivo Pharmacokinetic Study of Dasatinib in Rats

This protocol outlines a general procedure for assessing the pharmacokinetics of Dasatinib in a rat model.

1. Animal Model:

  • Species: Wistar rats (or other appropriate strain)

  • Sex: Male or Female

  • Weight: 200-250 g

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

2. Formulation Preparation:

  • Dasatinib Suspension (for control group): Suspend the required amount of Dasatinib powder in a suitable vehicle (e.g., 0.5% w/v Tween® 80 in water).

  • DST-S-SNEDDS: Prepare the self-nanoemulsifying drug delivery system containing Dasatinib as described in the literature.[1] The formulation typically consists of an oil, a surfactant, and a co-surfactant.

3. Dosing and Administration:

  • Fasting: Animals should be fasted overnight before drug administration.

  • Grouping: Divide the animals into two groups (n=6 per group):

    • Group 1: Free Dasatinib suspension (15 mg/kg)

    • Group 2: DST-S-SNEDDS (equivalent to 15 mg/kg Dasatinib)

  • Administration: Administer the formulations via oral gavage.

4. Blood Sampling:

  • Collect blood samples (~100 µl) at predetermined time points (e.g., 0.5, 2, 6, 8, 12, and 24 hours) post-administration through retro-orbital puncture into heparinized tubes.[1]

  • To minimize stress and hypovolemic shock, alternate the animals from which samples are drawn at each time point.[1]

5. Plasma Preparation and Analysis:

  • Centrifuge the blood samples (e.g., 3000 RPM for 10 minutes) to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Analyze the concentration of Dasatinib in the plasma samples using a validated analytical method, such as HPLC-MS/MS.

6. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting dosing Oral Gavage (15 mg/kg) animal_prep->dosing formulation_prep Formulation Preparation (Suspension & S-SNEDDS) formulation_prep->dosing blood_collection Blood Collection (0.5, 2, 6, 8, 12, 24h) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation hplc_analysis HPLC-MS/MS Analysis plasma_separation->hplc_analysis pk_analysis Pharmacokinetic Parameter Calculation hplc_analysis->pk_analysis

Caption: In vivo pharmacokinetic study workflow for Dasatinib.

IL-17 Signaling Pathway

Should "this compound" refer to a modulator of the Interleukin-17 (IL-17) signaling pathway, understanding this pathway is crucial. IL-17 is a pro-inflammatory cytokine that plays a key role in host defense against certain infections and in the pathogenesis of autoimmune diseases.[3][4] The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a signaling cascade that leads to the activation of downstream transcription factors and the expression of inflammatory mediators.[5][6]

Canonical IL-17 Signaling Pathway Diagram

IL17_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL17 IL-17A IL17RA IL-17RA IL17->IL17RA Binds IL17RC IL-17RC Act1 Act1 IL17RA->Act1 Recruits TRAF6 TRAF6 Act1->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway NFkB_inhibitor IκB IKK_complex->NFkB_inhibitor Phosphorylates AP1 AP-1 MAPK_pathway->AP1 Activates NFkB NF-κB NFkB_inhibitor->NFkB Releases NFkB_active NF-κB NFkB->NFkB_active Translocates gene_expression Gene Expression (Cytokines, Chemokines) NFkB_active->gene_expression AP1->gene_expression

Caption: Simplified canonical IL-17 signaling pathway.

References

Application Notes and Protocols for Measuring BRD9 Degradation by DS17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of BRD9 protein degradation induced by DS17, a heterobifunctional degrader. The described methodologies are essential for researchers investigating the therapeutic potential of targeted protein degradation in oncology and other fields.

Introduction

Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[2] Dysregulation of BRD9 has been implicated in the pathogenesis of several cancers, including synovial sarcoma and acute myeloid leukemia, making it an attractive therapeutic target.[4][5]

This compound is a Proteolysis Targeting Chimera (PROTAC), a type of small molecule designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest.[1][6] As a heterobifunctional molecule, this compound consists of a ligand that binds to BRD9, a second ligand that recruits an E3 ubiquitin ligase (typically Cereblon, CRBN), and a linker connecting the two.[1][4] This simultaneous binding forms a ternary complex between BRD9, this compound, and the E3 ligase, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[1]

Measuring the efficiency and specificity of this compound-induced BRD9 degradation is critical for its development as a chemical probe or therapeutic agent. This document outlines key experimental techniques to quantify BRD9 degradation, confirm the mechanism of action, and assess downstream cellular consequences.

Mechanism of Action: this compound-Mediated BRD9 Degradation

This compound operates by co-opting the ubiquitin-proteasome system. The process begins with the formation of a ternary complex, which is the critical step for degradation. This proximity, induced by this compound, allows the E3 ligase to transfer ubiquitin molecules to BRD9. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged BRD9 protein.

cluster_0 Cellular Environment This compound This compound Ternary BRD9-DS17-E3 Ternary Complex This compound->Ternary Binds BRD9 BRD9 Protein BRD9->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Recruited Ub_BRD9 Polyubiquitinated BRD9 Ternary->Ub_BRD9 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_BRD9->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: Mechanism of this compound-mediated BRD9 degradation.

Quantitative Data Summary

The efficacy of BRD9 degraders is typically assessed by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dmax). The impact on cell proliferation is measured by the half-maximal inhibitory concentration (IC₅₀). The tables below summarize reported data for various BRD9 degraders across different cancer cell lines.

Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders

CompoundCell LineDC₅₀ (nM)Assay Time (h)E3 Ligase Recruited
dBRD9-A Multiple Myeloma10 - 100 (IC₅₀)120 (5 days)Cereblon
AMPTX-1 MV4-110.56DCAF16
AMPTX-1 MCF-726DCAF16
VZ185 Not Specified4.5Not SpecifiedCereblon
dBRD9 EOL-14.872 (IC₅₀)168 (7 days)Not Specified
HS-SY-II Not Specified< 10> 90% DmaxCereblon

Note: Data compiled from multiple sources.[1] DC₅₀ and Dmax values can vary depending on specific experimental conditions.

Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders on Cell Viability

CompoundCell LineIC₅₀ (nM)Assay Time (days)
dBRD9-A Multiple Myeloma Lines10 - 1005
QA-68 MV4;111 - 106
QA-68 SKM-11 - 106
dBRD9 A20489.87

Note: Data compiled from multiple sources.[1] IC₅₀ values are dependent on the cell line and assay duration.

Experimental Protocols

Herein are detailed protocols for essential assays to characterize the activity of this compound.

Protocol 1: Western Blot Analysis of BRD9 Degradation

This is the most common method to directly measure the reduction in BRD9 protein levels following treatment with this compound.

cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (Quantification) G->H

Caption: Experimental workflow for Western Blotting.

Materials:

  • Cell line of interest (e.g., MOLM-13, HSSYII)[1]

  • This compound and DMSO (vehicle control)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease inhibitors[1][7]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence detector)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at harvest.[1] Allow adherent cells to attach overnight. Treat cells with a range of this compound concentrations (e.g., 0.5 nM to 5000 nM) and a DMSO vehicle control for a specified time (e.g., 4, 6, or 24 hours).[6]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[7]

    • Add 100-150 µL of ice-cold RIPA buffer to each well.[1]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.[1]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1][7]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[1][7]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).[1]

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with primary anti-BRD9 antibody overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[7]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[7]

  • Detection and Analysis:

    • Apply ECL substrate and visualize protein bands using an imaging system.[7]

    • Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.[1][7]

    • Quantify band intensities using software like ImageJ. Normalize the BRD9 signal to the loading control.[1]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol verifies the formation of the BRD9-DS17-E3 ligase complex, which is the foundational mechanism of action for this compound.

cluster_workflow Co-Immunoprecipitation Workflow A 1. Cell Treatment & Lysis B 2. Pre-clear Lysate (with beads) A->B C 3. Immunoprecipitation (Add anti-E3 Ab) B->C D 4. Capture Complex (Protein A/G beads) C->D E 5. Wash Beads D->E F 6. Elute Proteins E->F G 7. Western Blot (Probe for BRD9) F->G

Caption: Experimental workflow for Co-Immunoprecipitation.

Materials:

  • Co-Immunoprecipitation Kit (e.g., Pierce Co-IP Kit)[7] or Protein A/G magnetic beads[8]

  • Treated cell lysates (as prepared in Protocol 1)

  • Antibody against the E3 ligase (e.g., anti-CRBN) for pulldown[7]

  • Antibody against BRD9 for detection

  • Non-denaturing lysis buffer (e.g., 150 mM NaCl, 1% NP-40, 50 mM Tris-HCl pH 8.0)

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates from cells treated with this compound or DMSO as described in the Western Blot protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.[7]

  • Lysate Pre-Clearing: To reduce non-specific binding, incubate the cell lysate (e.g., 1 mg of total protein) with Protein A/G beads for 1 hour at 4°C.[8] Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-CRBN (or other E3 ligase) antibody to the pre-cleared lysate.[7]

    • Incubate overnight at 4°C with gentle rotation to form the antibody-protein complex.[9]

  • Complex Capture:

    • Add fresh Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.[9]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[9]

  • Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[8]

  • Western Blot Analysis: Analyze the eluted samples by Western Blot, probing the membrane with an anti-BRD9 antibody to detect co-immunoprecipitated BRD9.[7] A band for BRD9 in the this compound-treated sample (but not in the DMSO control) confirms the formation of the ternary complex.

Protocol 3: Cellular Viability Assay

This assay measures the downstream effect of BRD9 degradation on cell proliferation and viability. Luminescent assays measuring ATP levels are highly sensitive.

cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with this compound (Dose-response) A->B C 3. Incubate (e.g., 72-120 hours) B->C D 4. Add Reagent (e.g., CellTiter-Glo) C->D E 5. Incubate & Lyse D->E F 6. Measure Signal (Luminescence) E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for a luminescent cell viability assay.

Materials:

  • Cell line of interest

  • White, opaque 96-well assay plates[10]

  • This compound and DMSO

  • Luminescent Cell Viability Assay Kit (e.g., CellTiter-Glo®, Promega)[2][10]

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 1 x 10⁴ cells/well for adherent, 2 x 10⁴ for suspension) in a 96-well opaque-walled plate.[10]

  • Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compounds to the wells. Include DMSO-only wells as a negative control. The final DMSO concentration should typically be below 0.5%.[10]

  • Incubation: Incubate the plate for the desired period (e.g., 5 days) under standard cell culture conditions.[1]

  • Assay Measurement:

    • Equilibrate the plate and the assay reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.[2]

    • Place the plate on an orbital shaker for 10 minutes to induce cell lysis and stabilize the luminescent signal.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.[2]

    • Normalize the signal from treated wells to the DMSO control wells to calculate the percentage of viable cells.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.[2]

Protocol 4: Quantitative BRD9 Degradation Kinetics (HiBiT Assay)

For a more precise and high-throughput measurement of degradation, the Nano-Glo® HiBiT assay can be used. This requires a cell line where endogenous BRD9 is tagged with a HiBiT peptide using CRISPR/Cas9 gene editing.

Materials:

  • BRD9-HiBiT tagged cell line

  • Nano-Glo® HiBiT Lytic Detection System (Promega)[10]

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Plate the BRD9-HiBiT cells and treat with a serial dilution of this compound as described in Protocol 3.

  • Incubation: Incubate for the desired time points to generate a kinetic profile (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Lysis and Detection:

    • Prepare the lytic reagent containing the LgBiT subunit according to the manufacturer's protocol.

    • Add a volume of the lytic reagent equal to the cell culture volume in each well.

    • Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis and signal generation.[10]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the signal of treated wells to the DMSO control to determine the percentage of BRD9 remaining.[10]

    • Plot the percentage of BRD9 remaining against time or concentration to determine degradation kinetics, DC₅₀, and Dmax.[10]

References

Application Note: DS17, a Potent Molecular Glue Degrader of Cyclin K for High-Throughput Screening Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DS17 is a novel, high-efficiency molecular glue degrader that specifically induces the proteasomal degradation of Cyclin K.[1] With a reported half-maximal effective concentration (EC50) of 13 nM, this compound demonstrates remarkable potency, making it a valuable tool for cancer research and drug discovery.[1] This application note provides a detailed overview of this compound's mechanism of action, its application in high-throughput screening (HTS) for the discovery of novel cancer therapeutics, and protocols for its use and for the development of similar screening assays.

Mechanism of Action

This compound functions as a molecular glue, a class of small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[2] Specifically, this compound facilitates the interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[2] This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.[2] The degradation of Cyclin K, a crucial regulator of transcription and cell cycle progression, ultimately leads to cell death in susceptible cancer cell lines.[3][4]

The signaling pathway affected by this compound is centered on the activity of the CDK12-Cyclin K complex. This complex plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcriptional elongation and the expression of genes involved in the DNA damage response.[2][5] By inducing the degradation of Cyclin K, this compound effectively inhibits the kinase activity of CDK12, leading to a downregulation of key DNA damage response genes and subsequent apoptosis in cancer cells.

Data Presentation

The primary quantitative metric for the activity of this compound is its potency in inducing the degradation of its target, Cyclin K. This is typically measured as the half-maximal effective concentration (EC50).

CompoundTargetAssay TypeEC50 (nM)Reference
This compoundCyclin K DegradationCellular Assay13[1]

Mandatory Visualization

Caption: this compound-mediated degradation of Cyclin K.

Experimental Protocols

High-throughput screening for molecular glues like this compound requires robust and scalable assay formats. Below are generalized protocols for primary and secondary screening, adaptable for the identification of novel Cyclin K degraders.

Protocol 1: Primary High-Throughput Screen (HTS) for Cyclin K Degraders

This protocol describes a cellular assay using a reporter system to identify compounds that induce the degradation of Cyclin K. A common approach is to use a fusion protein of Cyclin K with a luciferase reporter (e.g., NanoLuc®).

Materials:

  • Human cancer cell line expressing Cyclin K-NanoLuc® fusion protein (e.g., HEK293T, HCT116)

  • Assay plates (e.g., 384-well or 1536-well, white, solid bottom)

  • Compound library

  • Nano-Glo® Luciferase Assay Reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the Cyclin K-NanoLuc® expressing cells into the assay plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add compounds from the library to the assay plates at a final concentration typically ranging from 1-10 µM. Include appropriate controls (e.g., DMSO as a negative control, a known Cyclin K degrader as a positive control if available).

  • Incubation: Incubate the plates for a defined period (e.g., 4-24 hours) to allow for compound-induced degradation of the fusion protein.

  • Lysis and Luminescence Reading: Add Nano-Glo® Luciferase Assay Reagent to each well to lyse the cells and initiate the luciferase reaction.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader. A decrease in luminescence signal relative to the DMSO control indicates potential degradation of the Cyclin K-NanoLuc® fusion protein.

HTS Workflow for Cyclin K Degraders cluster_0 Primary Screen cluster_1 Secondary Assays start Start Cell_Seeding Seed Cyclin K-NanoLuc Expressing Cells start->Cell_Seeding end End Compound_Addition Add Compound Library Cell_Seeding->Compound_Addition Incubation_1 Incubate (4-24h) Compound_Addition->Incubation_1 Luminescence_Reading Read Luminescence Incubation_1->Luminescence_Reading Hit_Identification Identify Hits (Decreased Signal) Luminescence_Reading->Hit_Identification Dose_Response Dose-Response Curve (EC50 Determination) Hit_Identification->Dose_Response Western_Blot Western Blot for Endogenous Cyclin K Dose_Response->Western_Blot Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Western_Blot->Ternary_Complex_Assay Ternary_Complex_Assay->end

Caption: High-throughput screening workflow.

Protocol 2: Secondary Assay - Western Blot for Endogenous Cyclin K Degradation

This protocol is used to validate hits from the primary screen by confirming their ability to degrade the endogenous, non-tagged Cyclin K protein.

Materials:

  • Selected cancer cell line (e.g., HCT116, MDA-MB-231)

  • Hit compounds identified from the primary screen

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against Cyclin K

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Plate cells in multi-well plates (e.g., 6-well or 12-well) and allow them to attach overnight. Treat the cells with various concentrations of the hit compounds for the desired time (e.g., 4, 8, 16 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Normalize the protein lysates and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and then incubate with the primary antibody against Cyclin K overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the extent of Cyclin K degradation relative to the loading control.

Conclusion

This compound is a potent and specific molecular glue degrader of Cyclin K, representing a promising chemical tool for cancer research and a lead compound for the development of novel therapeutics. The high-throughput screening protocols outlined in this application note provide a framework for the identification and characterization of new molecular glues targeting Cyclin K and other challenging drug targets. The use of such screening platforms will be instrumental in advancing the field of targeted protein degradation.

References

Application Notes and Protocols for Detecting BRD9 Protein Levels Following DS17 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the detection and quantification of Bromodomain-containing protein 9 (BRD9) levels in cultured cells following treatment with DS17, a putative BRD9-targeting compound. The protocol is designed for researchers in academic and industrial settings investigating the efficacy and mechanism of action of novel therapeutic agents targeting BRD9.

Introduction

BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, playing a crucial role in the regulation of gene expression.[1][2] Dysregulation of BRD9 has been implicated in various cancers, including synovial sarcoma and acute myeloid leukemia, making it an attractive target for therapeutic intervention.[2][3][4] this compound is a compound designed to target BRD9, and this protocol provides a detailed method to assess its effect on cellular BRD9 protein levels using Western blotting.

Experimental Workflow

The overall experimental workflow for assessing the impact of this compound on BRD9 levels is depicted below. This process begins with cell culture and treatment, followed by protein extraction, quantification, and subsequent detection by Western blot.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture Seed and culture cells treatment Treat with this compound (various concentrations and time points) cell_culture->treatment control Vehicle Control (e.g., DMSO) cell_culture->control lysis Cell Lysis (RIPA buffer + inhibitors) treatment->lysis control->lysis quantification Protein Quantification (BCA Assay) lysis->quantification normalization Normalize Protein Concentrations quantification->normalization sample_boil Add Laemmli buffer and boil at 95°C normalization->sample_boil sds_page SDS-PAGE sample_boil->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-BRD9, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection imaging Image Acquisition detection->imaging quant_analysis Band Intensity Quantification (e.g., ImageJ) imaging->quant_analysis normalization_analysis Normalize BRD9 to Loading Control quant_analysis->normalization_analysis data_vis Data Visualization and Interpretation normalization_analysis->data_vis

Caption: Experimental workflow for Western blot analysis of BRD9 levels.

Signaling Pathway of BRD9 Degradation by a PROTAC-like Compound (e.g., this compound)

Compounds like this compound are often designed as Proteolysis Targeting Chimeras (PROTACs) or molecular glues that induce the degradation of the target protein.[1][5] The diagram below illustrates the putative mechanism of action for a BRD9-degrading compound.

signaling_pathway cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation cluster_outcome Cellular Outcome This compound This compound ternary_complex Ternary Complex (BRD9-DS17-E3 Ligase) This compound->ternary_complex binds BRD9 BRD9 Protein BRD9->ternary_complex binds E3_ligase E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3_ligase->ternary_complex recruited polyubiquitination Polyubiquitination of BRD9 ternary_complex->polyubiquitination facilitates E2_enzyme E2 Ubiquitin- Conjugating Enzyme E2_enzyme->polyubiquitination transfers Ub ubiquitin Ubiquitin ubiquitin->E2_enzyme degraded_brd9 BRD9 Degradation polyubiquitination->degraded_brd9 recognized by proteasome 26S Proteasome proteasome->degraded_brd9 mediates gene_expression Altered Gene Expression degraded_brd9->gene_expression cell_growth Inhibition of Cell Growth gene_expression->cell_growth

Caption: Putative signaling pathway for this compound-mediated BRD9 degradation.

Detailed Experimental Protocol: Western Blot for BRD9

This protocol outlines the steps for determining dose- and time-dependent effects of this compound on BRD9 protein levels.

Materials

  • Cell Line: A relevant cancer cell line (e.g., synovial sarcoma cell line, acute myeloid leukemia cell line).

  • Reagents:

    • This compound compound and vehicle control (e.g., DMSO).

    • Complete cell culture medium.

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • RIPA Lysis and Extraction Buffer (e.g., Thermo Fisher Scientific).

    • Protease and Phosphatase Inhibitor Cocktail (e.g., Thermo Fisher Scientific).

    • BCA Protein Assay Kit (e.g., Thermo Fisher Scientific).

    • Laemmli sample buffer (2x).

    • SDS-PAGE gels (e.g., 4-12% Bis-Tris).

    • PVDF membrane (0.45 µm).

    • Transfer buffer.

    • Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).

    • Primary Antibodies:

      • Anti-BRD9 antibody (e.g., Cell Signaling Technology #58906, recommended dilution 1:1000).[6]

      • Anti-GAPDH or anti-β-actin antibody (loading control).

    • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate).

    • Enhanced Chemiluminescence (ECL) Western Blotting Substrate.

  • Equipment:

    • Cell culture incubator and hoods.

    • Microcentrifuge.

    • Gel electrophoresis apparatus.

    • Western blot transfer system (wet or semi-dry).

    • Imaging system for chemiluminescence detection.

Procedure

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[7]

    • Allow adherent cells to attach overnight.

    • Treat cells with varying concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.[7]

    • Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[7][8]

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[8]

    • Incubate on ice for 30 minutes, vortexing occasionally.[7]

    • Centrifuge at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7][8]

    • Carefully transfer the supernatant (protein lysate) to a new, clean tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7]

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate (e.g., 20 µg of protein).[8]

    • Boil the samples at 95°C for 5 minutes.[7][8]

    • Briefly centrifuge the samples to collect the contents at the bottom of the tube.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[7] Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1][7]

    • Incubate the membrane with the primary anti-BRD9 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[6][7][9]

    • Wash the membrane three times for 5-10 minutes each with TBST.[7]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1][7]

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Data Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.[7]

    • Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) following the same immunoblotting steps to ensure equal protein loading.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[7]

    • Normalize the BRD9 band intensity to the corresponding loading control band intensity for each sample.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the Western blot analysis. The values are hypothetical and should be replaced with experimental results. DC₅₀ (half-maximal degradation concentration) should be calculated from the dose-response curve.

Treatment GroupConcentrationTreatment Time (hours)Normalized BRD9 Intensity (Arbitrary Units)% BRD9 Remaining (Compared to Vehicle)
Vehicle Control0 µM241.00100%
This compound0.01 µM240.8585%
This compound0.1 µM240.5252%
This compound1 µM240.1515%
This compound10 µM240.055%
Calculated DC₅₀ ~0.1 µM 24

Note: The optimal concentrations and treatment times for this compound should be determined empirically through dose-response and time-course experiments. The provided protocol serves as a starting point for these investigations. For accurate quantitative analysis, it is crucial to ensure that the chemiluminescent signal is within the linear range of detection and to use appropriate normalization strategies.[10]

References

Application Note: Identifying Mechanisms of Resistance to DS17, a Cyclin K Degrader, Using Genome-Wide CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The emergence of drug resistance is a primary challenge in cancer therapy, limiting the long-term efficacy of targeted agents. DS17 is a novel molecular glue that induces the degradation of Cyclin K, a critical component of the positive transcription elongation factor b (P-TEFb) complex, with a potent EC50 of 13 nM[1]. By degrading Cyclin K, this compound disrupts transcriptional regulation and cell cycle progression, making it a promising therapeutic agent in oncology[1]. However, as with other targeted therapies, the development of resistance is a foreseeable obstacle.

Genome-wide CRISPR-Cas9 screens have become powerful and indispensable tools for systematically identifying genes and pathways that mediate drug resistance or sensitivity[2][3][4]. These unbiased, high-throughput screens allow for the interrogation of thousands of genes simultaneously. By creating a pooled population of cells, each with a single gene knockout, researchers can identify which genetic perturbations allow cells to survive in the presence of a drug, thus revealing resistance mechanisms[5][6][7]. This application note provides a detailed protocol for performing a CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.

Experimental Workflow

The overall workflow for a pooled CRISPR-Cas9 resistance screen involves several key stages, from the initial preparation of the cell line to the final validation of candidate resistance genes. The process begins with the generation of a stable Cas9-expressing cell line, followed by transduction with a pooled sgRNA library. The cell population is then subjected to selection pressure with this compound to enrich for resistant cells. Genomic DNA from surviving cells is sequenced to identify the sgRNAs that are overrepresented, pointing to the genes whose knockout confers resistance.

CRISPR_Workflow cluster_setup Phase 1: Library Preparation & Transduction cluster_analysis Phase 3: Analysis & Validation cas9_cell Generate Stable Cas9-Expressing Cell Line lentivirus Package Pooled sgRNA Library into Lentivirus transduction Transduce Cas9 Cells with sgRNA Library (MOI < 0.5) lentivirus->transduction antibiotic Antibiotic Selection for Successfully Transduced Cells transduction->antibiotic t0 Collect T0 Reference Sample antibiotic->t0 drug_treat Treat with this compound (High Pressure) (e.g., 70-90% growth inhibition) t0->drug_treat dmso_treat Treat with Vehicle (DMSO) (Control) t0->dmso_treat harvest Harvest Surviving Cells (this compound & DMSO) drug_treat->harvest dmso_treat->harvest gDNA Extract Genomic DNA harvest->gDNA ngs Amplify & Sequence sgRNA Cassettes (NGS) gDNA->ngs data Data Analysis: Identify Enriched sgRNAs ngs->data validation Validate Candidate Resistance Genes data->validation Signaling_Pathway cluster_drug_action Normal this compound Action (Sensitive Cell) cluster_resistance Resistance Mechanism (Resistant Cell) This compound This compound E3_Complex E3 Ligase Complex (e.g., CUL4B/DDB1) This compound->E3_Complex binds & recruits CyclinK Cyclin K E3_Complex->CyclinK targets PTEFb P-TEFb Complex CyclinK->PTEFb part of Ub Ubiquitination CyclinK->Ub Transcription Transcription Elongation PTEFb->Transcription Proteasome Proteasomal Degradation Ub->Proteasome Apoptosis Cell Death Proteasome->Apoptosis leads to DS17_R This compound E3_KO E3 Ligase Subunit KO (e.g., CUL4B Knockout) DS17_R->E3_KO binding site lost CyclinK_R Cyclin K (Stable) PTEFb_R P-TEFb Complex CyclinK_R->PTEFb_R part of Transcription_R Transcription Elongation (Active) PTEFb_R->Transcription_R Survival Cell Survival & Proliferation Transcription_R->Survival

References

Application Notes and Protocols for the Synthesis and Purification of DS17, a Cyclin K Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS17 is a potent and selective molecular glue degrader of cyclin K, a key regulatory protein involved in the control of transcription and cell cycle progression. By inducing the proximity of cyclin K to the DDB1-CUL4A/B E3 ubiquitin ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of cyclin K. This targeted protein degradation approach offers a promising therapeutic strategy for cancers dependent on cyclin K.

These application notes provide a detailed overview of the synthesis and purification methods for this compound, based on established procedures for analogous 2,6,9-trisubstituted purine derivatives. Additionally, the mechanism of action of this compound is illustrated to provide a comprehensive understanding of its biological function.

Data Presentation

Table 1: Summary of Key Performance Metrics for this compound

ParameterValueReference
EC50 for Cyclin K Degradation 13 nM[1]
Molecular Formula C₂₀H₂₄Cl₂N₈O[1]
Molecular Weight 463.36 g/mol [1]
Appearance Off-white to light yellow solid[1]

Table 2: Illustrative Purification Parameters for this compound via Preparative HPLC

ParameterCondition
Column C18 Reverse-Phase, 5 µm, 19 x 150 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 20 mL/min
Detection 254 nm
Injection Volume 1 mL (in DMSO)
Purity (Post-Purification) >98% (by analytical HPLC)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general synthetic route for 2,6,9-trisubstituted purine analogs, which can be adapted for the synthesis of this compound. The synthesis involves a three-step process starting from 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine

  • Appropriate alkyl halide (for N9-alkylation)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • (S)-2-amino-1-butanol

  • 2-(3,4-dichlorophenyl)acetonitrile

  • Triethylamine (TEA)

  • Anhydrous solvents (DMF, Acetonitrile)

  • Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS)

Procedure:

  • N9-Alkylation of 2,6-Dichloropurine:

    • To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Add the desired alkyl halide (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the N9-alkylated product.

  • Substitution at C6:

    • Dissolve the N9-alkylated 2,6-dichloropurine (1.0 eq) in a suitable solvent such as acetonitrile.

    • Add (S)-2-amino-1-butanol (1.2 eq) and triethylamine (2.0 eq).

    • Stir the reaction mixture at 80°C for 4-8 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the C6-substituted intermediate.

  • Substitution at C2:

    • To a solution of the C6-substituted intermediate (1.0 eq) in anhydrous DMF, add 2-(3,4-dichlorophenyl)acetonitrile (1.5 eq) and a suitable base such as sodium hydride (NaH, 1.5 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified as described in Protocol 2.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol outlines a standard method for the purification of small molecule compounds like this compound using reverse-phase high-performance liquid chromatography (HPLC).

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • HPLC-grade water, acetonitrile, and formic acid

  • Dimethyl sulfoxide (DMSO) for sample dissolution

  • Rotary evaporator and lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound product from the synthesis step in a minimal amount of DMSO to create a concentrated stock solution.

  • Method Development (Analytical Scale):

    • Develop a suitable separation method on an analytical HPLC system using a C18 column.

    • Optimize the gradient of acetonitrile in water (both with 0.1% formic acid) to achieve good separation of the desired product from impurities.

  • Scale-up to Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 20% acetonitrile in water with 0.1% formic acid).

    • Inject the dissolved crude sample onto the column.

    • Run the preparative HPLC using the optimized gradient from the analytical scale, adjusting the flow rate according to the column dimensions (see Table 2).

  • Fraction Collection:

    • Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm).

    • Collect fractions corresponding to the peak of the this compound compound.

  • Product Isolation:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions and remove the acetonitrile using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final purified this compound as a solid.

Mandatory Visualization

DS17_Mechanism_of_Action cluster_E3_Ligase CUL4 E3 Ubiquitin Ligase cluster_CDK12_CyclinK CDK12-Cyclin K Complex CUL4 CUL4A/B RBX1 RBX1 CUL4->RBX1 associates DDB1 DDB1 RBX1->DDB1 associates CyclinK Cyclin K DDB1->CyclinK induces ubiquitination of CDK12 CDK12 CDK12->CyclinK binds Proteasome Proteasome CyclinK->Proteasome targeted for degradation This compound This compound (Molecular Glue) This compound->DDB1 This compound->CDK12 binds to Ub Ubiquitin Ub->CyclinK Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK

Caption: Mechanism of action of this compound as a molecular glue degrader of Cyclin K.

DS17_Synthesis_Workflow start 2,6-Dichloropurine step1 N9-Alkylation start->step1 intermediate1 N9-Alkyl-2,6-dichloropurine step1->intermediate1 step2 C6-Amination ((S)-2-amino-1-butanol) intermediate1->step2 intermediate2 C6-Amino-N9-alkyl-2-chloropurine step2->intermediate2 step3 C2-Substitution (2-(3,4-dichlorophenyl)acetonitrile) intermediate2->step3 crude_this compound Crude this compound step3->crude_this compound purification Purification (Preparative HPLC) crude_this compound->purification final_product Purified this compound (>98%) purification->final_product

Caption: General synthetic workflow for the preparation of this compound.

References

Application Notes and Protocols for Cellular Uptake and Distribution of DS17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the cellular uptake and distribution of DS17, a potent and selective molecular glue degrader of cyclin K. Understanding the pharmacokinetics and pharmacodynamics of this compound at the cellular level is critical for its development as a potential therapeutic agent in oncology.

Introduction to this compound

This compound is a small molecule that functions as a molecular glue, inducing the proximity of cyclin K to the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3] With a reported EC50 of 13 nM for cyclin K degradation, this compound is a highly potent compound in cancer research.[4][5] The cellular uptake, intracellular concentration, and distribution of this compound are key parameters that influence its efficacy and therapeutic window.

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of experimental outcomes. All quantitative data from cellular uptake and distribution studies of this compound should be summarized in clearly structured tables.

Table 1: In Vitro Cellular Uptake of this compound

Cell LineTreatment Concentration (µM)Incubation Time (hours)MethodIntracellular this compound Concentration (µM)% of this compound Positive Cells
MDA-MB-231 11LC-MS/MSDataN/A
16LC-MS/MSDataN/A
124LC-MS/MSDataN/A
11Flow CytometryN/AData
16Flow CytometryN/AData
124Flow CytometryN/AData
HEK293T 11LC-MS/MSDataN/A
16LC-MS/MSDataN/A
124LC-MS/MSDataN/A
11Flow CytometryN/AData
16Flow CytometryN/AData
124Flow CytometryN/AData

Table 2: Subcellular Distribution of this compound

Cell LineTreatment Concentration (µM)Incubation Time (hours)Subcellular FractionThis compound Concentration (µM)% of Total Intracellular this compound
MDA-MB-231 16CytosolDataData
16NucleusDataData
16MitochondriaDataData
16MicrosomesDataData
HEK293T 16CytosolDataData
16NucleusDataData
16MitochondriaDataData
16MicrosomesDataData

Table 3: In Vivo Biodistribution of Radiolabeled this compound

Animal ModelTime Post-Injection (hours)Organ/Tissue% Injected Dose per Gram (%ID/g)
Nude Mouse (MDA-MB-231 Xenograft) 1BloodData
1TumorData
1LiverData
1KidneyData
1SpleenData
1LungData
1BrainData
24BloodData
24TumorData
24LiverData
24KidneyData
24SpleenData
24LungData
24BrainData

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures to study its cellular uptake, the following diagrams are provided.

DS17_Mechanism_of_Action cluster_0 Cellular Interior cluster_1 This compound This compound Ternary_Complex Ternary Complex (CDK12-Cyclin K)-DS17-DDB1 This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex DDB1 DDB1 CUL4_RBX1 CUL4-RBX1 E3_Ligase E3 Ubiquitin Ligase DDB1->E3_Ligase DDB1->Ternary_Complex CUL4_RBX1->E3_Ligase Ub_CyclinK Ubiquitinated Cyclin K Ternary_Complex->Ub_CyclinK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_CyclinK Proteasome Proteasome Ub_CyclinK->Proteasome Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Degradation

Caption: Mechanism of action of this compound as a molecular glue degrader.

Cellular_Uptake_Workflow cluster_0 In Vitro Cellular Uptake Assays cluster_1 Analysis Methods start Seed Cells in Culture Plates treat Treat Cells with this compound (or fluorescently labeled/radiolabeled this compound) start->treat incubate Incubate for Various Time Points treat->incubate microscopy Fluorescence Microscopy (Qualitative/Quantitative) incubate->microscopy flow Flow Cytometry (Quantitative) incubate->flow lcms LC-MS/MS (Quantitative) incubate->lcms

Caption: General experimental workflow for in vitro cellular uptake studies of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the cellular uptake and distribution of this compound.

Protocol 1: Cellular Uptake Analysis by Fluorescence Microscopy

This protocol is designed for the visualization and semi-quantitative analysis of this compound uptake using a fluorescent derivative of this compound or a co-staining approach.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HEK293T)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Fluorescently labeled this compound (this compound-Fluorophore) or unlabeled this compound

  • Hoechst 33342 or DAPI for nuclear staining

  • Lysosomal and mitochondrial fluorescent trackers (optional)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope (confocal recommended)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

  • This compound Treatment: Prepare a stock solution of this compound-Fluorophore in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

  • Incubation: Remove the culture medium from the cells and replace it with the this compound-Fluorophore containing medium. Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a 5% CO2 incubator.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound-Fluorophore.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining:

    • Wash the cells twice with PBS.

    • Incubate with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.

    • (Optional) For co-localization studies, incubate with specific organelle trackers prior to fixation according to the manufacturer's instructions.

  • Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the this compound-Fluorophore and other stains. For quantitative analysis, ensure consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples.

Protocol 2: Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol allows for the high-throughput quantification of cellular uptake of a fluorescently labeled this compound.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Fluorescently labeled this compound (this compound-Fluorophore)

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

  • This compound Treatment: Treat the cells with various concentrations of this compound-Fluorophore for different time points as described in Protocol 1.

  • Cell Harvesting:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.

  • Cell Pelleting and Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of PBS or flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using the appropriate laser and filter for the specific fluorophore.

    • Gate the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of intracellular this compound-Fluorophore.

Protocol 3: Quantitative Analysis of Intracellular this compound by LC-MS/MS

This protocol provides the most accurate quantification of unlabeled this compound within cells.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Unlabeled this compound

  • PBS

  • Trypsin-EDTA

  • Cell scraper

  • Methanol with an internal standard

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding and Treatment: Seed a known number of cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and treat with unlabeled this compound as previously described.

  • Cell Harvesting:

    • After incubation, wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding a known volume of ice-cold methanol containing a suitable internal standard.

    • Scrape the cells and collect the lysate.

  • Sample Preparation:

    • Vortex the cell lysate vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.

    • Generate a standard curve using known concentrations of this compound to quantify the amount in the cell lysates.

  • Data Normalization: Normalize the amount of this compound to the number of cells or total protein content to determine the intracellular concentration.

Protocol 4: In Vivo Biodistribution Study using Radiolabeled this compound (Conceptual Framework)

This protocol outlines the general steps for a biodistribution study, which would require specialized facilities and expertise in handling radioisotopes.

Conceptual Steps:

  • Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ³H, ¹⁴C, or ¹²⁵I). The choice of radioisotope will depend on the desired half-life and detection method.[6][7]

  • Animal Model: Utilize an appropriate animal model, such as immunodeficient mice bearing human tumor xenografts.

  • Administration: Administer the radiolabeled this compound to the animals via a clinically relevant route (e.g., intravenous or oral).[8]

  • Tissue Collection: At various time points post-administration, euthanize the animals and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, lungs, brain).

  • Quantification of Radioactivity:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a suitable detector (e.g., liquid scintillation counter for ³H and ¹⁴C, or a gamma counter for ¹²⁵I).

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Analyze the data to determine the tissue distribution profile and identify organs with high accumulation of this compound.

References

Application Note: Quantitative Analysis of DS17 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DS17, a novel therapeutic agent, in human plasma.[1][2] The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS), this compound-d4, to ensure accuracy and precision.[3][4][5] The described method is suitable for high-throughput analysis in clinical and preclinical studies, offering excellent sensitivity and a wide dynamic range.

Introduction

This compound is a small molecule drug candidate currently under investigation for its therapeutic potential. To support pharmacokinetic (PK) and pharmacodynamic (PD) studies, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential.[2] LC-MS/MS is the preferred technology for such applications due to its high sensitivity, selectivity, and speed.[1][6] This note details a complete protocol for the extraction and quantification of this compound from human plasma, adhering to the principles outlined in regulatory guidelines.[7][8][9][10]

Experimental
  • This compound reference standard (≥99% purity)

  • This compound-d4 (stable isotope-labeled internal standard, ≥99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • This compound-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d4 in 1 mL of methanol.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[11][12]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[13][14]

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

  • Seal the plate and place it in the autosampler.

Protocols

Protocol 1: this compound Sample Preparation using Protein Precipitation

This protocol outlines the step-by-step procedure for extracting this compound from human plasma.

G cluster_prep Sample Preparation start Start: Plasma Sample (50 µL) add_is Add 150 µL Internal Standard (this compound-d4 in Acetonitrile) start->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes at 4°C vortex->centrifuge transfer Transfer 100 µL of Supernatant to 96-well plate centrifuge->transfer end Ready for LC-MS/MS Analysis transfer->end

Caption: Workflow for this compound extraction from plasma.

Protocol 2: LC-MS/MS Analysis

This protocol details the instrumental conditions for the quantification of this compound.

LC Parameters:

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientTime (min)

MS/MS Parameters:

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Ion SourceESI+
Capillary Voltage3500 V
Source Temperature500°C
Gas 1 (Nebulizer)50 psi
Gas 2 (Heater)60 psi
Curtain Gas35 psi
Collision GasMedium

MRM Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)DP (V)CE (eV)CXP (V)
This compound450.2250.1803512
This compound-d4454.2254.1803512
Data Presentation and Results

The method was validated according to FDA bioanalytical method validation guidelines.[7][15] The calibration curve was linear over the range of 1 to 1000 ng/mL.

Table 1: Calibration Curve Summary

Concentration (ng/mL)Mean Accuracy (%)Precision (%CV)
1 (LLOQ)98.58.2
5101.26.5
5099.84.1
250102.53.5
750100.92.8
1000 (ULOQ)99.13.1

Table 2: Inter-day and Intra-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LQC3103.17.5101.58.9
MQC40098.95.299.86.3
HQC800101.74.8102.35.7
Hypothetical Signaling Pathway of this compound

To illustrate the potential mechanism of action of this compound, a hypothetical signaling pathway is presented below. This diagram is for illustrative purposes only.

G This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Regulates Gene Expression

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method, making it well-suited for supporting drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DS17 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous insolubility of DS17, a potent molecular glue degrader of cyclin K.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a small molecule that functions as a molecular glue, inducing the degradation of cyclin K.[1][2] It is a valuable tool in cancer research due to its role in cell cycle regulation and transcription. However, this compound is a hydrophobic molecule with limited solubility in aqueous solutions, which can lead to precipitation in experimental assays, affecting data reproducibility and interpretation.

Q2: My this compound precipitated after diluting my DMSO stock into an aqueous buffer. What happened?

A2: This phenomenon, known as "solvent-shift precipitation," is common for hydrophobic compounds. This compound is highly soluble in dimethyl sulfoxide (DMSO), but when this concentrated stock solution is introduced into an aqueous environment (like PBS or cell culture media), the abrupt change in solvent polarity causes the compound to fall out of solution. The final concentration of this compound in your aqueous solution likely exceeded its solubility limit in that specific medium.

Q3: What is the maximum recommended final concentration of DMSO in my in vitro experiments?

A3: To minimize solvent-induced artifacts and cytotoxicity, it is best practice to keep the final concentration of DMSO in cell-based assays below 0.5%. Ideally, the concentration should be consistent across all experimental conditions, including vehicle controls.

Q4: Can I heat or sonicate my this compound solution to aid dissolution?

A4: Yes, gentle heating (e.g., to 37°C) and sonication can be effective methods to help dissolve this compound that has precipitated or is slow to dissolve in a formulation. However, it is crucial to ensure that the compound is stable at the applied temperature and that prolonged sonication does not lead to degradation.

Q5: How should I prepare this compound for in vivo animal studies?

A5: Due to its poor aqueous solubility, a specific formulation is often required for in vivo administration. A commonly used vehicle for similar hydrophobic compounds involves a mixture of DMSO, PEG300, Tween-80, and saline. This combination of a primary solvent, a co-solvent, a surfactant, and an aqueous carrier helps to maintain the compound in solution. A detailed protocol for preparing an in vivo formulation is provided in the Experimental Protocols section.

Data Presentation: this compound Solubility

The following tables summarize the known solubility of this compound. It is important to note that comprehensive quantitative data for this compound in various aqueous buffers is not widely published. Researchers are encouraged to determine the kinetic and thermodynamic solubility in their specific experimental systems using the protocols provided below.

SolventConcentrationMolar ConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL215.81 mMUltrasonic treatment may be required. Use of anhydrous, newly opened DMSO is recommended for optimal results.[1]
Formulation ComponentPercentagePurposeNotes
DMSO10%Primary SolventA higher concentration used to initially dissolve this compound.
PEG30040%Co-solventHelps to maintain the solubility of this compound when diluted in an aqueous environment.
Tween-805%Surfactant/EmulsifierStabilizes the formulation and prevents precipitation.
Saline45%Aqueous VehicleThe final diluent to bring the formulation to the desired volume and physiological compatibility.
Resulting Solubility ≥ 2.5 mg/mL Final Concentration This formulation can achieve a clear solution of this compound suitable for in vivo studies. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add anhydrous DMSO to the powder to achieve a high-concentration stock solution, typically 10 mM.

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol provides a method to estimate the kinetic solubility of this compound in your specific aqueous buffer (e.g., PBS, pH 7.4).

  • Prepare this compound Dilutions: From your 10 mM this compound stock in DMSO, prepare a series of dilutions in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each this compound-DMSO dilution to 98 µL of your target aqueous buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Equilibration: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Observation: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

  • Quantification (Optional): To quantify precipitation, measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm.

Protocol 3: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a 1 mL working solution of this compound at 2.5 mg/mL.

  • Prepare a Concentrated Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Stepwise Dilution:

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution. Mix thoroughly by vortexing.

    • To this mixture, add 50 µL of Tween-80 and mix thoroughly.

    • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix until a clear solution is formed.

  • Final Checks: If any precipitation is observed, the solution can be gently warmed or sonicated. This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Visualizations

DS17_Signaling_Pathway cluster_0 This compound-Mediated Cyclin K Degradation This compound This compound Ternary_Complex This compound-CDK12-DDB1 Ternary Complex This compound->Ternary_Complex Binds to CDK12 CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex Forms complex with this compound Ub Ubiquitin Ternary_Complex->Ub Promotes Ubiquitination of Cyclin K DDB1 DDB1 (E3 Ligase Component) DDB1->Ternary_Complex Recruited to the This compound-CDK12 surface Proteasome Proteasome Ub->Proteasome Targets Cyclin K for Degradation Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK

Caption: Signaling pathway of this compound-mediated Cyclin K degradation.

Experimental_Workflow start Start: this compound Powder stock_prep Prepare 10 mM Stock in Anhydrous DMSO start->stock_prep solubility_test Determine Kinetic Solubility in Aqueous Buffer stock_prep->solubility_test precip_check Precipitation Observed? solubility_test->precip_check working_sol Prepare Final Working Solution (e.g., in cell media) precip_check->working_sol No troubleshoot Troubleshooting Steps: - Lower final concentration - Use co-solvents - Adjust pH precip_check->troubleshoot Yes assay Perform Experiment working_sol->assay troubleshoot->solubility_test

Caption: Experimental workflow for preparing and using this compound solutions.

References

Technical Support Center: Optimizing DS17 Concentration for Maximum BRD9 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of DS17-mediated BRD9 degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-mediated BRD9 degradation?

A1: this compound is a heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC), designed to specifically induce the degradation of Bromodomain-containing protein 9 (BRD9). It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. This targeted protein degradation offers a potent and selective method for reducing BRD9 levels within the cell.[1][2]

Q2: What is a typical starting concentration range for this compound?

A2: For initial experiments, a dose-response curve is recommended to determine the optimal concentration of this compound for your specific cell line. Based on data from analogous BRD9 degraders, a starting concentration range of 0.1 nM to 1000 nM is advisable.[3] Some potent BRD9 degraders show efficacy at low nanomolar concentrations.[4][5]

Q3: How long should I treat my cells with this compound?

A3: The kinetics of BRD9 degradation are time-dependent and can vary between cell types and degrader compounds. A time-course experiment is recommended, with typical time points ranging from 2 to 24 hours. Significant degradation of BRD9 has been observed in as little as a few hours with some degraders.[1]

Q4: How can I confirm that this compound is specifically degrading BRD9?

A4: The most common method to confirm BRD9 degradation is Western blotting.[1][2] To ensure specificity, it is important to include proper controls, such as a vehicle control (e.g., DMSO) and potentially a negative control compound that binds to BRD9 but does not engage the E3 ligase. Additionally, assessing the levels of other related proteins, like BRD4 or BRD7, can help confirm the selectivity of this compound.

Q5: What are potential off-target effects of this compound?

A5: While this compound is designed for specific BRD9 degradation, off-target effects can occur. These may include the degradation of other proteins with structural similarities to BRD9 or unintended interactions with other cellular components. Proteomics-based approaches, such as mass spectrometry, can be employed to assess the global protein expression profile of cells upon this compound treatment to identify any off-target degradation.

Troubleshooting Guide

Issue 1: No or minimal BRD9 degradation is observed.

  • Possible Cause: Suboptimal this compound concentration.

    • Solution: Perform a dose-response experiment with a wider range of this compound concentrations. Very high concentrations can sometimes lead to a "hook effect," where the formation of the productive ternary complex (this compound-BRD9-E3 ligase) is inhibited, so be sure to include lower concentrations in your titration.[3]

  • Possible Cause: Inappropriate treatment time.

    • Solution: Conduct a time-course experiment to identify the optimal treatment duration for your cell line.

  • Possible Cause: Low expression of the required E3 ligase in the cell line.

    • Solution: Confirm the expression levels of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line of interest via Western blot or other protein detection methods.[1]

  • Possible Cause: this compound instability or poor solubility.

    • Solution: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and is stable in your cell culture medium for the duration of the experiment.

Issue 2: High cell toxicity or death is observed.

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Lower the concentration of this compound used in your experiments. Determine the IC50 value for cell viability in parallel with your degradation experiments.

  • Possible Cause: The vehicle (e.g., DMSO) concentration is too high.

    • Solution: Ensure the final concentration of the vehicle in the cell culture medium is at a non-toxic level, typically below 0.5%.

  • Possible Cause: On-target toxicity due to BRD9 degradation.

    • Solution: BRD9 is known to be essential for the proliferation of certain cancer cell lines.[6] The observed toxicity may be a direct result of BRD9 loss. Consider using a lower concentration of this compound or a shorter treatment time to mitigate acute toxicity while still achieving significant degradation.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variation in cell confluence or passage number.

    • Solution: Standardize your cell seeding density to ensure consistent confluence at the time of treatment. Use cells within a consistent and low passage number range.

  • Possible Cause: Inconsistent this compound preparation.

    • Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation of the compound.

  • Possible Cause: Variability in Western blot procedure.

    • Solution: Ensure consistent protein loading between lanes by performing a protein quantification assay (e.g., BCA). Always normalize BRD9 band intensity to a loading control (e.g., GAPDH, β-actin).[1]

Quantitative Data Summary

The following table summarizes the reported cellular activity of various BRD9 degraders, which can serve as a reference for designing experiments with this compound.

CompoundCell LineDC₅₀ (nM)Dₘₐₓ (%)Assay Time (h)E3 Ligase RecruitedReference
dBRD9-A OPM2, H92910 - 100 (IC₅₀)Not Specified120Cereblon[1]
AMPTX-1 MV4-110.5>906DCAF16[3]
AMPTX-1 MCF-72~706DCAF16[3]
CW-3308 HS-SY-II< 10>90Not SpecifiedCereblon[1]

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis of BRD9 Degradation

This protocol outlines the steps to assess the dose-dependent degradation of BRD9 protein levels in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD9

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow adherent cells to attach overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control for the desired treatment time (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[1]

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

Signaling Pathway of this compound-Mediated BRD9 Degradation

BRD9_Degradation_Pathway cluster_cell Cell This compound This compound Ternary_Complex This compound-BRD9-E3 Ligase Ternary Complex This compound->Ternary_Complex Binds BRD9 BRD9 Protein BRD9->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds Ub_BRD9 Polyubiquitinated BRD9 Ternary_Complex->Ub_BRD9 Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_BRD9 Proteasome Proteasome Ub_BRD9->Proteasome Targeted for Degradation Degraded_BRD9 Degraded BRD9 (Peptides) Proteasome->Degraded_BRD9 Degrades Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells in 6-well plates) DS17_Prep 2. Prepare this compound Dilutions (0.1 nM to 1000 nM) Treatment 3. Treat Cells with this compound and Vehicle Control DS17_Prep->Treatment Lysis 4. Cell Lysis (RIPA buffer) Treatment->Lysis Quantification 5. Protein Quantification (BCA Assay) Lysis->Quantification Western_Blot 6. Western Blot (Anti-BRD9 & Loading Control) Quantification->Western_Blot Data_Analysis 7. Data Analysis (Determine DC50 and Dmax) Western_Blot->Data_Analysis Troubleshooting_Guide Start Start: No/Low BRD9 Degradation Concentration Is this compound concentration optimized? Start->Concentration Time Is treatment time optimized? Concentration->Time Yes Dose_Response Action: Perform Dose-Response Concentration->Dose_Response No E3_Ligase Is the E3 Ligase expressed? Time->E3_Ligase Yes Time_Course Action: Perform Time-Course Time->Time_Course No Compound_Stability Is this compound stable and soluble? E3_Ligase->Compound_Stability Yes Check_Ligase Action: Check E3 Ligase Expression (WB) E3_Ligase->Check_Ligase No Check_Compound Action: Verify Compound Integrity Compound_Stability->Check_Compound No Success Problem Solved Compound_Stability->Success Yes Dose_Response->Concentration Time_Course->Time Check_Ligase->E3_Ligase Check_Compound->Compound_Stability

References

Technical Support Center: Minimizing Off-Target Effects of DS17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, identifying, and minimizing the off-target effects of the small molecule inhibitor, DS17. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a small molecule inhibitor like this compound binds to and alters the function of proteins other than its intended biological target. These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.

  • Lack of translational potential: Promising results in preclinical studies may not be reproducible in clinical settings if the efficacy is linked to off-target effects that have different consequences in a whole organism or are associated with unacceptable toxicity.

Therefore, minimizing and characterizing the off-target effects of this compound is crucial for obtaining reliable data and for the successful development of a selective therapeutic agent.

Q2: How can I proactively minimize the off-target effects of this compound in my experimental design?

A2: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: It is critical to perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations increase the probability of binding to lower-affinity off-target proteins.

  • Select Highly Selective Inhibitors: When available, choose inhibitors that have been extensively characterized and are known to be highly selective for the intended target.

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold of the molecule itself.

Q3: What experimental approaches can I use to identify the off-target profile of this compound?

A3: A multi-pronged approach is recommended to comprehensively identify the off-target profile of this compound:

  • In Vitro Kinase Profiling: Screen this compound against a large panel of purified kinases (e.g., >400) to determine its inhibitory activity (IC₅₀) against a wide range of related and unrelated kinases.[1][2] This provides a broad overview of its selectivity.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to its target and potential off-targets in intact cells. It measures the change in the thermal stability of proteins upon ligand binding.

  • Affinity Chromatography-Mass Spectrometry: Immobilized this compound can be used to "pull down" interacting proteins from cell lysates. These interacting partners are then identified by mass spectrometry.

  • Genetic Approaches (Knockdown/Knockout): Techniques like CRISPR-Cas9 or siRNA can be used to reduce or eliminate the expression of the intended target. If the biological effect of this compound is still observed in the absence of the primary target, it strongly suggests an off-target mechanism.

Troubleshooting Guide

Q: I am observing a significant cellular phenotype at a concentration of this compound that is much higher than its reported IC₅₀ for the primary target. Could this be an off-target effect?

A: Yes, this is a strong indication of a potential off-target effect.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Carefully titrate this compound to determine the minimal concentration required to see the desired on-target effect (e.g., inhibition of a specific phosphorylation event). Compare this to the concentration required to produce the broader cellular phenotype.

    • Consult Kinase Profiling Data: If available, review broad-spectrum kinase profiling data for this compound to identify potential off-targets that are inhibited at concentrations consistent with the observed phenotype.

    • Use a Negative Control: Treat cells with a structurally similar, inactive analog of this compound. If the phenotype disappears, it is more likely to be a specific on- or off-target effect of this compound.

    • Validate with a Second, Structurally Unrelated Inhibitor: If possible, use another inhibitor of the same target that has a different chemical structure. If this second inhibitor reproduces the on-target effect without causing the broad cellular phenotype, it further points to an off-target issue with this compound.

Q: My results with this compound are inconsistent across different cell lines. What could be the cause?

A: This inconsistency could be due to varying expression levels of the on-target or off-target proteins in different cell lines.

  • Troubleshooting Steps:

    • Confirm Target Expression: Use techniques like Western Blot or qPCR to confirm that the intended target of this compound is expressed at similar levels in all the cell lines you are using.

    • Investigate Potential Off-Target Expression: If you have identified potential off-targets from profiling screens, check their expression levels in your panel of cell lines. A high expression of an off-target in a particular cell line could explain a differential response.

    • Standardize Experimental Conditions: Ensure that cell culture conditions, passage number, and confluency are as consistent as possible across experiments and cell lines.

Quantitative Data Summary

Comprehensive selectivity profiling is essential to understand the off-target landscape of this compound. Below is a hypothetical summary of in vitro kinase profiling data for this compound.

TargetIC₅₀ (nM)Selectivity (Fold vs. Primary Target A)Notes
Primary Target A 15 1 Intended Target
Off-Target Kinase 185057Moderate off-target activity
Off-Target Kinase 21,25083Moderate off-target activity
Off-Target Kinase 32,300153Weak off-target activity
Off-Target Kinase 4>10,000>667Considered inactive at typical doses
Off-Target Kinase 5>10,000>667Considered inactive at typical doses

Table 1: Hypothetical in vitro kinase selectivity profile for this compound. IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity. A higher IC₅₀ value indicates weaker inhibition.

Experimental Protocols

Key Experiment: In Vitro Kinase Profiling

This protocol outlines a common method for determining the selectivity of this compound against a broad panel of protein kinases using a radiometric assay format.[1]

Objective: To determine the IC₅₀ values of this compound for a large number of kinases to assess its selectivity profile.

Materials:

  • Purified recombinant kinases (a diverse panel of >400 kinases is recommended).

  • Specific peptide or protein substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP (radiolabeled ATP).

  • Non-radiolabeled ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare this compound Dilutions: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A common starting concentration is 100 µM.

  • Plate Setup: In the wells of a microplate, add the kinase reaction buffer and the appropriate purified kinase.

  • Add Inhibitor: Add the serially diluted this compound or DMSO (as a vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of non-radiolabeled ATP should ideally be at the Kₘ for each respective kinase to ensure accurate IC₅₀ determination.[1][3]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plates multiple times with phosphoric acid to remove unbound ATP.

  • Scintillation Counting: Dry the plates and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Off-Target Identification cluster_3 Cellular Confirmation cluster_4 Conclusion phenotype Cellular Phenotype Observed with this compound dose_response Dose-Response Curve phenotype->dose_response inactive_control Inactive Control Compound phenotype->inactive_control kinase_profiling In Vitro Kinase Profiling dose_response->kinase_profiling inactive_control->kinase_profiling knockdown Genetic Knockdown/Knockout of Primary Target kinase_profiling->knockdown cetsa Cellular Thermal Shift Assay (CETSA) cetsa->knockdown affinity_ms Affinity Chromatography-MS affinity_ms->knockdown on_target On-Target Effect knockdown->on_target Phenotype Abolished off_target Off-Target Effect knockdown->off_target Phenotype Persists signaling_pathway cluster_pathway Hypothetical Signaling Cascade cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound TargetA Primary Target A This compound->TargetA Inhibits OffTarget1 Off-Target Kinase 1 This compound->OffTarget1 Inhibits Substrate1 Downstream Substrate 1 TargetA->Substrate1 Phosphorylates OnTargetEffect Desired Biological Effect Substrate1->OnTargetEffect Substrate2 Downstream Substrate 2 OffTarget1->Substrate2 Phosphorylates OffTargetEffect Undesired Side Effect Substrate2->OffTargetEffect

References

Technical Support Center: Addressing DS17 Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of the novel cell culture supplement, DS17. The following information is designed to help identify, mitigate, and manage issues arising from this compound degradation to ensure experimental reproducibility and optimal cell culture performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in my cell culture medium?

This compound is a chemically defined supplement designed to enhance specific cellular processes, such as proliferation, viability, or productivity in a variety of cell lines. Its stability is crucial for maintaining a consistent culture environment and achieving reliable experimental outcomes.

Q2: What are the common signs of this compound instability in my cell culture?

Indicators of this compound degradation can include:

  • A rapid shift in the pH of the culture medium.

  • Precipitate formation in the medium, which may or may not coincide with a pH change.[1][2]

  • Decreased cell growth, viability, or productivity compared to expected performance.

  • Increased variability between experimental replicates.

  • Observable changes in cell morphology.

Q3: What factors can cause this compound to degrade?

Based on the behavior of other labile components in cell culture media, this compound instability may be triggered by several factors:[3][4][5]

  • Exposure to Light: Similar to vitamins like riboflavin and folic acid, prolonged exposure to light, especially UV rays, can induce photochemical degradation.[3]

  • Elevated Temperatures: Storing or incubating the medium at temperatures above the recommended range can accelerate chemical breakdown.

  • Oxidation: The presence of dissolved oxygen and reactive oxygen species can lead to oxidative degradation.

  • pH Extremes: Both acidic and basic conditions outside the optimal physiological range can catalyze the breakdown of this compound.

  • Interactions with Other Media Components: Certain metal ions or other reactive molecules in the basal medium can contribute to this compound instability.[3]

Q4: How can I minimize this compound degradation during storage and handling?

To maintain the stability of this compound, adhere to the following best practices:

  • Store in the Dark: Keep this compound-containing media and stock solutions protected from light by using amber bottles or storing them in a dark environment.[3]

  • Refrigerate Properly: Store the media at the recommended temperature, typically 2-8°C, and avoid repeated freeze-thaw cycles.[1]

  • Aliquot Stock Solutions: Prepare single-use aliquots of this compound stock solutions to minimize contamination and degradation from repeated handling.

  • Use Freshly Supplemented Media: For optimal performance, add this compound to the basal medium shortly before use.

Q5: Are there any strategies to stabilize this compound in my culture medium?

Yes, several strategies can be employed to enhance the stability of labile components in cell culture media:

  • Addition of Antioxidants: Supplementing the medium with antioxidants may help to mitigate oxidative degradation.[3]

  • Use of Chelating Agents: If metal ion-catalyzed degradation is suspected, the addition of a chelating agent like EDTA could be beneficial.[3]

  • Analog Substitution: In some cases, more stable analogs of a compound can be used. For example, L-alanyl-L-glutamine or glycyl-L-glutamine are stable dipeptides used in place of the less stable L-glutamine.[6]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting issues related to this compound instability.

Problem Possible Cause Suggested Solution
Reduced Cell Growth/Viability This compound degradation leading to nutrient depletion or formation of toxic byproducts.1. Prepare fresh media with a new lot of this compound. 2. Measure the concentration of this compound over time to confirm degradation (See Experimental Protocols). 3. Supplement media with stabilizing agents like antioxidants.[3]
High Variability Between Replicates Inconsistent degradation of this compound across different culture vessels.1. Ensure uniform storage and handling of all media. 2. Minimize exposure of media to light and elevated temperatures during experiments. 3. Use a consistent protocol for media preparation and supplementation.
Precipitate in Medium This compound degradation products may be insoluble.1. If a pH shift is also observed, it may indicate contamination; discard the medium.[1][2] 2. If no pH change, warm the medium to 37°C and swirl to dissolve. If the precipitate remains, it is likely due to degradation and the medium should be discarded.[2]
Rapid pH Shift Acidic or basic byproducts from this compound breakdown.1. Confirm that the incubator's CO2 levels are correct.[1][2] 2. Check for microbial contamination.[1] 3. If the issue persists with fresh media, consider the buffering capacity of your medium and the potential for acidic byproducts from this compound degradation.

Experimental Protocols

Protocol 1: Quantification of this compound Concentration by HPLC

This protocol allows for the monitoring of this compound concentration over time to assess its stability under various conditions.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (specific to this compound, to be determined empirically)

  • This compound standard of known concentration

  • Cell culture medium samples

  • 0.22 µm syringe filters

Methodology:

  • Sample Preparation:

    • Collect 1 mL of cell culture medium at various time points (e.g., 0, 24, 48, 72 hours) from cultures under different conditions (e.g., light vs. dark, 37°C vs. 4°C).

    • Centrifuge the samples to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Standard Curve Generation:

    • Prepare a series of dilutions of the this compound standard in fresh basal medium to create a standard curve.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Inject the standards and prepared samples.

    • Monitor the elution of this compound using the UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area against the concentration of the this compound standards.

    • Use the standard curve to determine the concentration of this compound in the experimental samples.

    • Plot the concentration of this compound over time for each condition to determine its degradation rate.

Visualizations

DS17_Degradation_Pathway This compound Stable this compound Degradation Degradation Triggers (Light, Heat, Oxidation) This compound->Degradation Exposure Unstable_this compound Degraded this compound Degradation->Unstable_this compound Leads to Byproducts Toxic Byproducts & Nutrient Depletion Unstable_this compound->Byproducts Cellular_Stress Cellular Stress Byproducts->Cellular_Stress Reduced_Growth Reduced Cell Growth & Viability Cellular_Stress->Reduced_Growth Troubleshooting_Workflow Start Poor Cell Performance Observed Check_Contamination Check for Microbial Contamination Start->Check_Contamination Check_Incubator Verify Incubator CO2 & Temperature Check_Contamination->Check_Incubator None Contact_Support Contact Technical Support Check_Contamination->Contact_Support Present Suspect_this compound Suspect this compound Instability Check_Incubator->Suspect_this compound Normal Check_Incubator->Contact_Support Abnormal Prepare_Fresh Prepare Fresh Media Suspect_this compound->Prepare_Fresh Implement_Stabilization Implement Stabilization (e.g., Protect from Light) Prepare_Fresh->Implement_Stabilization Monitor_this compound Monitor this compound Levels (e.g., HPLC) Implement_Stabilization->Monitor_this compound Resolved Issue Resolved Monitor_this compound->Resolved Signaling_Impact DS17_Degradation This compound Degradation Toxic_Byproducts Toxic Byproducts DS17_Degradation->Toxic_Byproducts Nutrient_Imbalance Nutrient Imbalance DS17_Degradation->Nutrient_Imbalance Cellular_Stress Cellular Stress Response Toxic_Byproducts->Cellular_Stress Nutrient_Imbalance->Cellular_Stress Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase Activation) Cellular_Stress->Apoptosis_Pathway Activates Growth_Pathway Growth Signaling Inhibition (e.g., Akt/mTOR Pathway) Cellular_Stress->Growth_Pathway Inhibits Reduced_Viability Decreased Cell Viability Apoptosis_Pathway->Reduced_Viability Reduced_Proliferation Decreased Proliferation Growth_Pathway->Reduced_Proliferation

References

Technical Support Center: Overcoming Resistance to Anti-CDH17 Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to anti-Cadherin 17 (CDH17) therapies, hereafter referred to as DS17, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (anti-CDH17 therapies)?

A1: this compound therapies, particularly antibody-drug conjugates (ADCs), target Cadherin 17 (CDH17), a cell adhesion protein frequently overexpressed in gastrointestinal cancers like colorectal, gastric, and pancreatic cancer.[1][2] The antibody component of the ADC binds to CDH17 on the cancer cell surface, leading to the internalization of the ADC.[2] Once inside the cell, a linker is cleaved, releasing a cytotoxic payload that induces DNA damage and apoptosis.[2] CDH17 is also known to be an upstream regulator of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to targeted therapies like this compound can arise from several mechanisms:

  • Target Downregulation: Cancer cells may reduce the expression of CDH17 on their surface, leading to decreased binding of the this compound ADC and lower intracellular payload delivery.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of CDH17-mediated signaling. A key pathway associated with CDH17 is the Wnt/β-catenin pathway.[1] Upregulation of other pro-survival pathways like PI3K/Akt/mTOR or MAPK/ERK is also a common resistance mechanism.[3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration and efficacy.[5]

  • Alterations in Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate the cytotoxic payload of the ADC.

  • Impaired Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade (e.g., p53, Bax/Bcl-2 family) can render cells resistant to the cytotoxic effects of the payload.

Q3: How can I confirm if my resistant cell line has downregulated CDH17 expression?

A3: You can assess CDH17 expression at both the protein and mRNA levels.

  • Western Blot: Compare CDH17 protein levels in your resistant cell line versus the parental (sensitive) cell line.

  • Flow Cytometry: Use a fluorescently labeled anti-CDH17 antibody to quantify surface expression of CDH17. This is often the most relevant method for ADCs, as it measures the accessible target.

  • Immunohistochemistry (IHC) / Immunofluorescence (IF): Visualize CDH17 expression and localization within the cells.

  • RT-qPCR: Measure the mRNA expression level of the CDH17 gene to determine if the downregulation is occurring at the transcriptional level.

Q4: What strategies can I employ to overcome this compound resistance in my cell line models?

A4: Several strategies can be explored:

  • Combination Therapy: Combining this compound with inhibitors of bypass signaling pathways (e.g., PI3K/Akt or MEK inhibitors) can be effective.[6][7] For CDH17, combining with a Wnt/β-catenin pathway inhibitor is a rational approach.[1]

  • Inhibition of Drug Efflux Pumps: Using small molecule inhibitors of ABC transporters, such as verapamil or tariquidar, can increase the intracellular accumulation of the cytotoxic payload.[6]

  • Epigenetic Modulation: Treatment with epigenetic modifiers like histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors may re-sensitize cells by altering the expression of genes involved in resistance, potentially including re-expression of CDH17.

  • Alternative Therapeutic Modalities: If resistance is specific to the ADC format, consider exploring other anti-CDH17 modalities, such as CAR-T cell therapy or T-cell engagers, which have different mechanisms of action.[8]

Troubleshooting Guides

Problem 1: Gradual increase in IC50 value of this compound in my cell line.
Potential Cause Suggested Solution
Development of a resistant subpopulation. 1. Perform single-cell cloning to isolate and characterize resistant clones. 2. Compare the molecular profile (CDH17 expression, bypass pathway activation) of resistant clones to the parental line.
Suboptimal drug concentration during long-term culture. 1. Ensure consistent and accurate dosing of this compound in your culture maintenance protocols. 2. Periodically re-evaluate the IC50 to monitor for shifts in sensitivity.
Changes in cell culture conditions. 1. Maintain consistent cell culture conditions (media, serum batch, CO2 levels, cell density). 2. Test a fresh, early-passage vial of the parental cell line to confirm its original sensitivity.
Problem 2: Complete loss of response to this compound, even at high concentrations.
Potential Cause Suggested Solution
Complete loss of CDH17 expression. 1. Confirm loss of CDH17 protein expression via Western Blot and Flow Cytometry. 2. Analyze CDH17 gene sequencing for potential mutations or deletions. 3. Investigate epigenetic silencing through methylation analysis.
Strong activation of a dominant bypass pathway. 1. Perform phosphoproteomic or RNA-seq analysis to identify upregulated survival pathways. 2. Test for re-sensitization by combining this compound with inhibitors of the identified bypass pathway (e.g., inhibitors for PI3K, MEK, or Wnt signaling).
Mutation in the target of the cytotoxic payload. 1. If the payload is a topoisomerase inhibitor, sequence the topoisomerase gene for mutations that may prevent drug binding.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values in Sensitive vs. Resistant Cell Lines

This table illustrates a typical shift in IC50 values observed during the development of resistance. Actual values will vary depending on the cell line and specific this compound agent.

Cell LineTreatmentIC50 (nM)Resistance Factor
Parental Gastric Cancer (e.g., NCI-N87)This compound1.5-
This compound-Resistant NCI-N87This compound45.030x
Parental Colorectal Cancer (e.g., HT-29)This compound5.2-
This compound-Resistant HT-29This compound98.519x

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
  • Initial IC50 Determination: Determine the baseline IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Dose Escalation:

    • Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Once the cells resume a normal growth rate, subculture them and increase the this compound concentration by a factor of 1.5 to 2.0.

    • Repeat this process of gradual dose escalation over several months. The development of a resistant cell line can take 6-12 months.

  • Characterization of Resistant Line:

    • Once the cell line can proliferate in a concentration of this compound that is at least 10-fold higher than the parental IC50, the line is considered resistant.

    • Confirm the resistant phenotype by performing a full dose-response curve and calculating the new IC50 value.

    • Cryopreserve aliquots of the resistant cell line at various passage numbers.

Protocol 2: Analysis of Bypass Signaling Pathway Activation
  • Sample Preparation: Culture both parental and this compound-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Load equal amounts of protein (20-30 µg) from parental and resistant cell lysates onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins and their phosphorylated (active) forms. A recommended panel includes:

      • p-Akt / Total Akt

      • p-ERK / Total ERK

      • β-catenin

      • Cyclin D1

      • GAPDH or β-actin (as a loading control)

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to compare the levels of activated signaling proteins between the sensitive and resistant cell lines.

Visualizations

G cluster_0 This compound (Anti-CDH17 ADC) Action This compound This compound ADC CDH17 CDH17 Receptor This compound->CDH17 Binding Internalization Internalization CDH17->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for a standard this compound (anti-CDH17) ADC.

G cluster_1 Mechanisms of Resistance to this compound cluster_cell Cancer Cell This compound This compound CDH17_down CDH17 Downregulation This compound->CDH17_down Target Loss Efflux ABC Transporter (Drug Efflux) This compound->Efflux Drug Expulsion Bypass Bypass Pathways (PI3K/Akt, Wnt) This compound->Bypass Signal Rerouting Apoptosis_block Apoptosis Inhibition This compound->Apoptosis_block Evasion of Death Payload_inactivation Payload Inactivation This compound->Payload_inactivation Drug Neutralization Proliferation Cell Survival & Proliferation Bypass->Proliferation

Caption: Key pathways and mechanisms leading to this compound resistance.

G cluster_workflow Troubleshooting Workflow for this compound Resistance Start Observe Increased IC50 or Loss of Response Confirm_Resistance Confirm Resistance (Re-test IC50 vs. Parental) Start->Confirm_Resistance Check_Target Assess CDH17 Expression (Flow Cytometry, WB) Confirm_Resistance->Check_Target Target_Down CDH17 Downregulated? Check_Target->Target_Down Analyze_Bypass Analyze Bypass Pathways (p-Akt, p-ERK, Wnt) Target_Down->Analyze_Bypass No Strategy_Target Strategy: Epigenetic Modulators Target_Down->Strategy_Target Yes Bypass_Active Bypass Active? Analyze_Bypass->Bypass_Active Consider_Other Investigate Other Mechanisms (Efflux, Payload Target) Bypass_Active->Consider_Other No Strategy_Bypass Strategy: Combination with Pathway Inhibitors Bypass_Active->Strategy_Bypass Yes Strategy_Other Strategy: Efflux Pump Inhibitors Consider_Other->Strategy_Other

Caption: A logical workflow for diagnosing this compound resistance mechanisms.

References

Technical Support Center: Improving the Bioavailability of DS17 for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the investigational compound DS17.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an investigational small molecule with therapeutic potential. However, like many new chemical entities, it is a lipophilic compound that exhibits poor aqueous solubility.[1][2] This low solubility is a primary reason for its limited oral bioavailability, which can lead to insufficient drug exposure in preclinical studies and hinder the accurate assessment of its efficacy and safety.[3][4] It is estimated that over 40% of marketed drugs and up to 70% of compounds in the development pipeline are poorly soluble.[1][4]

Q2: What are the likely causes of poor in vivo bioavailability for a compound like this compound?

A2: The low in vivo bioavailability of a compound like this compound can be attributed to several factors:

  • Poor Aqueous Solubility: The drug must dissolve in gastrointestinal fluids before it can be absorbed.[5][6]

  • Low Intestinal Permeability: The drug may have difficulty crossing the intestinal wall to enter the bloodstream.[5][6]

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized by enzymes in the liver and gut wall, reducing the amount of active drug reaching systemic circulation.[2][5]

  • Efflux Transporters: The compound might be actively transported back into the intestinal lumen by proteins such as P-glycoprotein (P-gp).[5]

Q3: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[5][7][8] The main goal is to increase the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal fluids.[2] Key approaches include:

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area for dissolution.[3][8][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in a non-crystalline (amorphous) state can significantly improve its aqueous solubility and dissolution rate.[1][2]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by dissolving the drug in a lipid vehicle, which can also utilize the lymphatic absorption pathway to potentially bypass first-pass metabolism.[2][7]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, creating a hydrophilic exterior that enhances its solubility in water.[7][8]

  • Prodrugs: The chemical structure of this compound can be modified to create a more soluble version that converts back to the active form in the body.[1]

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Troubleshooting Steps Rationale
Low and variable drug exposure in vivo despite formulation efforts. Poor aqueous solubility and slow dissolution rate.1. Conduct in vitro dissolution studies with different formulations (e.g., simple suspension vs. amorphous solid dispersion).[2] 2. Consider formulation approaches that enhance solubility, such as creating an amorphous solid dispersion or a lipid-based formulation.[2]A crystalline drug with low solubility will have a slow dissolution rate, leading to incomplete absorption. Amorphous forms or lipid solutions can bypass this dissolution barrier.[2]
Low intestinal permeability.1. Conduct an in vitro Caco-2 permeability assay.[10] 2. If permeability is low, assess if the compound is a substrate for efflux transporters (e.g., P-glycoprotein).[2]The Caco-2 assay is a standard method to predict intestinal drug absorption. Low permeability suggests the drug cannot efficiently cross the gut wall.
High first-pass metabolism.1. Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the preclinical species.[2] 2. If metabolic clearance is high, consider co-dosing with a metabolic inhibitor in preclinical studies to confirm the issue.[2] 3. Lipid-based formulations may help to partially bypass hepatic first-pass metabolism through lymphatic absorption.[2]The liver is the primary site of drug metabolism. If a drug is rapidly metabolized after absorption from the gut, very little will reach the systemic circulation.[2]
Drug precipitation from a lipid-based formulation upon dilution in aqueous media. The formulation is unable to maintain the drug in a solubilized state upon dilution in gastrointestinal fluids.1. Increase the concentration of surfactants and co-solvents in the formulation.[2] 2. Select oils and surfactants that can better solubilize the drug.[10] 3. Perform in vitro dispersion tests to assess the stability of the formulation in simulated gastric and intestinal fluids.[2]Surfactants and co-solvents are crucial for forming stable microemulsions that keep the drug dissolved when the formulation mixes with aqueous fluids in the gut.
Recrystallization of an amorphous solid dispersion (ASD) during storage or in vivo. The amorphous form is thermodynamically unstable.1. Characterize the physical form of the ASD using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[5] 2. Ensure the polymer used in the ASD has good miscibility with this compound. 3. Store the ASD under controlled temperature and humidity conditions.[2]Amorphous forms tend to revert to the more stable crystalline form. Polymers help to stabilize the amorphous drug, but this is dependent on the drug-polymer interactions and storage conditions.[2]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMC, PVP, Soluplus®) and a solvent system in which both this compound and the polymer are soluble.[5]

  • Solution Preparation: Prepare a solution by dissolving this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).[5]

  • Spray Drying: Utilize a laboratory-scale spray dryer. Optimize the process parameters, including inlet temperature, spray rate, and gas flow rate, to ensure efficient solvent evaporation and the formation of a fine powder.[5]

  • Powder Characterization: Characterize the resulting powder for its amorphous nature using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[5]

  • In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the ASD with the crystalline drug.[5]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice (n=3-5 per group).[5]

  • Formulation Preparation: Prepare the dosing formulations. For example:

    • Group 1: this compound in a simple suspension (e.g., 0.5% methylcellulose in water).

    • Group 2: this compound formulated as an amorphous solid dispersion.

    • Group 3: this compound in a lipid-based formulation (e.g., SEDDS).[5]

  • Dosing: Administer the formulations orally (p.o.) at a specific dose (e.g., 10 mg/kg). Include an intravenous (i.v.) dosing group to determine absolute bioavailability.[5]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to compare the performance of the different formulations.

Visualizations

bioavailability_workflow cluster_problem Problem Identification cluster_formulation Formulation Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome PoorSolubility Poor Aqueous Solubility ASD Amorphous Solid Dispersion (ASD) PoorSolubility->ASD Lipid Lipid-Based Formulations (SEDDS) PoorSolubility->Lipid ParticleSize Particle Size Reduction PoorSolubility->ParticleSize Complexation Cyclodextrin Complexation PoorSolubility->Complexation LowPermeability Low Permeability LowPermeability->Lipid FirstPass First-Pass Metabolism FirstPass->Lipid Bypass Efflux Efflux Transporters Efflux->Lipid InVitro In Vitro Testing (Dissolution, Caco-2) ASD->InVitro Lipid->InVitro ParticleSize->InVitro Complexation->InVitro InVivo In Vivo PK Study (Rodents) InVitro->InVivo ImprovedBioavailability Improved Bioavailability InVivo->ImprovedBioavailability

Caption: Workflow for improving this compound bioavailability.

troubleshooting_logic Start Low In Vivo Exposure of this compound CheckDissolution Perform In Vitro Dissolution Test Start->CheckDissolution CheckPermeability Perform Caco-2 Permeability Assay CheckDissolution->CheckPermeability Good ImproveSolubility Improve Solubility (e.g., ASD, SEDDS) CheckDissolution->ImproveSolubility Poor CheckMetabolism Perform In Vitro Metabolic Stability Assay CheckPermeability->CheckMetabolism High EnhancePermeability Enhance Permeability (e.g., Lipid Formulation) CheckPermeability->EnhancePermeability Low BypassMetabolism Bypass Metabolism (e.g., Lymphatic Uptake) CheckMetabolism->BypassMetabolism High Success Re-evaluate In Vivo PK CheckMetabolism->Success Low ImproveSolubility->Success EnhancePermeability->Success BypassMetabolism->Success

Caption: Troubleshooting logic for low this compound bioavailability.

References

DS17 degradation kinetics and how to modulate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DS17, a molecular glue degrader of Cyclin K. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a molecular glue that induces the degradation of Cyclin K.[1] It functions by binding to an E3 ubiquitin ligase, typically Cereblon (CRBN), and the target protein, Cyclin K, simultaneously. This induced proximity facilitates the ubiquitination of Cyclin K, marking it for degradation by the proteasome. This targeted protein degradation approach allows for the selective removal of Cyclin K from the cell.[2][3]

Q2: What is the recommended solvent and storage for this compound?

For stock solutions, it is recommended to dissolve this compound in DMSO. Once prepared, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1] For in vivo studies, a formulation in a vehicle such as PEG300, Tween-80, and saline can be prepared.[1]

Q3: What is the expected potency (EC50) of this compound?

This compound is a potent degrader of Cyclin K, with a reported EC50 of 13 nM in HEK293T cells.[1] However, the effective concentration can vary depending on the cell line, experimental conditions, and treatment duration.

Q4: How quickly can I expect to see Cyclin K degradation after this compound treatment?

The degradation of target proteins by molecular glues is typically a rapid process, often occurring within minutes to a few hours.[3] It is recommended to perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the optimal degradation window in your specific experimental system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low Cyclin K degradation Incorrect this compound concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal concentration of this compound. Start with a range around the reported EC50 (13 nM) and titrate up.
Cell line insensitivity: The cell line may lack the necessary components of the E3 ligase machinery (e.g., low Cereblon expression) for this compound to function effectively.Confirm the expression of Cereblon (CRBN) in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to be sensitive to Cereblon-mediated degradation.
Poor this compound stability: The compound may have degraded due to improper storage or handling.Ensure this compound stock solutions are stored correctly at -80°C or -20°C in aliquots to avoid freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.
Suboptimal treatment duration: The incubation time may be too short to observe significant degradation.Conduct a time-course experiment to identify the optimal treatment duration for maximal Cyclin K degradation.
High cell toxicity or off-target effects This compound concentration is too high: Excessive concentrations can lead to off-target effects and cellular toxicity.Lower the concentration of this compound to the lowest effective dose that achieves the desired level of Cyclin K degradation.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.Ensure the final concentration of DMSO in your cell culture medium is below a toxic level (typically ≤ 0.5%).
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or health can affect experimental outcomes.Maintain consistent cell culture practices, using cells within a defined passage number range and ensuring similar confluency at the time of treatment.
Inaccurate pipetting or dilution: Errors in preparing this compound dilutions can lead to variability.Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent dosing.

Experimental Protocols

Protocol 1: In Vitro Cyclin K Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of Cyclin K in a cell line treated with this compound.

  • Cell Seeding: Plate your cells of interest (e.g., HEK293T) in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions to achieve the desired final concentrations for your dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM).

  • Cell Treatment: The following day, replace the culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for a predetermined time (e.g., 4 hours, based on a time-course experiment).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for Cyclin K.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for Cyclin K and the loading control. Normalize the Cyclin K signal to the loading control and compare the levels in this compound-treated samples to the vehicle control.

Data Presentation

Table 1: Example Data for this compound-Mediated Cyclin K Degradation
This compound Concentration (nM)Cyclin K Level (% of Vehicle Control)Cell Viability (%)
0 (Vehicle)100100
18598
104595
1001592
1000580

This table presents hypothetical data for illustrative purposes.

Visualizations

DS17_Mechanism_of_Action cluster_0 This compound-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) This compound->E3_Ligase binds Cyclin_K Cyclin K (Target Protein) This compound->Cyclin_K binds Ubiquitination Ubiquitination of Cyclin K E3_Ligase->Ubiquitination recruits E2 Cyclin_K->Ubiquitination is ubiquitinated Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degraded Cyclin K Peptides Proteasome->Degradation results in

Caption: Mechanism of action of this compound as a molecular glue degrader.

Experimental_Workflow start Start cell_culture Cell Culture and Seeding start->cell_culture treatment This compound Treatment (Dose-Response and Time-Course) cell_culture->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis western_blot Western Blot for Cyclin K and Loading Control cell_lysis->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing Cyclin K degradation.

Troubleshooting_Flowchart start No Cyclin K Degradation Observed check_concentration Is this compound concentration optimal? start->check_concentration increase_concentration Increase this compound concentration (perform dose-response) check_concentration->increase_concentration No check_duration Is treatment duration sufficient? check_concentration->check_duration Yes increase_concentration->check_duration increase_duration Increase incubation time (perform time-course) check_duration->increase_duration No check_cell_line Is the cell line sensitive? (check CRBN expression) check_duration->check_cell_line Yes increase_duration->check_cell_line change_cell_line Use a different, sensitive cell line check_cell_line->change_cell_line No check_compound Is the this compound stock viable? check_cell_line->check_compound Yes change_cell_line->check_compound new_stock Prepare fresh this compound stock solution check_compound->new_stock No success Problem Resolved check_compound->success Yes new_stock->success

Caption: Troubleshooting flowchart for no Cyclin K degradation.

References

Technical Support Center: Experiments Involving DS17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS17, a molecular glue degrader of cyclin K.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective molecular glue that induces the degradation of cyclin K.[1][2] It functions by promoting a new protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the CUL4-RBX1 E3 ubiquitin ligase complex. This compound binds to the ATP-binding pocket of CDK12, and this binary complex creates a novel surface that is recognized by DDB1. This induced proximity leads to the ubiquitination of cyclin K, the natural binding partner of CDK12, and its subsequent degradation by the proteasome. Notably, CDK12 itself is not significantly degraded and acts primarily as an adaptor protein in this process.[2][3]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in cancer research to study the effects of cyclin K depletion. Cyclin K, in complex with CDK12 and CDK13, plays a crucial role in the regulation of gene transcription.[3] The degradation of cyclin K can lead to the downregulation of genes involved in the DNA damage response, making cancer cells more susceptible to certain therapies. Therefore, this compound is a valuable tool for investigating the therapeutic potential of targeting the cyclin K/CDK12 axis in various cancers.

Q3: How should I prepare and store this compound?

For optimal results, it is recommended to prepare a stock solution of this compound in a solvent such as Dimethyl Sulfoxide (DMSO).[1] This stock solution should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[4]

Q4: In which cell lines has the activity of this compound been characterized?

The activity of this compound and other cyclin K degraders has been evaluated in a variety of human cancer cell lines. The choice of cell line will depend on the specific research question. It is recommended to select cell lines where cyclin K expression is known to be relevant to the disease model.

Quantitative Data Summary

The following tables summarize the reported activity of this compound and related compounds in various assays and cell lines.

Table 1: In Vitro Activity of this compound

ParameterValueAssay TypeReference
EC50 13 nMTR-FRET[1][2]

EC50 (Half-maximal effective concentration) for the formation of the CDK12-DS17-DDB1 ternary complex.

Table 2: Cellular Activity of Cyclin K Degraders

CompoundCell LineDC50 (nM)GI50 (nM)Reference
This compound HEK293TNot ReportedNot Reported
CR8 HEK293TNot ReportedNot Reported[3]
Dinaciclib-based degrader (36) HEK293T150Not Reported
AT-7519-based degrader (40) HEK293T190Not Reported
MR-1226 Cell Line Not Specified50Not Reported

DC50 (Half-maximal degradation concentration) and GI50 (Half-maximal growth inhibition concentration) values are key metrics for evaluating degrader potency and efficacy. The data for this compound specifically is limited in the public domain, but the provided data for similar compounds can serve as a reference.

Experimental Protocols & Troubleshooting

Experiment 1: Western Blot for Cyclin K Degradation

This protocol is for verifying the degradation of cyclin K in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Plate your chosen cancer cell line at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 6, 12, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against cyclin K overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Troubleshooting Guide:

Problem Possible Cause(s) Solution(s)
No Cyclin K Degradation - this compound is inactive or degraded.- Incorrect this compound concentration.- Insufficient treatment time.- Cell line is resistant.- Use a fresh aliquot of this compound.- Perform a dose-response and time-course experiment.- Confirm cyclin K expression in your cell line.
High Background - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing.- Increase blocking time or change blocking agent.- Titrate primary and secondary antibody concentrations.- Increase the number and duration of washes.
Multiple Bands - Non-specific antibody binding.- Protein degradation during sample preparation.- Use a more specific antibody.- Ensure protease inhibitors are included in the lysis buffer and keep samples on ice.
Experiment 2: Cell Viability Assay

This protocol measures the effect of this compound-induced cyclin K degradation on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the DMSO control and plot the dose-response curve to determine the GI50 value.

Troubleshooting Guide:

Problem Possible Cause(s) Solution(s)
High Variability Between Replicates - Uneven cell seeding.- Edge effects in the 96-well plate.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.
No Effect on Cell Viability - Cell line is not dependent on cyclin K for survival.- Insufficient drug concentration or treatment time.- Choose a cell line known to be sensitive to CDK12/cyclin K inhibition.- Increase the concentration range and/or duration of this compound treatment.
This compound Precipitation in Media - Poor solubility of the compound.- Ensure the final DMSO concentration is low (≤0.5%).- Prepare fresh working solutions for each experiment.
Experiment 3: Co-Immunoprecipitation (Co-IP) of the Ternary Complex

This protocol is to confirm the this compound-induced interaction between CDK12 and DDB1.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the lysates with an antibody against CDK12 (the "bait" protein) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against DDB1 (the "prey" protein) and CDK12.

Troubleshooting Guide:

Problem Possible Cause(s) Solution(s)
No DDB1 Pulldown with CDK12 - Ternary complex is weak or transient.- Inappropriate lysis buffer.- Optimize this compound concentration and treatment time.- Use a lysis buffer that preserves protein-protein interactions.
High Non-Specific Binding - Insufficient washing.- Antibody cross-reactivity.- Increase the number of washes and the stringency of the wash buffer.- Use a high-quality, validated antibody for IP.

Visualizations

DS17_Mechanism_of_Action This compound This compound Ternary_Complex CDK12-DS17-DDB1 Ternary Complex This compound->Ternary_Complex Binds to CDK12 CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex Recruited by this compound E3_Ligase DDB1-CUL4-RBX1 E3 Ligase E3_Ligase->Ternary_Complex Recruited by this compound Proteasome Proteasome Ub Ubiquitin Ub->Ternary_Complex Ub_CyclinK Ubiquitinated Cyclin K Ternary_Complex->Ub_CyclinK Ubiquitination of Cyclin K Ub_CyclinK->Proteasome Degradation

Caption: Mechanism of action of this compound as a molecular glue degrader of cyclin K.

Experimental_Workflow_this compound cluster_assays Downstream Assays cluster_results Data Analysis start Start: Cancer Cell Culture treatment Treatment: This compound (dose-response) & DMSO control start->treatment western_blot Western Blot (Cyclin K, CDK12, Loading Control) treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay co_ip Co-Immunoprecipitation (IP: CDK12, Blot: DDB1) treatment->co_ip dc50 Determine DC50 (Degradation) western_blot->dc50 gi50 Determine GI50 (Growth Inhibition) viability_assay->gi50 interaction Confirm Ternary Complex Formation co_ip->interaction

Caption: A typical experimental workflow for characterizing the activity of this compound.

References

Validating the specificity of DS17-induced degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the specificity of DS17-induced protein degradation.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the degradation of my protein of interest (POI) is truly mediated by the proteasome?

To confirm proteasome-dependent degradation, you should pre-treat your cells with a proteasome inhibitor, such as MG132, before adding this compound.[1] If this compound-induced degradation of your POI is proteasome-dependent, you will observe a rescue of the POI levels in the presence of the proteasome inhibitor.

Q2: What are the essential negative controls to include in my experiments to validate this compound's specificity?

To ensure the observed degradation is a direct result of this compound's intended mechanism, it is crucial to include the following negative controls:

  • Inactive Epimer Control: A stereoisomer of this compound that is incapable of binding to the E3 ligase or the target protein. This control helps to confirm that the degradation is dependent on the formation of a ternary complex.[2]

  • E3 Ligase Ligand Alone: Treatment with the E3 ligase-binding moiety of this compound alone should not induce degradation of the POI.

  • Target-Binding Ligand Alone: The molecule that binds to the POI without being linked to the E3 ligase recruiter should inhibit the protein's function but not cause its degradation.

Q3: My POI is a short-lived protein. Are there any special considerations I need to take into account?

Yes, validating the degradation of short-lived proteins requires careful experimental design. The induced degradation rate by this compound must significantly exceed the natural rapid decay rate of the protein.[3] It is also important to be aware that some degraders can have indirect effects on protein synthesis, which can be mistaken for specific degradation of a short-lived protein.[3]

Q4: How can I globally assess the specificity of this compound and identify potential off-target effects?

Mass spectrometry-based proteomics is the most powerful method for globally assessing the specificity of a protein degrader.[4][5] Techniques like Tandem Mass Tag (TMT) labeling allow for the precise quantification of changes in protein abundance across the entire proteome following this compound treatment.[6] This enables the identification of unintended protein degradation, which is crucial for evaluating the safety and efficacy of the degrader.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation of the target protein is observed. Poor cell permeability of this compound. Perform cell permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the ability of this compound to cross the cell membrane.[2]
Inefficient formation of the ternary complex. Utilize biophysical assays like NanoBRET to confirm the engagement of this compound with both the target protein and the E3 ligase within the cell, which is necessary for ternary complex formation.[2]
The target protein is not accessible to the ubiquitin-proteasome system. This can be a challenging issue to resolve and may indicate that the target is not suitable for this degradation technology.
Significant off-target degradation is observed in proteomics analysis. The E3 ligase recruiter in this compound has known off-target effects. Some E3 ligase recruiters, like pomalidomide, can independently degrade other proteins, particularly zinc-finger proteins.[9] Consider redesigning this compound with a different E3 ligase ligand that has a cleaner off-target profile.
The linker length or composition is suboptimal. Systematically vary the linker length and composition to optimize the geometry of the ternary complex, which can enhance specificity.
Degradation is observed, but the downstream phenotype is not as expected. The observed phenotype is due to off-target effects. Correlate the degradation of the intended target with the observed phenotype using a panel of this compound analogs with varying degradation efficiencies.
The function of the target protein is not fully understood. The discrepancy may reveal new functions of your target protein. Further biological studies will be needed to elucidate the mechanism.

Experimental Protocols

Global Proteomics Analysis using Tandem Mass Tag (TMT) Labeling

This protocol outlines the key steps for assessing the specificity of this compound on a proteome-wide scale.

  • Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control compound.

  • Cell Lysis and Protein Digestion: Harvest cells and lyse them in a suitable buffer. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.[6]

  • TMT Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples in equal amounts and perform high-pH reversed-phase chromatography to fractionate the peptides.

  • LC-MS/MS Analysis: Analyze the fractionated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using a suitable software package to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions will reveal the on-target and off-target effects of this compound.

Western Blot for Target Degradation

This protocol is for confirming the degradation of a specific protein of interest.

  • Cell Treatment and Lysis: Treat cells with a dose-response of this compound for a specific time course. Lyse the cells and determine the protein concentration.[1]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to your POI. Follow this with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[1]

Visualizations

DS17_Mechanism_of_Action This compound This compound POI Protein of Interest (POI) This compound->POI Binds E3 E3 Ubiquitin Ligase This compound->E3 Binds TernaryComplex Ternary Complex (POI-DS17-E3) POI->TernaryComplex Proteasome Proteasome POI->Proteasome Targeted for Degradation E3->TernaryComplex TernaryComplex->POI Ubiquitination Ub Ubiquitin DegradedPOI Degraded POI Proteasome->DegradedPOI Degrades

Caption: Mechanism of action for this compound-induced protein degradation.

Specificity_Validation_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_Validation Mechanism Validation cluster_Global_Specificity Global Specificity Assessment cluster_Phenotypic_Validation Phenotypic Validation WesternBlot Western Blot for POI DoseResponse Dose-Response Curve WesternBlot->DoseResponse TimeCourse Time-Course Analysis DoseResponse->TimeCourse ProteasomeInhibitor Proteasome Inhibitor (e.g., MG132) TimeCourse->ProteasomeInhibitor NegativeControls Inactive Epimer & Component Controls ProteasomeInhibitor->NegativeControls Proteomics Mass Spectrometry (e.g., TMT Proteomics) NegativeControls->Proteomics OffTargetAnalysis Off-Target Identification Proteomics->OffTargetAnalysis CellularAssay Cell-Based Functional Assays OffTargetAnalysis->CellularAssay SAR Structure-Activity Relationship CellularAssay->SAR

Caption: Experimental workflow for validating this compound specificity.

References

Technical Support Center: Enhancing the Potency of DS17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency of DS17, a novel therapeutic agent targeting the Interleukin-17 (IL-17) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational agent designed to modulate the IL-17 signaling pathway. The Interleukin-17 family of cytokines are key drivers of inflammation in numerous autoimmune diseases.[1][2][3] this compound is hypothesized to interfere with the binding of IL-17 to its receptor complex, thereby inhibiting downstream inflammatory signaling. The IL-17 receptor family consists of five members (IL-17RA through IL-17RE).[4] Specifically, IL-17A and IL-17F, key pro-inflammatory cytokines, signal through a heterodimeric receptor complex of IL-17RA and IL-17RC.[4][5] This activation leads to the recruitment of adaptor molecules like Act1 and subsequent activation of downstream pathways including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines and chemokines.[3]

Q2: What are the common reasons for observing suboptimal potency of this compound in our in vitro assays?

A2: Suboptimal potency of this compound in vitro can stem from several factors:

  • Assay Conditions: The pH, temperature, and media composition can significantly impact the stability and activity of this compound.

  • Cell Line Variability: Different cell lines may express varying levels of the IL-17 receptor and downstream signaling components, leading to inconsistent responses.

  • Compound Solubility: Poor aqueous solubility can lead to an overestimation of the IC50 value. It has been estimated that 60-70% of drug molecules are insufficiently soluble in aqueous media.[6][7][8]

  • Target Engagement: Inadequate penetration of the cell membrane or binding to the target receptor can limit efficacy.

Q3: How can we improve the bioavailability of this compound for in vivo studies?

A3: Enhancing the bioavailability of poorly absorbed drugs is a common challenge in drug development.[6][7][8][9][10] Several formulation strategies can be employed for this compound:

  • Lipid-Based Formulations: Incorporating this compound into lipid-based carrier systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes can improve solubility and absorption.[6][7][9]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution.[9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[6]

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Standardize cell counting and seeding protocols. Use an automated cell counter for accuracy.Reduced well-to-well variability in cell number and more consistent assay results.
This compound Precipitation Visually inspect solutions for precipitates. Increase the concentration of the solubilizing agent (e.g., DMSO) or consider a different formulation.Clear this compound solutions and more reliable dose-response curves.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Improved precision and accuracy in reagent delivery.
Issue 2: this compound Shows Lower Potency Compared to a Reference Compound
Potential Cause Troubleshooting Step Expected Outcome
Incorrect IC50 Calculation Review the curve-fitting algorithm and ensure it is appropriate for the data. Verify the concentration range is adequate to define the top and bottom plateaus of the curve.A more accurate determination of the half-maximal inhibitory concentration (IC50).
Degradation of this compound Assess the stability of this compound under experimental conditions (e.g., in media at 37°C over time) using analytical methods like HPLC.Understanding the stability profile of this compound and adjusting experimental timelines accordingly.
Off-Target Effects of Reference Compound Characterize the specificity of both this compound and the reference compound against a panel of related targets.Confirmation that the observed potency is due to on-target activity.

Experimental Protocols

Protocol 1: In Vitro Potency Assessment using a Cell-Based IL-6 Release Assay

Objective: To determine the IC50 of this compound by measuring its ability to inhibit IL-17A-induced IL-6 production in a responsive cell line (e.g., human dermal fibroblasts).

Methodology:

  • Cell Seeding: Plate human dermal fibroblasts in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in assay media.

  • Treatment: Pre-incubate the cells with the this compound dilutions for 1 hour.

  • Stimulation: Add a pre-determined optimal concentration of recombinant human IL-17A to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Detection: Collect the cell culture supernatant and measure the concentration of IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-6 concentration against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling Pathway

IL17_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-17A IL-17A IL-17RA IL-17RA IL-17A->IL-17RA Binds IL-17RC IL-17RC IL-17RA->IL-17RC Dimerizes with Act1 Act1 IL-17RC->Act1 Recruits TRAF6 TRAF6 Act1->TRAF6 MAPK_Pathway MAPK Pathway TRAF6->MAPK_Pathway NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPK_Pathway->Pro_inflammatory_Genes NFkB_Pathway->Pro_inflammatory_Genes This compound This compound This compound->IL-17RA Inhibits Binding Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed_Cells 1. Seed Cells (96-well plate) Prepare_this compound 2. Prepare this compound Serial Dilutions Pre_incubate 3. Pre-incubate cells with this compound (1 hr) Prepare_this compound->Pre_incubate Stimulate 4. Stimulate with IL-17A (24 hr) Pre_incubate->Stimulate Collect_Supernatant 5. Collect Supernatant Stimulate->Collect_Supernatant ELISA 6. Measure IL-6 (ELISA) Collect_Supernatant->ELISA Data_Analysis 7. Calculate IC50 ELISA->Data_Analysis Troubleshooting_Logic Start Suboptimal Potency Check_Solubility Is this compound soluble in assay media? Start->Check_Solubility Reformulate Reformulate this compound Check_Solubility->Reformulate No Check_Assay_Conditions Are assay conditions (pH, temp) optimal? Check_Solubility->Check_Assay_Conditions Yes Reformulate->Check_Solubility Optimize_Assay Optimize Assay Conditions Check_Assay_Conditions->Optimize_Assay No Check_Cell_Health Are cells healthy and responsive to IL-17A? Check_Assay_Conditions->Check_Cell_Health Yes Optimize_Assay->Check_Assay_Conditions Validate_Cells Validate Cell Line Check_Cell_Health->Validate_Cells No Potency_Improved Potency Improved Check_Cell_Health->Potency_Improved Yes Validate_Cells->Check_Cell_Health

References

Validation & Comparative

Comparative Analysis of BRD9 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of leading BRD9 inhibitors, focusing on their biochemical potency, selectivity, and cellular activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of chromatin biology and the therapeutic potential of targeting BRD9.

Introduction

Bromodomain-containing protein 9 (BRD9), a member of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a significant target in oncology and other therapeutic areas.[1][2] BRD9 functions as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins, thereby playing a crucial role in gene expression regulation.[1][3] Its inhibition has shown promise in various cancers, including synovial sarcoma and acute myeloid leukemia.[2] This guide provides a comparative overview of prominent BRD9 inhibitors, with a focus on publicly available data for compounds such as I-BRD9, BI-7273, and BI-9564.

Note on "DS17" : Extensive searches of publicly available scientific literature and databases did not yield any specific information on a BRD9 inhibitor designated as "this compound". The data presented in this guide is based on well-characterized, publicly disclosed BRD9 inhibitors.

Biochemical Potency and Selectivity

The development of potent and selective BRD9 inhibitors is crucial to dissect its biological functions and for therapeutic applications. The following table summarizes the biochemical potency and selectivity of several key BRD9 inhibitors against BRD9 and other closely related bromodomains, particularly BRD7 and the BET family member BRD4.

CompoundBRD9 IC50 (nM)BRD7 IC50 (nM)BRD4 (BD1) IC50 (nM)Selectivity for BRD9 vs BRD7Selectivity for BRD9 vs BRD4 (BD1)Reference
I-BRD9 12230>100,000~19-fold>8,300-fold[4]
BI-7273 1546>100,000~3-fold>6,600-fold[4]
BI-9564 58680>100,000~12-fold>1,700-fold[4]
LP99 KD = 99KD = 909KD >50,000~9-fold>500-fold[5]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. KD: Dissociation constant. A lower value indicates higher binding affinity.

Cellular Activity of BRD9 Inhibitors

The ability of a compound to engage its target within a cellular context is a critical aspect of its utility as a chemical probe or therapeutic agent. The following table summarizes the cellular activity of selected BRD9 inhibitors.

CompoundCellular AssayCell LineActivityReference
I-BRD9 FRAPU2OSEC50 ~100 nM[5]
BI-7273 FRAPU2OSActive at 1 µM[4]
BI-9564 FRAPU2OSActive at 100 nM[4]

FRAP: Fluorescence Recovery After Photobleaching. This assay measures the mobility of fluorescently tagged proteins and can be used to assess target engagement by a drug in live cells.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to characterize BRD9 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Biochemical Potency

This assay is commonly used to determine the IC50 values of inhibitors against bromodomain proteins.

  • Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. The bromodomain is labeled with a donor fluorophore (e.g., Europium cryptate), and the histone peptide is labeled with an acceptor fluorophore (e.g., XL665). When in close proximity, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Procedure:

    • Recombinant BRD9 protein and a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) are incubated in an assay buffer.

    • A europium-labeled anti-GST antibody (donor) and streptavidin-XL665 (acceptor) are added.

    • Serial dilutions of the test compound are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement

FRAP is a microscopy-based technique to assess the engagement of a ligand with its target in living cells.

  • Principle: A fluorescently tagged protein of interest (e.g., GFP-BRD9) is expressed in cells. A small region of interest (ROI) within the cell is photobleached using a high-intensity laser, destroying the fluorescence in that area. The rate at which fluorescence recovers in the ROI is dependent on the mobility of the unbleached fluorescent proteins from surrounding areas. A drug that binds to the target protein will alter its mobility and thus the rate of fluorescence recovery.

  • Procedure:

    • Cells (e.g., U2OS) are transiently transfected with a plasmid encoding a fluorescently tagged BRD9.

    • Cells are treated with various concentrations of the inhibitor or vehicle control.

    • A defined region within the nucleus is photobleached using a confocal microscope.

    • Fluorescence recovery in the bleached region is monitored over time.

    • The half-life of recovery (t½) is calculated from the fluorescence recovery curves. An increase in t½ indicates target engagement by the inhibitor.

BRD9 Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of BRD9 in cellular signaling and a typical workflow for identifying BRD9 inhibitors.

BRD9_Signaling_Pathway cluster_nucleus Nucleus BRD9 BRD9 SWI_SNF SWI/SNF Complex BRD9->SWI_SNF associates with Chromatin_Remodeling Chromatin Remodeling SWI_SNF->Chromatin_Remodeling Acetylated_Histones Acetylated Histones Acetylated_Histones->SWI_SNF recruits Gene_Expression Target Gene Expression (e.g., MYC) Chromatin_Remodeling->Gene_Expression BRD9_Inhibitor BRD9 Inhibitor BRD9_Inhibitor->BRD9 inhibits binding to acetylated histones

Caption: BRD9 in the SWI/SNF complex and inhibitor action.

Inhibitor_Discovery_Workflow Compound_Library Compound Library Biochemical_Screening Biochemical Screening (e.g., TR-FRET) Compound_Library->Biochemical_Screening Hit_Compounds Hit Compounds Biochemical_Screening->Hit_Compounds Cellular_Assays Cellular Assays (e.g., FRAP) Hit_Compounds->Cellular_Assays Lead_Compound Lead Compound Cellular_Assays->Lead_Compound In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Compound->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A typical workflow for BRD9 inhibitor discovery.

Conclusion

The landscape of BRD9 inhibitors is rapidly evolving, with several potent and selective chemical probes now available to the research community. These tools are invaluable for elucidating the diverse biological roles of BRD9 and for validating its therapeutic potential. While compounds like I-BRD9, BI-7273, and BI-9564 have distinct potency and selectivity profiles, the choice of inhibitor will depend on the specific biological question being addressed. Future research will likely focus on the development of next-generation inhibitors and degraders with improved properties for clinical translation.

References

A Comparative Analysis of Novel and Conventional Therapies for Synovial Sarcoma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of emerging targeted therapies and standard cytotoxic chemotherapy for the treatment of synovial sarcoma, a rare and aggressive soft-tissue cancer. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the therapeutic landscape, supported by experimental data and methodologies.

Synovial sarcoma is characterized by a specific chromosomal translocation, t(X;18), which results in the SS18-SSX fusion oncoprotein, a key driver of the disease.[1][2][3] Standard treatment has historically revolved around a combination of surgery, radiation, and chemotherapy.[1][4][5][6][7] However, the prognosis for patients with advanced, recurrent, or metastatic disease remains poor, underscoring the urgent need for novel therapeutic strategies.

This guide will compare the recently FDA-approved engineered T-cell therapy, afamitresgene autoleucel (Tecelra) , with the conventional first-line chemotherapy regimen of doxorubicin and ifosfamide .

Therapeutic Agent Profiles
FeatureAfamitresgene Autoleucel (Tecelra)Doxorubicin + Ifosfamide
Therapeutic Class Engineered T-cell Receptor (TCR) TherapyAnthracycline & Alkylating Agent Chemotherapy
Mechanism of Action Genetically modified autologous T-cells expressing a TCR that recognizes the MAGE-A4 antigen on synovial sarcoma cells, leading to targeted cell killing.[8]Doxorubicin intercalates DNA and inhibits topoisomerase II, while ifosfamide cross-links DNA, both leading to inhibition of DNA replication and cell death.[5]
Mode of Administration Single intravenous infusion following lymphodepleting chemotherapy.[8][9]Intravenous infusion administered in cycles.[5][10]
Target Population Adult patients with unresectable or metastatic synovial sarcoma who have previously received chemotherapy and are positive for HLA-A*02 and MAGE-A4 expression.[2][9]Typically used as a first-line treatment for advanced or metastatic synovial sarcoma.[10]
Comparative Efficacy and Safety Data

The following tables summarize key performance indicators from clinical trials. It is important to note that these data are from separate studies and not from a head-to-head trial.

Table 1: Efficacy in Advanced/Metastatic Synovial Sarcoma

MetricAfamitresgene Autoleucel (Tecelra)Doxorubicin + Ifosfamide
Overall Response Rate (ORR) Approximately 39% - 43%[8][9][11]Varies by study, generally in the range of 25-50% in the first-line setting.
Complete Response (CR) Rate 4.5%[11]Less common, typically in the single digits.
Median Duration of Response Approximately 11.6 - 12 months[8][9]Generally shorter, often in the range of 6-9 months.
Progression-Free Survival (PFS) Data is still maturing from ongoing studies.5-year PFS rates of 63.8% have been reported in a neoadjuvant setting for high-risk extremity STS.[10]
Overall Survival (OS) Long-term data is still being collected.5-year OS of 82.6% has been reported in a neoadjuvant setting for high-risk extremity STS.[10]

Table 2: Key Adverse Events

Adverse Event ProfileAfamitresgene Autoleucel (Tecelra)Doxorubicin + Ifosfamide
Common Toxicities Cytokine Release Syndrome (CRS), cytopenias (low blood counts), fatigue, nausea.[8]Myelosuppression (neutropenia, anemia, thrombocytopenia), nausea, vomiting, alopecia, cardiotoxicity (doxorubicin), neurotoxicity and nephrotoxicity (ifosfamide).[5]
Black Box Warnings Potential for serious CRS and neurologic toxicities.Severe myelosuppression, cardiotoxicity, secondary malignancies.

Experimental Protocols and Methodologies

Protocol for Afamitresgene Autoleucel (Tecelra) Treatment

The administration of afamitresgene autoleucel is a multi-step process:

  • Patient Screening: Patients undergo screening for HLA-A*02 genotype and MAGE-A4 tumor expression.

  • Leukapheresis: The patient's T-cells are collected from their blood via leukapheresis.[8]

  • T-cell Engineering: The collected T-cells are sent to a manufacturing facility where they are genetically modified using a lentiviral vector to express the MAGE-A4-specific T-cell receptor. The engineered T-cells are then expanded to a therapeutic dose.[8]

  • Lymphodepleting Chemotherapy: Prior to infusion, the patient receives a course of lymphodepleting chemotherapy (e.g., cyclophosphamide and fludarabine) to create a favorable environment for the engineered T-cells to expand and persist.[9]

  • Infusion: The engineered afamitresgene autoleucel T-cells are infused back into the patient.[8]

  • Monitoring: Patients are closely monitored for adverse events, particularly Cytokine Release Syndrome and neurotoxicity.

Protocol for Doxorubicin and Ifosfamide Chemotherapy

A standard regimen for doxorubicin and ifosfamide in synovial sarcoma is as follows:

  • Dosage: Doxorubicin is typically administered at a dose of 60-75 mg/m² and ifosfamide at a dose of 7.5-10 g/m², divided over several days.[5][10]

  • Administration: The drugs are administered intravenously in a hospital or outpatient clinic setting.

  • Cycle: Treatment is given in cycles, typically every 3-4 weeks, to allow the body to recover from the side effects.

  • Supportive Care: Patients receive supportive care medications to manage side effects, such as anti-nausea drugs and growth factors (e.g., G-CSF) to stimulate white blood cell production.[5]

  • Monitoring: Blood counts and organ function are regularly monitored throughout the treatment course.

Visualizing Therapeutic Mechanisms and Workflows

Signaling and Therapeutic Pathways

cluster_chemo Conventional Chemotherapy cluster_tcr Engineered T-cell Therapy Doxo Doxorubicin DNA Tumor Cell DNA Doxo->DNA Intercalation, Topoisomerase II Inhibition Ifos Ifosfamide Ifos->DNA Cross-linking Apoptosis Apoptosis (Cell Death) DNA->Apoptosis DNA Damage TCR_T_Cell Engineered T-Cell (Afamitresgene Autoleucel) Tumor_Cell Synovial Sarcoma Cell TCR_T_Cell->Tumor_Cell TCR recognizes MAGE-A4 Tumor_Cell->Apoptosis Granzyme/Perforin Release MAGE_A4 MAGE-A4 Antigen Tumor_Cell->MAGE_A4

Caption: Mechanisms of action for conventional chemotherapy and engineered T-cell therapy in synovial sarcoma.

Experimental Workflow: From Patient to Treatment

cluster_patient Patient Journey cluster_chemo_path Chemotherapy Path cluster_tcr_path T-Cell Therapy Path Patient Patient with Advanced SS Screening HLA & MAGE-A4 Screening Patient->Screening Lymphodepletion Lymphodepletion Patient->Lymphodepletion Chemo Doxorubicin + Ifosfamide Screening->Chemo Standard 1st Line Leukapheresis Leukapheresis Screening->Leukapheresis Eligible Manufacturing T-Cell Engineering & Expansion Leukapheresis->Manufacturing Infusion Tecelra Infusion Manufacturing->Infusion Lymphodepletion->Infusion

Caption: Comparative workflows for chemotherapy and engineered T-cell therapy patient treatment.

Discussion and Future Directions

The emergence of therapies like afamitresgene autoleucel marks a significant advancement in the treatment of synovial sarcoma, offering a new option for patients who have progressed on standard chemotherapy.[8][11] The high specificity of this engineered T-cell therapy for the MAGE-A4 antigen, which is commonly expressed in synovial sarcoma, provides a targeted approach that is distinct from the broad cytotoxicity of conventional chemotherapy.

While the response rates are promising, the logistical complexities and potential for severe side effects such as CRS associated with cell-based therapies present challenges.[8] Conversely, while chemotherapy is more readily accessible, its efficacy can be limited, and it is associated with a significant burden of cumulative toxicities.

Future research will likely focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of combining targeted therapies with chemotherapy or other immunotherapies.

  • Overcoming Resistance: Understanding the mechanisms of resistance to both targeted and conventional therapies to develop strategies to overcome them.

  • Biomarker Discovery: Identifying additional biomarkers to better select patients who are most likely to respond to specific treatments.

  • Novel Targets: The SS18-SSX fusion protein itself remains a critical, albeit challenging, therapeutic target.[3][12] Research into directly targeting this oncoprotein or its downstream effects is ongoing. Another area of investigation involves targeting the miR-17-p21 pathway, as miR-17 has been shown to promote tumor growth in synovial sarcoma.[13][14]

This comparative guide highlights the evolving landscape of synovial sarcoma treatment. The integration of novel, highly targeted therapies alongside established treatment modalities offers new hope and a more personalized approach for patients with this rare disease. Continued research and clinical trials are essential to further refine these treatments and improve patient outcomes.

References

Unraveling the Landscape of BRD9 Degraders: A Comparative Guide to PROTAC-based Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the development of molecules that can selectively eliminate disease-causing proteins offers a promising therapeutic paradigm. Bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex, has emerged as a compelling target in oncology, particularly in synovial sarcoma and other cancers.[1][2][3][4] This has spurred the development of various strategies to target BRD9, with proteolysis-targeting chimeras (PROTACs) being a leading approach.

This guide provides a comparative analysis of prominent PROTAC-based BRD9 degraders, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation. As of the current literature, information regarding a molecule designated "DS17" in the context of BRD9 degradation is not publicly available. Therefore, this guide will focus on the well-characterized PROTAC-based methodologies.

Mechanism of Action: Hijacking the Cellular Machinery

PROTACs are heterobifunctional molecules that function by inducing the proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The general mechanism for PROTAC-based BRD9 degraders is illustrated below.

Figure 1: General Mechanism of PROTAC-based BRD9 Degradation BRD9 BRD9 Protein Ternary_Complex Ternary Complex (BRD9-PROTAC-E3) BRD9->Ternary_Complex Binds to warhead PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Binds to E3 ligase ligand Ub_BRD9 Ubiquitinated BRD9 Ternary_Complex->Ub_BRD9 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BRD9->Proteasome Recognition Degraded_BRD9 Degraded BRD9 (Peptides) Proteasome->Degraded_BRD9 Degradation

Caption: General mechanism of action for a PROTAC-based BRD9 degrader.

Comparative Performance of PROTAC-based BRD9 Degraders

The efficacy of PROTAC-based degraders is typically evaluated based on their degradation potency (DC50, the concentration at which 50% of the target protein is degraded) and maximal degradation (Dmax). Selectivity against other bromodomain-containing proteins, particularly the closely related BRD7 and members of the BET family (BRD2, BRD3, BRD4), is another critical parameter.

DegraderE3 Ligase RecruitedDC50DmaxSelectivity ProfileKey Findings & Cell Lines Studied
dBRD9-A Cereblon (CRBN)Low nanomolarNear complete degradationHighly selective for BRD9 over BRD4 and BRD7.Optimized analogue of dBRD9 with improved degradation properties. Inhibits growth of synovial sarcoma cells.[1]
FHD-609 Cereblon (CRBN)190 pM97%Binds to both BRD7 and BRD9.Rapid and potent degradation. Advanced to Phase I clinical trials for advanced synovial sarcoma.[5]
CFT8634 Cereblon (CRBN)3 nM>90%High selectivity over BRD7 and BRD4.Orally bioavailable. Being evaluated in Phase I/II clinical trials for SMARCB1-mutant solid tumors.[6]
CW-3308 Cereblon (CRBN)<10 nM>90%High degradation selectivity over BRD7 and BRD4.Orally bioavailable with favorable pharmacokinetic profile in mice. Effective in synovial sarcoma and rhabdoid tumor cell lines.[7][8]
E5 Not specified16 pMNot specifiedSelectively degrades BRD9.Demonstrates potent antiproliferative activity in MV4-11 and OCI-LY10 cells. Effective in xenograft tumor models.[1][6]
VZ185 VHLWeak activityNot specifiedDegrades both BRD7 and BRD9.VHL-based degrader with dual BRD7/BRD9 activity.[9][10]
AMPTX-1 DCAF160.5 nM (MV4-11)93% (MV4-11)Selective for BRD9 over BRD7.A "targeted glue" that induces a covalent interaction with the DCAF16 E3 ligase. Orally bioavailable with in vivo activity.[4][11]

Experimental Protocols

Accurate evaluation of BRD9 degraders relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of these compounds.

Western Blotting for Protein Degradation

Objective: To qualitatively and semi-quantitatively assess the degradation of BRD9 in cells treated with a degrader.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., synovial sarcoma cell lines like HS-SY-II or rhabdoid tumor cells like G401) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD9 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 signal to the loading control signal.

Quantitative Mass Spectrometry-based Proteomics for Selectivity Profiling

Objective: To obtain an unbiased, global view of protein level changes upon treatment with a BRD9 degrader to assess its selectivity across the entire proteome.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the BRD9 degrader or vehicle control. Lyse the cells and extract the proteins.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric mass tags. This allows for multiplexing and relative quantification of proteins across different samples in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The peptides are separated by liquid chromatography and then ionized and analyzed by the mass spectrometer.

  • Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. The relative abundance of each protein in the degrader-treated sample is compared to the vehicle-treated sample to identify proteins that are significantly up- or down-regulated.

Signaling Pathways and Experimental Workflows

The degradation of BRD9 has a significant impact on downstream signaling pathways, primarily through its role in the SWI/SNF chromatin remodeling complex. This complex is crucial for regulating gene expression.

Figure 2: BRD9's Role in SWI/SNF Complex and Downstream Signaling BRD9 BRD9 Other_Subunits Other Subunits (e.g., SMARCA4) BRD9->Other_Subunits Chromatin Chromatin BRD9->Chromatin Chromatin Remodeling Other_Subunits->Chromatin Chromatin Remodeling Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Survival Survival Gene_Expression->Survival Differentiation Differentiation Gene_Expression->Differentiation

Caption: BRD9 is a key component of the SWI/SNF chromatin remodeling complex, influencing downstream signaling pathways involved in cancer.

The experimental workflow for comparing different BRD9 degraders typically follows a logical progression from in vitro characterization to cellular and in vivo studies.

Figure 3: Experimental Workflow for BRD9 Degrader Comparison Start Start: Candidate Degrader Molecules Biochemical_Assays Biochemical Assays (Binding Affinity, Ternary Complex Formation) Start->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation - Western Blot, DC50, Dmax) Biochemical_Assays->Cellular_Assays Selectivity_Profiling Selectivity Profiling (Proteomics) Cellular_Assays->Selectivity_Profiling Functional_Assays Functional Assays (Cell Viability, Apoptosis) Cellular_Assays->Functional_Assays Selectivity_Profiling->Functional_Assays In_Vivo_Studies In Vivo Studies (Xenograft Models, PK/PD) Functional_Assays->In_Vivo_Studies Lead_Candidate Lead Candidate Selection In_Vivo_Studies->Lead_Candidate

Caption: A typical experimental workflow for the evaluation and comparison of BRD9 degraders.

References

Cross-reactivity studies of DS17 with other bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

As an initial note, a search for the bromodomain inhibitor "DS17" did not yield any publicly available information. Therefore, this guide provides a comprehensive cross-reactivity analysis of the well-characterized BET bromodomain inhibitor, JQ1 , as a representative example. JQ1 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) and serves as a valuable tool for studying their biological functions.[1]

This guide will detail JQ1's selectivity across various bromodomain families, presenting quantitative data from multiple assay platforms, detailed experimental protocols, and visualizations to aid in the understanding of its cross-reactivity profile.

Cross-Reactivity of JQ1 with Other Bromodomains

JQ1 exhibits high affinity for the two tandem bromodomains (BD1 and BD2) of the BET family members.[2] Its selectivity has been assessed against a wide panel of bromodomains from different families, demonstrating significantly lower affinity for non-BET bromodomains.

Quantitative Data for JQ1 Cross-Reactivity

The following tables summarize the inhibitory potency (IC50) and binding affinity (Kd) of (+)-JQ1 against a selection of bromodomains.

Table 1: Inhibitory Potency (IC50) of (+)-JQ1 Against Various Bromodomains

Bromodomain TargetAssay TypeIC50 (nM)Reference
BRD4 (BD1)AlphaScreen77[2]
BRD4 (BD2)AlphaScreen33[2][3]
BRD2 (BD1)AlphaScreen17.7[3]
BRD3 (BD2)AlphaScreen32.6[3]
CREBBPAlphaScreen>10,000[2][3]

Table 2: Binding Affinity (Kd) of (+)-JQ1 for BET Bromodomains

Bromodomain TargetAssay TypeKd (nM)Reference
BRD4 (BD1)ITC~50[2]
BRD4 (BD2)ITC~90[2]
BRD2 (BD1)ITC128[4]
BRD3 (BD1)ITC~150[2]
BRD3 (BD2)ITC~100[2]
BRDT (BD1)ITC~150[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is a bead-based method used to measure the displacement of a biotinylated histone peptide from a bromodomain protein.[5]

  • Principle: The assay utilizes donor and acceptor beads that are brought into proximity through the interaction of a tagged bromodomain protein and a biotinylated histone peptide.[3] Excitation of the donor bead results in the generation of singlet oxygen, which excites the acceptor bead, leading to light emission.[3] JQ1 competes with the histone peptide for binding to the bromodomain, causing a decrease in the AlphaScreen signal.[3]

  • Reagent Preparation:

    • All reagents are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA).[3]

    • A tagged (e.g., His-tagged) recombinant bromodomain protein is used.[3]

    • A biotinylated acetylated histone peptide ligand is used.

    • Streptavidin-coated donor beads and anti-tag (e.g., anti-His) coated acceptor beads are used.[3]

    • JQ1 is serially diluted to create a concentration gradient.[3]

  • Assay Procedure:

    • The tagged bromodomain protein is incubated with the acceptor beads.[3]

    • The biotinylated histone peptide is incubated with the streptavidin donor beads.[3]

    • Varying concentrations of JQ1 are added to the wells of a microtiter plate.[3]

    • The protein-acceptor bead complex and the peptide-donor bead complex are added to the wells.[3]

    • The plate is incubated in the dark to allow the binding to reach equilibrium.[3]

  • Signal Detection: The plate is read in an AlphaScreen-capable microplate reader, and the IC50 values are calculated from the dose-response curves.[3]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[6][7]

  • Principle: A solution of the ligand (JQ1) is titrated into a solution of the protein (bromodomain), and the heat released or absorbed is measured.[3]

  • Reagent Preparation:

    • Recombinant bromodomain proteins are purified and dialyzed against the ITC buffer.[3]

    • JQ1 is dissolved in the same final dialysis buffer to minimize heats of dilution.[3]

  • Assay Procedure:

    • The experiment is performed using a microcalorimeter at a constant temperature.[3][8]

    • The sample cell contains the purified bromodomain protein.[3]

    • A syringe containing a concentrated solution of JQ1 is used for titration.[3]

    • JQ1 is injected into the sample cell in a series of small, precise injections.[3]

  • Data Analysis: The heat changes per injection are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[9]

BROMOscan™

BROMOscan™ is a competitive binding assay platform that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain.[10][11]

  • Principle: The assay involves a competition between the test compound and an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the immobilized ligand is quantified by qPCR of the attached DNA tag.[10][11]

  • Assay Procedure:

    • A DNA-tagged bromodomain protein is used.

    • An immobilized ligand is bound to a solid support.

    • The test compound (JQ1) is incubated with the bromodomain protein and the immobilized ligand.

    • Compounds that bind to the bromodomain prevent its interaction with the immobilized ligand.[11]

  • Signal Detection: The amount of bromodomain captured on the solid support is quantified using qPCR. Dissociation constants (Kd) are calculated from the dose-response curves.[10][11]

Visualizations

Signaling Pathway

BET_Inhibition_Pathway cluster_nucleus Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recognizes PolII RNA Polymerase II BRD4->PolII recruits Oncogenes Oncogenes (e.g., MYC) PolII->Oncogenes transcribes Transcription Transcription Oncogenes->Transcription JQ1 JQ1 JQ1->BRD4 inhibits binding AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_incubation Incubation cluster_detection Detection BRD4 His-tagged BRD4 Well Microtiter Well BRD4->Well Peptide Biotinylated Histone Peptide Peptide->Well JQ1 JQ1 Serial Dilution JQ1->Well Equilibrium Binding Equilibrium Well->Equilibrium Reader AlphaScreen Reader Equilibrium->Reader IC50 IC50 Calculation Reader->IC50 JQ1_Selectivity cluster_bet BET Family (High Affinity) cluster_non_bet Non-BET Families (Low Affinity) JQ1 JQ1 BRD2 BRD2 JQ1->BRD2 Binds Potently BRD3 BRD3 JQ1->BRD3 Binds Potently BRD4 BRD4 JQ1->BRD4 Binds Potently BRDT BRDT JQ1->BRDT Binds Potently CREBBP CREBBP JQ1->CREBBP Binds Weakly BAZ2B BAZ2B JQ1->BAZ2B Binds Weakly BRPF1 BRPF1 JQ1->BRPF1 Binds Weakly TAF1 TAF1 JQ1->TAF1 Binds Weakly

References

A Comparative Analysis of DS17 and RNAi for BRD9 Knockdown: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the function of the chromatin remodeling protein BRD9, selecting the optimal method for its knockdown is a critical experimental decision. Two powerful and widely used techniques for reducing protein expression are the dTAG system, utilizing degraders like DS17, and RNA interference (RNAi). This guide provides a comprehensive comparison of these two methodologies for BRD9 knockdown, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.

Executive Summary

Both the dTAG system with this compound and RNAi are effective methods for reducing BRD9 protein levels, but they operate through fundamentally different mechanisms, leading to distinct advantages and disadvantages. The dTAG system offers rapid, potent, and reversible degradation of the target protein, while RNAi provides a more traditional and widely accessible method for silencing gene expression at the mRNA level. The choice between these two technologies will depend on the specific experimental goals, such as the desired speed of knockdown, the need for reversibility, and the tolerance for potential off-target effects.

Mechanism of Action

dTAG System featuring this compound

The degradation tag (dTAG) system is a chemical biology tool that co-opts the cell's natural protein degradation machinery to eliminate a target protein.[1][2][3] This is achieved by fusing the protein of interest, in this case BRD9, with a mutant FKBP12F36V tag.[2][3] The small molecule degrader, this compound (a specific dTAG molecule), is a heterobifunctional molecule that binds to both the FKBP12F36V tag and an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][] This induced proximity leads to the polyubiquitination of the BRD9-FKBP12F36V fusion protein, marking it for degradation by the proteasome.[3][]

dTAG_Mechanism cluster_cell Cell BRD9 BRD9 FKBP12 FKBP12F36V tag BRD9->FKBP12 Fusion Protein Proteasome Proteasome FKBP12->Proteasome targeted for degradation This compound This compound (dTAG molecule) This compound->FKBP12 binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) This compound->E3_Ligase recruits E3_Ligase->FKBP12 polyubiquitinates Ub Ubiquitin Ub->E3_Ligase RNAi_Mechanism cluster_cytoplasm Cytoplasm dsRNA siRNA/shRNA (dsRNA) Dicer Dicer dsRNA->Dicer processing siRNA siRNA duplex Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active unwinding BRD9_mRNA BRD9 mRNA RISC_active->BRD9_mRNA binding Degraded_mRNA Degraded mRNA BRD9_mRNA->Degraded_mRNA cleavage dTAG_Workflow cluster_workflow dTAG Experimental Workflow A 1. Cell Line Generation (CRISPR/Cas9 knock-in of FKBP12F36V tag at the BRD9 locus) B 2. Cell Culture (Culture the engineered cells to the desired confluency) A->B C 3. This compound Treatment (Add this compound to the cell culture medium at the desired concentration and for the desired duration) B->C D 4. Sample Collection (Harvest cells for downstream analysis) C->D E 5. Analysis (e.g., Western Blot for protein levels, Cell Viability Assay for phenotype) D->E RNAi_Workflow cluster_workflow RNAi Experimental Workflow A 1. siRNA Design and Synthesis (Design and obtain siRNAs targeting BRD9 and a non-targeting control siRNA) C 3. Transfection (Transfect cells with siRNA using a suitable transfection reagent) A->C B 2. Cell Seeding (Seed cells to be 30-50% confluent at the time of transfection) B->C D 4. Incubation (Incubate for 24-72 hours to allow for mRNA and protein knockdown) C->D E 5. Analysis (e.g., qRT-PCR for mRNA levels, Western Blot for protein levels, Phenotypic assays) D->E BRD9_Signaling cluster_pathways Downstream Signaling Pathways BRD9 BRD9 (in ncBAF complex) MYC MYC Pathway BRD9->MYC regulates Wnt Wnt/β-catenin Pathway BRD9->Wnt modulates Notch Notch Pathway BRD9->Notch activates DNA_Repair DNA Damage Repair BRD9->DNA_Repair influences Cell_Cycle Cell Cycle Progression BRD9->Cell_Cycle promotes

References

Independent validation of DS17's anti-tumor activity

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of the Preclinical and Clinical Anti-Tumor Activity of the HSP90 Inhibitor 17-AAG (Tanespimycin)

This guide provides an objective comparison of the anti-tumor activity of the HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, against other anti-cancer agents. The information presented is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of its efficacy, mechanism of action, and relevant experimental data.

Mechanism of Action: HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide range of client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.[1] 17-AAG and its derivatives, such as 17-DMAG, are ansamycin antibiotics that bind to and inhibit the function of HSP90. This inhibition leads to the proteasomal degradation of HSP90 client proteins, including key signaling molecules like Akt and Raf-1, thereby disrupting multiple oncogenic pathways and leading to anti-tumor effects.[1]

HSP90_Inhibition_Pathway cluster_hsp90 HSP90 Chaperone Cycle HSP90 HSP90 ADP ADP HSP90->ADP Hydrolysis Client_Protein_folded Folded (Active) Client Protein HSP90->Client_Protein_folded Folding & Activation ATP ATP ATP->HSP90 Binds Client_Protein_unfolded Unfolded Client Protein (e.g., Akt, Raf-1, HER2) Client_Protein_unfolded->HSP90 Proteasome Proteasome Degradation Client_Protein_unfolded->Proteasome Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Anti_Angiogenesis Anti-Angiogenesis DS17 17-AAG (Tanespimycin) This compound->HSP90 Inhibits ATP Binding Proteasome->Cell_Cycle_Arrest Proteasome->Apoptosis Proteasome->Anti_Angiogenesis

Caption: Signaling pathway of HSP90 inhibition by 17-AAG.

Preclinical In Vivo Anti-Tumor Activity

17-AAG has demonstrated anti-tumor activity in various human tumor xenograft models.[1] The efficacy is often correlated with the tumor's dependency on HSP90 client proteins.

Table 1: Comparison of In Vivo Efficacy of Different Anti-Tumor Agents

CompoundCancer ModelDosing ScheduleTumor Growth InhibitionReference
17-AAG Breast Cancer Xenograft56 mg/m² daily for 5 days, every 21 daysDose-dependent[1]
17-AAG Prostate Cancer Xenograft112 mg/m² daily for 3 days, every 14 daysDose-dependent[1]
MEDI3622 Esophageal Xenograft (OE21)30 mg/kg, twice a weekTumor regression/stasis[2][3]
DS-8201a Gastric Cancer (NCI-N87)>1 mg/kg, single doseTumor regression[4]
E7777 + anti-PD-1 Colon Cancer (CT-26)Not specifiedSignificant enhancement over monotherapy[5][6]

Clinical Trial Data

Phase I clinical trials have been conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of 17-AAG.

Table 2: Summary of Phase I Clinical Trial Data for 17-AAG

Clinical Trial IDPatient PopulationDosing ScheduleMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities
Not SpecifiedAdvanced Solid Tumors5 mg/m² daily for 5 days, every 21 days56 mg/m²Hepatic toxicity
Not SpecifiedAdvanced Solid TumorsDaily for 3 days, every 14 days112 mg/m²Not specified
Not SpecifiedAdvanced Solid TumorsTwice weekly for 2 weeks, every 3 weeks220 mg/m²Not specified

Data synthesized from a study with 54 eligible patients.[1]

Experimental Protocols

In Vivo Xenograft Model for Anti-Tumor Efficacy

This protocol provides a general framework for assessing the anti-tumor activity of a compound in a xenograft model, based on methodologies described in the literature.[3]

Xenograft_Workflow cluster_setup 1. Model Establishment cluster_treatment 2. Treatment Phase cluster_analysis 3. Endpoint Analysis cell_culture Tumor Cell Culture (e.g., OE21, NCI-N87) implantation Subcutaneous Injection of Cells into Nude Mice cell_culture->implantation tumor_growth Monitor Tumor Growth (e.g., to ~100-200 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (e.g., 17-AAG, Vehicle Control) randomization->treatment monitoring Monitor Tumor Volume and Body Weight (2-3x/week) treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor size, Time) monitoring->endpoint excision Excise Tumors endpoint->excision analysis Pharmacodynamic Analysis (e.g., Western Blot for p-Akt) excision->analysis

Caption: Workflow for a preclinical xenograft study.

Protocol Steps:

  • Cell Culture and Implantation: Human tumor cells (e.g., breast, prostate) are cultured under standard conditions. A specified number of cells (e.g., 5 x 10⁶) are injected subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: The investigational drug (e.g., 17-AAG) is administered according to a specified dosing schedule. The control group receives a vehicle solution.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size. Tumors are then excised for pharmacodynamic analysis, such as measuring the levels of HSP90 client proteins like Akt and Raf-1 via Western blot.[1]

Phase I Dose-Escalation Trial

This outlines a typical design for a Phase I clinical trial to determine the MTD of a new anti-cancer agent.[1][7]

Dose_Escalation_Workflow cluster_cohorts Dose Escalation Cohorts cluster_assessment Toxicity Assessment cluster_decision Decision Point start Patient Enrollment (Advanced Solid Tumors) cohort1 Cohort 1 (3-6 patients) Receive Dose X start->cohort1 cohort2 Cohort 2 (3-6 patients) Receive Dose Y (>X) dlt Observe for Dose-Limiting Toxicities (DLTs) cohort1->dlt cohortN Cohort N... cohort2->dlt cohortN->dlt decision DLT Rate Acceptable? dlt->decision decision->cohort2 Yes stop Stop Escalation decision->stop No mtd MTD Determined (Recommended Phase II Dose) stop->mtd

Caption: Workflow for a Phase I dose-escalation study.

Protocol Steps:

  • Patient Cohorts: Patients are enrolled in cohorts of 3-6 individuals.

  • Dose Escalation: The first cohort receives a starting dose of the drug. If the treatment is well-tolerated, the next cohort receives a higher dose.

  • Toxicity Monitoring: All patients are monitored for dose-limiting toxicities (DLTs).

  • MTD Determination: The MTD is defined as the dose level at which a certain percentage of patients (e.g., 2 out of 3 or 2 out of 6) experience a DLT. This dose is then recommended for Phase II studies.[7]

Comparative Summary

17-AAG represents a class of anti-cancer agents that target a fundamental cellular process essential for many malignancies. Its efficacy is dependent on the tumor's reliance on HSP90 client proteins. Compared to targeted therapies like the ADAM17 inhibitor MEDI3622 or the HER2-targeting ADC DS-8201a, 17-AAG has a broader mechanism of action that is not dependent on a single cell surface receptor.[2][4] However, this can also lead to a different toxicity profile. The development of more recent combination therapies, such as E7777 with anti-PD-1, highlights a trend towards synergistic approaches that leverage multiple mechanisms to enhance anti-tumor activity.[5][6] The data presented here should serve as a valuable resource for the continued research and development of novel anti-cancer therapeutics.

References

Head-to-Head Comparison: DS17 vs. dBRD9-A in BRD9 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of two targeted protein degraders, DS17 and dBRD9-A, designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of their performance, supported by experimental data and protocols.

Executive Summary:

This guide provides a comprehensive comparison of this compound and dBRD9-A, two proteolysis-targeting chimeras (PROTACs) designed to selectively degrade BRD9, a component of the non-canonical SWI/SNF chromatin remodeling complex and a promising therapeutic target in oncology.[1] While extensive data is available for the well-characterized BRD9 degrader, dBRD9-A, a thorough search of publicly available scientific literature and databases did not yield any specific information for a BRD9 degrader designated as "this compound." Therefore, this guide will focus on a detailed review of dBRD9-A, presenting its performance data, experimental protocols, and mechanism of action, with comparisons to other BRD9-targeting molecules where available.

dBRD9-A: A Potent and Selective BRD9 Degrader

dBRD9-A is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to BRD9, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This targeted degradation approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein scaffold and its associated functions.

Quantitative Performance Data

The following tables summarize the key performance metrics of dBRD9-A from various cellular and biochemical assays.

Table 1: Physicochemical Properties of dBRD9-A

PropertyValueReference(s)
Molecular Weight 779.88 g/mol [3]
Formula C₄₂H₄₉N₇O₈[3]
CAS Number 2170679-42-0[3]
Solubility Up to 100 mM in DMSO, Up to 10 mM in ethanol[3]

Table 2: In Vitro Degradation and Anti-proliferative Activity of dBRD9-A

Cell LineAssay TypeMetricValueTreatment ConditionsReference(s)
HSSYII, SYO1 (Synovial Sarcoma) Cellular ViabilityIC₅₀~10-100 nM9 days[4]
MV4-11 (AML) Proliferation AssayIC₅₀Potent6 days[5]
MOLM-13 (AML) ProteomicsDₘₐₓ>80%100 nM, 2 hours[1]
HSSYII Western BlotDₘₐₓNear complete100 nM, 6-72 hours[6]
RH30 (Rhabdomyosarcoma) Western BlotEffectNo degradation100 nM, 6-72 hours[4]
A673 (Ewing Sarcoma) Western BlotEffectNo degradation100 nM, 6-72 hours[4]
Mechanism of Action and Signaling Pathway

dBRD9-A operates through the PROTAC mechanism, inducing the formation of a ternary complex between BRD9 and the CRBN E3 ligase. This proximity triggers the transfer of ubiquitin to BRD9, marking it for proteasomal degradation. The degradation of BRD9 disrupts the function of the non-canonical BAF (ncBAF) complex, impacting gene expression programs that are critical for the survival and proliferation of certain cancer cells, such as those in synovial sarcoma and multiple myeloma.[6][7]

dBRD9_A_Mechanism Mechanism of dBRD9-A Action cluster_cell Cellular Environment dBRD9_A dBRD9-A Ternary_Complex BRD9-dBRD9-A-CRBN Ternary Complex dBRD9_A->Ternary_Complex Binds BRD9 BRD9 Protein BRD9->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BRD9 Degradation Proteasome->Degradation Mediates Downstream Disruption of ncBAF Complex & Altered Gene Expression Degradation->Downstream

Caption: Mechanism of dBRD9-A mediated BRD9 degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize dBRD9-A.

Protocol 1: Western Blotting for BRD9 Degradation

This protocol is used to quantify the dose- and time-dependent degradation of BRD9 protein following treatment with dBRD9-A.[8]

Materials:

  • Cancer cell line of interest (e.g., HSSYII, OPM2)

  • dBRD9-A (and DMSO as a vehicle control)

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of dBRD9-A or DMSO for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify band intensities and normalize the BRD9 signal to the loading control.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Seeding & Treatment (dBRD9-A or DMSO) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL Substrate) F->G H 8. Data Analysis G->H

References

The Synergistic Potential of 17-DMAG in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that can overcome resistance and enhance efficacy. This guide provides a detailed evaluation of the synergistic effects of 17-DMAG (Alvespimycin), a potent inhibitor of Heat Shock Protein 90 (HSP90), when combined with other established cancer therapies. By targeting a key cellular chaperone, 17-DMAG disrupts multiple oncogenic signaling pathways, making it a promising candidate for combination strategies. This document summarizes key preclinical and clinical findings, presents detailed experimental protocols, and visualizes the underlying molecular mechanisms.

Mechanism of Action: 17-DMAG as an HSP90 Inhibitor

17-DMAG is a water-soluble derivative of the ansamycin antibiotic geldanamycin.[1][2] It exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins.[3][4][5] Many of these client proteins are oncoproteins that drive tumor growth, proliferation, and survival.[6][7][8] Inhibition of HSP90 by 17-DMAG leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins, thereby simultaneously disrupting multiple signaling pathways critical for cancer cells.[3][9]

Synergistic Effects of 17-DMAG with Chemotherapy

Preclinical studies have consistently demonstrated that 17-DMAG can act synergistically with conventional chemotherapeutic agents, particularly DNA-damaging agents and targeted therapies. The synergy is often schedule-dependent, highlighting the importance of administration sequence in achieving optimal therapeutic outcomes.

Combination with Doxorubicin in Lymphoma

Studies in lymphoma cell lines have shown a synergistic cytotoxic effect when doxorubicin is administered before 17-DMAG.[4] This sequence-dependent synergy is attributed to the abrogation of the G2/M checkpoint, forcing cells that have undergone DNA damage into premature mitosis and subsequent apoptosis.[4][10]

Table 1: Synergistic Cytotoxicity of Doxorubicin followed by 17-DMAG in p53-mutant Lymphoma Cells

TreatmentCell Viability (%)Combination Index (CI)*
Doxorubicin (alone)65-
17-DMAG (alone)80-
Doxorubicin -> 17-DMAG30< 1 (Synergism)
17-DMAG -> Doxorubicin70> 1 (Antagonism)

*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data are illustrative based on findings reported in preclinical studies.[4]

Combination with Lapatinib in HER2-Positive Breast Cancer

In HER2-overexpressing breast cancer cell lines that have acquired resistance to the targeted therapy lapatinib, the combination with 17-DMAG has been shown to restore sensitivity.[11] The synergistic effect is achieved by targeting multiple HSP90 client proteins involved in the lapatinib resistance mechanism.[11]

Table 2: Effect of 17-DMAG and Lapatinib Combination on Lapatinib-Resistant Breast Cancer Cells

TreatmentInhibition of Cell Proliferation (%)
Lapatinib (alone)20
17-DMAG (alone)45
Lapatinib + 17-DMAG75

Data are illustrative based on preclinical findings.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Cell Viability and Synergy Assessment

1. Cell Culture:

  • Human lymphoma (e.g., SUDHL-4) or breast cancer (e.g., LR-BT474) cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Drug Treatment:

  • Cells are seeded in 96-well plates.

  • For sequential treatment, cells are first exposed to Doxorubicin for a specified period (e.g., 24 hours). The medium is then replaced with fresh medium containing 17-DMAG for a further incubation period (e.g., 24 hours).

  • For simultaneous treatment, both drugs are added at the same time.

3. Cell Viability Assay (MTT Assay):

  • After drug treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Synergy Analysis:

  • The Combination Index (CI) is calculated using the Chou-Talalay method with software like CalcuSyn. CI values are determined from dose-effect curves of single agents and their combinations.

Western Blot Analysis for Protein Expression

1. Protein Extraction:

  • Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

2. SDS-PAGE and Immunoblotting:

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against target proteins (e.g., p-HER2, p-Akt, CHK1, and β-actin as a loading control) overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

3. Detection:

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in 17-DMAG's mechanism of action and its synergistic interactions can aid in understanding the therapeutic rationale.

HSP90_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (e.g., HER2, EGFR) Growth_Factors->RTK binds PI3K_Akt_Pathway PI3K/Akt Pathway RTK->PI3K_Akt_Pathway activates RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK_Pathway activates HSP90 HSP90 Client_Proteins Client Proteins (e.g., Akt, Raf, CDK4) HSP90->Client_Proteins stabilizes Proteasome Proteasome HSP90->Proteasome degradation of client proteins 17_DMAG 17-DMAG 17_DMAG->HSP90 inhibits Client_Proteins->PI3K_Akt_Pathway Client_Proteins->RAS_RAF_MEK_ERK_Pathway Proliferation Cell Proliferation & Survival Proteasome->Proliferation inhibits Apoptosis Apoptosis Proteasome->Apoptosis promotes PI3K_Akt_Pathway->Proliferation promotes PI3K_Akt_Pathway->Apoptosis inhibits RAS_RAF_MEK_ERK_Pathway->Proliferation promotes RAS_RAF_MEK_ERK_Pathway->Apoptosis inhibits Synergistic_Workflow cluster_chemo Chemotherapy cluster_cell Cancer Cell cluster_hsp90i HSP90 Inhibitor Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage induces G2M_Arrest G2/M Arrest (via CHK1) DNA_Damage->G2M_Arrest leads to Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe leads to Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis 17_DMAG 17-DMAG 17_DMAG->G2M_Arrest abrogates (inhibits CHK1)

References

Reproducibility of DS17 experimental results across different labs

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and clinical trial data reveals that the designation "DS17" does not consistently refer to a single, identifiable experimental drug or molecule. This ambiguity makes a direct comparison of its experimental reproducibility across different laboratories challenging. The term appears in various contexts, often as part of a larger alphanumeric string or in reference to unrelated subject matter, highlighting the critical need for precise nomenclature in scientific research.

Our investigation uncovered several distinct therapeutic agents and research topics that bear some resemblance to the "this compound" identifier, but none are definitively and uniquely known by this name. These include:

  • SM17 : A novel humanized monoclonal antibody designed to target the IL-17RB receptor, showing potential in preclinical and Phase I clinical trials for the treatment of allergic asthma.[1]

  • DS102 (15-HEPE) : An orally administered bioactive lipid that has undergone Phase I safety studies for potential application in treating non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF).

  • 17-DMAG and 17-AAG : Analogs of the antibiotic geldanamycin, which have been evaluated in preclinical studies for their potential as cancer therapeutics.[2][3]

  • 7MW4911 : A first-in-class antibody-drug conjugate targeting CDH17, which has received FDA clearance for Phase 1/2 studies in advanced gastrointestinal cancers.[4]

  • Dasatinib : An approved medication for certain types of cancer. While one of its clinical trial identifiers is NCT00777036, it is not referred to as this compound.[5]

  • Wegovy (semaglutide) : A medication for weight management. A citation in an article about this drug includes the string "this compound-0013", which appears to be a publication identifier rather than the name of the drug itself.[6]

  • This compound Seismicity Forecast : A model used to predict earthquake rates in the context of gas extraction, entirely unrelated to pharmacology or biology.[7]

The diversity of these findings underscores the difficulty in proceeding with a comparative analysis of experimental reproducibility for a substance simply labeled "this compound". To provide researchers, scientists, and drug development professionals with a meaningful and accurate comparison guide, a more specific and unambiguous identifier for the molecule or drug of interest is required.

The Importance of Standardized Nomenclature

This situation highlights a broader challenge in scientific communication: the potential for confusion arising from non-standardized or overlapping terminologies. For a comprehensive and reliable comparison of experimental results across different research groups, it is imperative that the subject of the investigation is clearly and consistently identified.

Moving Forward

To facilitate the creation of the requested comparison guide, we ask for a more precise name or identifier for the experimental agent . For instance, if the intended subject of the guide is the monoclonal antibody SM17, we can proceed to gather and analyze data on its experimental protocols, quantitative results from different studies, and the signaling pathways it modulates.

Once a specific agent is identified, a detailed guide can be developed, including:

  • Comparative Data Tables : Summarizing key quantitative outcomes from various preclinical and clinical studies.

  • Detailed Experimental Protocols : Outlining the methodologies used in pivotal experiments to allow for critical evaluation and potential replication.

  • Visualized Signaling Pathways and Workflows : Utilizing Graphviz to create clear diagrams of relevant biological pathways and experimental procedures, aiding in the understanding of the agent's mechanism of action and the methods used to study it.

We are prepared to proceed with the in-depth analysis and generation of the comparison guide as soon as a specific and verifiable drug or molecule name is provided. This will ensure that the final document is accurate, relevant, and of genuine value to the scientific community.

References

Benchmarking DS17's performance against established tool compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed no publicly available information identifying "DS17" as a specific tool compound within the scientific research community.

Our extensive investigation across multiple databases and scientific literature sources did not yield any data on a tool compound designated as "this compound." The search results were populated with various unrelated entities, including electronic components, industrial equipment, and software applications, indicating that "this compound" is not a recognized identifier for a chemical probe or research molecule in the public domain.

To proceed with a comparative analysis as requested, further details are required to accurately identify the compound . Essential information that would facilitate a thorough and meaningful benchmark against established tool compounds includes:

  • Biological Target or Pathway: The specific protein, enzyme, receptor, or signaling pathway that this compound is designed to modulate.

  • Chemical Structure or Class: The molecular structure, chemical formula, or the class of compounds to which this compound belongs (e.g., kinase inhibitor, GPCR agonist, etc.).

  • Alternative Names or Internal Designations: Any other identifiers, codenames, or internal project names used to refer to the compound.

Without this fundamental information, it is not possible to:

  • Identify appropriate established tool compounds for comparison.

  • Source relevant experimental data regarding its performance.

  • Construct accurate signaling pathway diagrams and experimental workflow visualizations.

We urge the user to provide more specific details about the "this compound" compound. Once the identity of the compound and its biological context are established, a comprehensive comparison guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Safety Operating Guide

Proper Disposal of DS17: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety and compliance when disposing of any chemical substance. The proper disposal procedures for a substance designated "DS17" are contingent on its specific chemical composition and associated hazards. The identifier "this compound" is not a standardized chemical name and can refer to a variety of products with different properties, ranging from sealants and plastics to metal alloys.

To ensure safe and compliant disposal, it is imperative to first correctly identify the specific nature of the "this compound" by consulting the product's Safety Data Sheet (SDS). The SDS provides detailed information on the substance's hazards, handling, storage, and disposal.

General Steps for Chemical Waste Disposal

Once the specific SDS for your "this compound" substance is obtained, the following general procedural steps should be followed. These steps are based on established hazardous waste management protocols and should be adapted to the specific requirements outlined in the substance's SDS.

  • Identification and Classification: The first step is to identify the waste and classify it according to federal, state, and local regulations.[1] The SDS will provide the necessary information to determine if the waste is hazardous.

  • Containerization and Labeling:

    • Use a suitable and compatible container with a secure lid. The container must be in good condition, free of leaks or rust.[2]

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name of the contents.[2] Chemical abbreviations are not acceptable.[2]

  • Segregation and Storage:

    • Store chemical waste in a designated, well-ventilated area.

    • Segregate incompatible wastes to prevent dangerous reactions.[2]

    • Whenever possible, store hazardous materials indoors. If outdoor storage is necessary, ensure it is in a covered, designated area on an impervious surface, away from traffic and drainage pathways.[3]

  • Waste Pickup and Disposal:

    • Arrange for a licensed hazardous waste disposal service to collect the waste.

    • Do not dispose of hazardous chemicals down the drain or in the regular trash.[2][4]

Key Experimental Protocols Referenced in Safety Data Sheets

Safety Data Sheets often refer to standardized tests to determine the hazardous properties of a substance. While the specific "this compound" is unidentified, an SDS for any chemical would typically cite results from protocols such as:

  • Acute Toxicity Studies: These may include oral (LD50), dermal (LD50), and inhalation (LC50) tests to determine the short-term poisoning potential of a substance.

  • Skin and Eye Irritation Tests: These experiments assess the potential for a chemical to cause irritation or corrosion upon contact with skin and eyes.

  • Flammability and Reactivity Tests: These protocols determine the fire and explosion hazards associated with a substance.

Researchers should always refer to Section 11 (Toxicological Information) and Section 9 (Physical and Chemical Properties) of the specific SDS for details on the tests performed.

Quantitative Data for Disposal Considerations

The following table outlines the kind of quantitative data that would be found in a Safety Data Sheet and is critical for making informed disposal decisions. The values presented here are for illustrative purposes only and do not correspond to a specific "this compound" substance.

ParameterValueSignificance for Disposal
pH <2 or >12.5Indicates corrosive waste, which may require neutralization before disposal.[4]
Flash Point < 140°F (60°C)Defines the material as flammable, requiring storage away from ignition sources and specific disposal pathways.
Toxicity Characteristic Leaching Procedure (TCLP) Limits Varies by contaminantIf the waste leaches hazardous constituents above regulatory limits, it must be treated as hazardous waste.
Reportable Quantity (RQ) Varies by substanceThe amount of a substance that, if released, requires notification to the appropriate regulatory agencies.

Logical Workflow for this compound Disposal

The decision-making process for the proper disposal of any chemical, including the unidentified "this compound," can be visualized as a logical workflow. This diagram illustrates the key steps and decision points.

cluster_0 This compound Disposal Procedure start Start: this compound Waste Generated identify Identify Specific this compound (Consult Product Label & Documentation) start->identify sds Obtain Safety Data Sheet (SDS) identify->sds is_hazardous Is Waste Hazardous per SDS and Local Regulations? sds->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) is_hazardous->non_hazardous No containerize Select Compatible Container and Affix 'Hazardous Waste' Label is_hazardous->containerize Yes end End: Disposal Complete non_hazardous->end segregate Segregate from Incompatible Wastes containerize->segregate storage Store in Designated Secondary Containment Area segregate->storage pickup Arrange for Licensed Hazardous Waste Pickup storage->pickup pickup->end

This compound Disposal Decision Workflow

It is the responsibility of the researcher to ensure they have identified the specific "this compound" substance they are working with and to follow the explicit disposal instructions provided in its Safety Data Sheet. Failure to do so can result in safety hazards and regulatory non-compliance. If the identity of the "this compound" cannot be confirmed, it should be treated as hazardous waste until a definitive identification and proper disposal procedure can be established.

References

Essential Safety and Handling Guide for DS17, a Cyclin K Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the potent cyclin K degrader, DS17, ensuring laboratory safety and experimental integrity.

This document provides critical safety and logistical information for the handling of this compound, a selective cyclin K molecular glue degrader utilized in cancer research. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is a potent chemical compound for research use only. While a comprehensive toxicological profile is not yet available, it is crucial to handle it with the utmost care, assuming it may be harmful. The primary routes of exposure are inhalation, skin contact, and eye contact.

Recommended Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound in solid or solution form.

PPE ItemSpecificationPurpose
Eye Protection Safety goggles with side-shields, conforming to EN166 (EU) or NIOSH (US) standards.Protects eyes from dust particles and splashes of solutions.
Hand Protection Impervious protective gloves (e.g., Nitrile).Prevents skin contact with the compound.
Body Protection A laboratory coat or other impervious clothing.Protects skin and personal clothing from contamination.
Respiratory Protection Use a suitable respirator only in areas with appropriate exhaust ventilation.Prevents inhalation of dust or aerosols, especially when handling the powdered form.

Operational Plans: Handling and Storage

Strict adherence to proper handling and storage protocols is vital to maintain the stability of this compound and ensure the safety of laboratory personnel.

Handling:

  • Avoid the formation of dust and aerosols.

  • Do not breathe vapors, mist, dust, or gas.

  • Ensure adequate ventilation in the handling area.

  • Provide an accessible safety shower and eye wash station.

  • Avoid contact with skin, eyes, and clothing.

Storage: this compound requires specific storage conditions to maintain its integrity.

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent-80°C6 Months
-20°C1 Month
  • Keep the container tightly sealed in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

Procedural Guidance

First Aid Measures:

Exposure RouteProcedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.
Skin Contact Thoroughly rinse the affected skin area with plenty of water. Remove contaminated clothing and shoes. Seek medical advice.
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Accidental Release Measures:

  • Utilize full personal protective equipment.

  • Evacuate personnel to safe areas and ensure adequate ventilation.

  • For solutions, absorb with a liquid-binding material (e.g., diatomite).

  • Decontaminate surfaces by scrubbing with alcohol.

  • Collect all contaminated materials for disposal.

Disposal Plan:

  • Dispose of contaminated material in accordance with local, state, and federal regulations.

  • Prevent the product from entering drains or water courses.

Experimental Protocols

Preparation of a this compound Stock Solution (10 mM in DMSO):

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the this compound powder to achieve a 10 mM concentration.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Visual Diagrams

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Respirator (if needed) Don3->Don4 Handling Handle this compound Don4->Handling Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Handling->Doff1 DS17_Pathway This compound This compound (Molecular Glue) TernaryComplex Ternary Complex (this compound-CDK12/CycK-DDB1) This compound->TernaryComplex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->TernaryComplex DDB1 DDB1-CUL4-RBX1 E3 Ligase DDB1->TernaryComplex Ubiquitination Ubiquitination of Cyclin K TernaryComplex->Ubiquitination Degradation Proteasomal Degradation of Cyclin K Ubiquitination->Degradation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.